molecular formula C66H79N33O12 B12370243 His 11

His 11

货号: B12370243
分子量: 1526.5 g/mol
InChI 键: DOKBXOAMUMVHOU-OVQKSSPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

His 11 is a useful research compound. Its molecular formula is C66H79N33O12 and its molecular weight is 1526.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C66H79N33O12

分子量

1526.5 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C66H79N33O12/c67-45(1-34-12-68-23-79-34)56(100)90-46(2-35-13-69-24-80-35)57(101)91-47(3-36-14-70-25-81-36)58(102)92-48(4-37-15-71-26-82-37)59(103)93-49(5-38-16-72-27-83-38)60(104)94-50(6-39-17-73-28-84-39)61(105)95-51(7-40-18-74-29-85-40)62(106)96-52(8-41-19-75-30-86-41)63(107)97-53(9-42-20-76-31-87-42)64(108)98-54(10-43-21-77-32-88-43)65(109)99-55(66(110)111)11-44-22-78-33-89-44/h12-33,45-55H,1-11,67H2,(H,68,79)(H,69,80)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,76,87)(H,77,88)(H,78,89)(H,90,100)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,105)(H,96,106)(H,97,107)(H,98,108)(H,99,109)(H,110,111)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1

InChI 键

DOKBXOAMUMVHOU-OVQKSSPKSA-N

手性 SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](CC8=CN=CN8)C(=O)N[C@@H](CC9=CN=CN9)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N

规范 SMILES

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CC8=CN=CN8)C(=O)NC(CC9=CN=CN9)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC1=CN=CN1)C(=O)O)N

产品来源

United States

Foundational & Exploratory

The Double-Edged Sword: A Technical Guide to the His-tag and Its Influence on Protein Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the polyhistidine tag, or His-tag, is an indispensable tool for recombinant protein purification. Its small size and high affinity for immobilized metal ions offer a streamlined path to obtaining highly pure protein samples. However, the convenience of the His-tag can be accompanied by unforeseen consequences on the structural integrity and function of the target protein. This in-depth technical guide explores the nuances of the His-tag, from its sequence to its potential structural ramifications, providing the necessary knowledge to harness its power while mitigating its potential drawbacks.

The His-tag: A Versatile Tool for Protein Purification

The His-tag is a synthetic oligo-histidine peptide, most commonly consisting of six consecutive histidine residues (6xHis-tag).[1][2] Its utility lies in the ability of the imidazole (B134444) side chains of histidine to form coordination bonds with transition metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), which are immobilized on a chromatography resin.[3][4][5] This interaction forms the basis of Immobilized Metal Affinity Chromatography (IMAC), a widely used method for capturing and purifying His-tagged proteins from complex biological mixtures.[1][6]

The placement of the His-tag, typically at the N- or C-terminus of the protein, is a critical consideration that can influence protein expression, folding, and function.[1][2] While terminal tagging is most common, internal His-tags have also been explored to circumvent issues arising from terminal modifications.[7][8][9] The length of the His-tag can also be varied, with longer tags potentially offering stronger binding to the affinity resin, which can be advantageous for proteins expressed at low levels or for purification from eukaryotic systems where background protein binding may be higher.[3][4][5]

The Structural Impact: When a Helping Hand Becomes a Hindrance

Despite its relatively small size (a 6xHis-tag has a molecular weight of approximately 0.84 kDa), the His-tag is not always a benign addition.[1] A growing body of evidence suggests that the presence of a His-tag can, in some cases, significantly impact the structure, stability, and function of the target protein.[10][11][12]

The effects of a His-tag are highly protein-dependent.[10] For many proteins, particularly those with flexible and solvent-exposed termini, the tag may have a negligible effect on the overall fold and activity. However, for proteins where the termini are involved in intramolecular contacts, substrate binding, or oligomerization, the addition of a His-tag can lead to:

  • Altered Protein Folding and Stability: The tag can interfere with proper protein folding, leading to the formation of aggregates or inclusion bodies.[8] Studies using techniques like Differential Scanning Fluorimetry (DSF) have shown that the presence of a His-tag can either increase or decrease the thermal stability (melting temperature, Tₘ) of a protein, depending on the specific protein and the buffer conditions.[11][13]

  • Changes in Oligomeric State: The His-tag itself can promote unintended protein-protein interactions, leading to changes in the oligomeric state of the protein.[8][10]

  • Functional Impairment: The tag can obstruct active sites or binding interfaces, leading to a reduction or complete loss of biological activity.[11]

  • Interference with Structural Studies: While sometimes aiding in crystallization by providing additional crystal contacts, the flexibility of the His-tag can also hinder the formation of well-ordered crystals suitable for X-ray crystallography.[1][11][14] For Nuclear Magnetic Resonance (NMR) spectroscopy, the tag may need to be removed to obtain high-quality spectra of the target protein.[15][16]

Quantitative Insights into the His-tag's Influence

The following tables summarize quantitative data from various studies, illustrating the variable impact of the His-tag on different protein parameters.

ProteinHis-tag PositionChange in Thermal Stability (ΔTₘ) with His-tagReference
β-LactamaseN-terminalDecrease[11][13]
SpNadDN-terminalNo significant effect[11][13]
VvDxrN-terminalSlight increase[11][13]
MtDapBN-terminalDecrease[11][13]
Bet v 2N-terminalIncrease[11][13]

Table 1: Effect of N-terminal His-tag on Protein Thermal Stability. The change in melting temperature (ΔTₘ) highlights the protein-specific nature of the His-tag's impact on stability.

ParameterHis-tagged ProteinUntagged ProteinReference
Yield (mg/L)
Protein X1510Hypothetical Data
Purity (%)
Protein Y>95%~80% (after multiple steps)[6]
Binding Affinity to Ni-NTA (relative)
Wild-type TTP1-[17]
Mutant TTPIncreased-[17]

Table 2: Comparative Data on Protein Yield, Purity, and Binding Affinity. This table illustrates the advantages of His-tagging for purification efficiency and how mutations can influence binding.

Experimental Protocols for the Protein Scientist

Detailed methodologies are crucial for reproducible research. Below are key experimental protocols relevant to working with His-tagged proteins.

Protocol 1: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged Protein Purification (Native Conditions)

This protocol provides a general guideline for purifying His-tagged proteins under native conditions. Optimization of buffer components, especially the imidazole concentration, is often necessary for each specific protein.

Materials:

  • Cleared cell lysate containing the His-tagged protein

  • Equilibration/Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0

  • Ni-NTA or Co-NTA affinity resin

Procedure:

  • Resin Equilibration: Wash the affinity resin with 5-10 column volumes (CVs) of Equilibration/Wash Buffer.[18]

  • Protein Binding: Load the cleared cell lysate onto the equilibrated column. This can be done by gravity flow, peristaltic pump, or in a batch format.[6][19]

  • Washing: Wash the column with 10-20 CVs of Equilibration/Wash Buffer to remove non-specifically bound proteins.[19]

  • Elution: Elute the bound His-tagged protein with 5-10 CVs of Elution Buffer.[19] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

Protocol 2: His-tag Removal using TEV Protease

For applications where the His-tag may interfere with protein function or structural studies, it can be removed if a specific protease cleavage site has been engineered between the tag and the protein.

Materials:

  • Purified His-tagged protein containing a TEV protease cleavage site

  • TEV Protease

  • TEV Protease Reaction Buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0)

  • Ni-NTA or Co-NTA affinity resin

Procedure:

  • Buffer Exchange: Ensure the purified His-tagged protein is in a buffer compatible with TEV protease activity. Dialysis against the TEV Protease Reaction Buffer is recommended.

  • Protease Digestion: Add TEV protease to the protein solution. The optimal enzyme-to-substrate ratio and incubation time (e.g., 1:100 to 1:20 w/w, incubated at 4°C overnight or 30°C for a few hours) should be determined empirically.[20]

  • Removal of Cleaved Tag and Protease: After cleavage, the protein mixture will contain the untagged target protein, the cleaved His-tag, and the (often His-tagged) TEV protease. To separate the untagged protein, pass the reaction mixture through a fresh, equilibrated Ni-NTA or Co-NTA column. The cleaved His-tag and the His-tagged TEV protease will bind to the resin, while the untagged target protein will be collected in the flow-through.[21]

  • Purity Analysis: Analyze the flow-through fraction by SDS-PAGE to confirm the removal of the His-tag and the purity of the target protein.

Protocol 3: Biophysical Characterization using Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is a rapid and high-throughput method to assess the thermal stability of a protein and how it is affected by factors such as the presence of a His-tag, buffer conditions, or ligand binding.[11][13]

Materials:

  • Purified His-tagged and untagged protein samples

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)

  • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

  • Appropriate buffers for testing

Procedure:

  • Sample Preparation: In a 96-well PCR plate, prepare reactions containing the protein sample (at a final concentration of ~1-5 µM), SYPRO Orange dye (at a final concentration of ~5X), and the desired buffer.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: As the protein unfolds with increasing temperature, the hydrophobic core becomes exposed, allowing the SYPRO Orange dye to bind and fluoresce. The temperature at which the fluorescence intensity is at its maximum (or the midpoint of the transition) is the melting temperature (Tₘ) of the protein.

  • Comparison: Compare the Tₘ values of the His-tagged and untagged versions of the protein to determine the effect of the tag on thermal stability.

Visualizing the Workflow and Logic

To aid in the practical application of this knowledge, the following diagrams, generated using the DOT language, illustrate key workflows and decision-making processes.

Experimental_Workflow Start Start: Gene Encoding Target Protein Cloning Cloning into Expression Vector (with His-tag) Start->Cloning Expression Protein Expression (e.g., E. coli) Cloning->Expression Lysis Cell Lysis and Lysate Clarification Expression->Lysis IMAC IMAC Purification Lysis->IMAC Analysis1 Purity & Yield Analysis (SDS-PAGE) IMAC->Analysis1 TagRemoval His-tag Removal (Optional) Analysis1->TagRemoval Tag interferes? FinalPurification Final Purification (e.g., SEC) Analysis1->FinalPurification Tag benign? IMAC2 Reverse IMAC TagRemoval->IMAC2 IMAC2->FinalPurification Characterization Biophysical & Functional Characterization FinalPurification->Characterization End End: Pure, Characterized Protein Characterization->End

Standard workflow for His-tagged protein production.

Troubleshooting_IMAC Start IMAC Purification Issue LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity CheckExpression Verify Protein Expression and Solubility LowYield->CheckExpression OptimizeBinding Optimize Binding Conditions: - Lower flow rate - Batch binding LowYield->OptimizeBinding CheckTag Is His-tag Accessible? LowYield->CheckTag IncreaseImidazole Increase Imidazole in Wash Buffer LowPurity->IncreaseImidazole ChangeMetal Switch to Cobalt (Co²⁺) Resin LowPurity->ChangeMetal Denaturing Consider Denaturing Purification CheckTag->Denaturing No

Troubleshooting guide for IMAC purification.

Conclusion: A Calculated Approach to His-tag Utilization

The His-tag remains a powerful and convenient tool in the protein scientist's arsenal. Its simplicity and effectiveness in protein purification are undeniable. However, it is crucial to move beyond the assumption that it is a completely inert entity. The potential for the His-tag to influence protein structure, stability, and function necessitates a thoughtful and empirical approach to its use.

For any given protein, the impact of the His-tag should be experimentally evaluated, particularly for downstream applications sensitive to structural and functional perturbations, such as enzymatic assays, biophysical characterization, and structural biology. By understanding the potential trade-offs and employing the appropriate characterization techniques, researchers can confidently leverage the benefits of the His-tag while ensuring the integrity and reliability of their scientific findings.

References

The Polyhistidine Tag System: An In-depth Technical Guide to a Cornerstone of Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The polyhistidine tag (His-tag) system is one of the most widely utilized affinity purification methods for recombinant proteins. Its simplicity, versatility, and robustness have made it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the discovery, development, and core principles of the polyhistidine tag system. It offers detailed experimental protocols for protein purification under native and denaturing conditions, a comparative analysis of commonly used resins, and troubleshooting strategies. Furthermore, this guide presents quantitative data in structured tables for easy comparison and includes detailed diagrams of key experimental workflows and the underlying biochemical interactions to facilitate a deeper understanding of this powerful technology.

Introduction: Discovery and Development

The advent of recombinant DNA technology in the 1970s created a pressing need for a universal and efficient method to purify proteins of interest from complex cellular lysates. Traditional protein purification methods were often laborious, protein-specific, and resulted in low yields. The concept of Immobilized Metal Affinity Chromatography (IMAC), first described by Porath and colleagues in 1975, laid the groundwork for a new approach to protein purification based on the affinity of certain amino acid residues for metal ions.

The seminal breakthrough came in the late 1980s when researchers at Roche developed the polyhistidine tag. They demonstrated that a short sequence of six to ten consecutive histidine residues, genetically fused to the N- or C-terminus of a recombinant protein, could mediate strong and specific binding to a resin charged with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). This innovation, first detailed in a 1988 publication by Hochuli et al., revolutionized protein purification by providing a generic, high-affinity, and cost-effective method applicable to a wide range of proteins. The small size and generally low immunogenicity of the His-tag meant that in many cases, it did not interfere with the structure or function of the target protein.

The Biochemical Principle of IMAC

The purification of His-tagged proteins relies on the principles of Immobilized Metal Affinity Chromatography (IMAC). The core of this technique is the specific interaction between the imidazole (B134444) side chains of the histidine residues in the polyhistidine tag and transition metal ions immobilized on a chromatographic resin.

The imidazole ring of histidine contains nitrogen atoms that can act as electron donors, forming coordinate covalent bonds with transition metal ions. A polyhistidine tag, with its multiple histidine residues in close proximity, creates a high-avidity binding site for the immobilized metal ions. This interaction is pH-dependent; at a physiological or slightly alkaline pH (typically 7.5-8.0), the imidazole rings are largely unprotonated and readily bind to the metal ions.

The metal ions are held in place on the resin by a chelating agent, such as nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA). These chelators form a stable complex with the metal ion while leaving some coordination sites available for interaction with the His-tag.

dot

Figure 1: Schematic of the interaction between a His-tagged protein and a Ni-NTA resin.

Quantitative Data on Polyhistidine Tag Systems

The performance of a His-tag purification is influenced by several factors, including the length of the polyhistidine tag, the choice of metal ion and chelating resin, and the properties of the target protein. The following tables summarize key quantitative data to aid in the selection of the appropriate purification strategy.

Table 1: Comparison of Polyhistidine Tag Lengths
Tag LengthRelative Binding AffinityTypical Imidazole Elution Conc.Potential AdvantagesPotential Disadvantages
6x-HisStandard150-250 mMSufficient for most applications, widely used.May not be strong enough for low-expressing proteins.
8x-HisHigher200-300 mMIncreased binding strength, allows for more stringent washes.May slightly increase the risk of altering protein function.
10x-HisHighest250-500 mMVery strong binding, ideal for low-expressing or weakly binding proteins.[1]Higher imidazole concentrations may affect some proteins.[1]
Table 2: Comparison of Common IMAC Resins
Resin TypeMetal IonChelating AgentBinding Capacity (mg/mL)PurityKey Features
Ni-NTANi²⁺Nitrilotriacetic acid5-10HighHigh affinity and capacity, the most common choice.
Co-TALONCo²⁺Carboxymethylaspartate2-5Very HighHigher specificity than Ni-NTA, resulting in less non-specific binding and higher purity.[2][3]
Ni-IDANi²⁺Iminodiacetic acid10-20ModerateHigher capacity than Ni-NTA, but can have more non-specific binding.

Note: Binding capacity can vary significantly depending on the specific protein, expression levels, and experimental conditions. A study comparing Ni-NTA and Co-TALON for the purification of recombinant human erythropoietin found that Ni-NTA had a higher binding capacity (average of 183.5 µg/mL) compared to Co-TALON (average of 38.7 µg/mL), though both yielded similar purity levels.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the purification of His-tagged proteins from E. coli under both native and denaturing conditions.

Purification under Native Conditions

This protocol is suitable for soluble, correctly folded proteins.

Materials:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • IMAC Resin (e.g., Ni-NTA agarose (B213101) slurry)

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitors

Methodology:

  • Cell Lysis:

    • Thaw the E. coli cell pellet on ice.

    • Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).[4][5]

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]

    • Add DNase I to a final concentration of 5 µg/mL and a protease inhibitor cocktail.

    • Sonicate the suspension on ice to complete lysis. The solution should become less viscous.

    • Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cleared lysate).

  • Protein Binding:

    • Equilibrate the IMAC resin with Lysis Buffer.

    • Add the cleared lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing:

    • Load the lysate-resin slurry into a chromatography column.

    • Wash the resin with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

dot

Native_Purification_Workflow Start Start: E. coli Cell Pellet Lysis Cell Lysis (Lysis Buffer, Lysozyme, DNase, Sonication) Start->Lysis Centrifugation Centrifugation (>10,000 x g, 30 min, 4°C) Lysis->Centrifugation ClearedLysate Cleared Lysate (Supernatant) Centrifugation->ClearedLysate Binding Binding to IMAC Resin (1 hour, 4°C) ClearedLysate->Binding Washing Washing (10 CV Wash Buffer) Binding->Washing Elution Elution (5-10 CV Elution Buffer) Washing->Elution PurifiedProtein Purified His-tagged Protein Elution->PurifiedProtein

Figure 2: Workflow for native purification of His-tagged proteins.
Purification under Denaturing Conditions

This protocol is used when the target protein is expressed in insoluble inclusion bodies.

Materials:

  • Denaturing Lysis Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 8.0.

  • Denaturing Wash Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 6.3.

  • Denaturing Elution Buffer: 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 4.5.

  • IMAC Resin

Methodology:

  • Cell Lysis and Solubilization:

    • Resuspend the cell pellet directly in Denaturing Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

    • Stir at room temperature for 1 hour to lyse the cells and solubilize the inclusion bodies.

    • Centrifuge the lysate at >10,000 x g for 30 minutes at room temperature.

    • Collect the supernatant.

  • Protein Binding, Washing, and Elution:

    • Follow the same steps for binding, washing, and elution as in the native purification protocol, but use the corresponding denaturing buffers. Elution is achieved by lowering the pH, which protonates the histidine residues and disrupts their interaction with the metal ions.

Note: Proteins purified under denaturing conditions will likely be unfolded and may require a refolding step to regain biological activity.

Advanced Techniques: On-Column Tag Cleavage

In some applications, the presence of the His-tag may be undesirable. A common strategy is to engineer a protease cleavage site (e.g., for TEV or Thrombin) between the His-tag and the target protein. On-column cleavage is an efficient method to remove the tag while the protein is still bound to the resin.

General Protocol for On-Column TEV Protease Cleavage:

  • Perform the binding and washing steps as described in the native purification protocol.

  • Equilibrate the column with a buffer suitable for the protease (e.g., TEV protease buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).

  • Add His-tagged TEV protease to the column and incubate (e.g., overnight at 4°C or for a few hours at room temperature) to allow for cleavage.

  • Elute the tag-free target protein with the protease buffer. The cleaved His-tag and the His-tagged TEV protease will remain bound to the resin.

  • Wash the column with a low-concentration imidazole buffer to remove any residual non-cleaved protein before eluting the bound components with a high-concentration imidazole buffer for resin regeneration.

OnColumnCleavage_Workflow Start His-tagged Protein Bound to IMAC Resin Equilibration Equilibrate with Protease Buffer Start->Equilibration ProteaseAddition Add His-tagged TEV Protease Equilibration->ProteaseAddition Incubation Incubate (e.g., 4°C overnight) ProteaseAddition->Incubation Elution Elute with Protease Buffer Incubation->Elution ResinBound Cleaved His-tag and His-tagged TEV Protease Remain on Resin Incubation->ResinBound TagFreeProtein Tag-Free Target Protein Elution->TagFreeProtein

References

The Strategic Placement of Histidine Tags: An In-depth Technical Guide to Optimizing Recombinant Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine tag (His-tag) is an indispensable tool in modern molecular biology, prized for its small size and versatility in protein purification and detection. While the addition of a His-tag is often considered a routine step, its placement—whether at the N-terminus, C-terminus, or internally within the polypeptide chain—can have profound and sometimes unexpected consequences on protein expression, solubility, structure, and function. This technical guide provides a comprehensive analysis of terminal versus internal His-tags, offering data-driven insights and detailed protocols to aid researchers in making strategic decisions for their protein of interest.

Core Principles: Terminal vs. Internal His-tags

The functionality of a His-tag hinges on the accessibility of its histidine residues to immobilized metal ions, typically Ni²⁺ or Co²⁺, in a technique known as Immobilized Metal Affinity Chromatography (IMAC). The location of the tag dictates this accessibility and can influence the protein's biological properties.

  • Terminal His-tags (N- or C-terminus): This is the most common approach, where a sequence of six to ten histidine residues is appended to either the beginning (N-terminus) or end (C-terminus) of the protein.[1][2] Generally, terminal tags are more likely to be exposed on the protein surface, facilitating efficient binding to IMAC resins.[3]

  • Internal His-tags: Less frequently, His-tags can be inserted into flexible loops or regions of the protein that are predicted to be on the surface and not critical for function.[4] This approach is often considered when both termini are functionally important or when terminal tagging adversely affects the protein.

The choice of tag placement is protein-specific and may require empirical testing of multiple constructs to identify the optimal configuration.[5]

Impact of His-tag Placement on Protein Properties: A Data-Driven Comparison

The decision of where to place a His-tag should be guided by its potential impact on various protein characteristics. The following tables summarize quantitative data from published studies, highlighting the differential effects of tag placement.

Protein Yield and Expression

The location of a His-tag can influence transcription, translation, and protein stability within the host cell, thereby affecting the final yield of purified protein.

ProteinHis-tag PositionExpression SystemYield (mg/L)Purity (%)Reference
Human Serum TransferrinN-terminusBaby Hamster Kidney Cells>30Not Specified[6]
Human Serum TransferrinC-terminusBaby Hamster Kidney CellsNot SpecifiedNot Specified[6]
CYP119N-terminusE. coliHigher than WT>95[7][8]
CYP119C-terminusE. coliHigher than WT>95[7][8]
Green Fluorescent Protein (GFP)N-terminusB. subtilisReduced vs. C-terminusNot Specified[9]
β-galactosidase (BgaB)N-terminusB. subtilisReduced vs. C-terminusNot Specified[9]
Enhanced Green Fluorescent Protein (eGFP)N-terminusB. subtilisIncreased 3.5 to 15-foldNot Specified[9]

Key Findings:

  • N-terminal His-tags have been shown to be compatible with the transcription and translation mechanisms in bacteria, potentially aiding protein expression.

  • However, in some cases, N-terminal tags can reduce protein production levels compared to C-terminal tags, particularly for highly expressed genes in B. subtilis.[9]

  • Conversely, for a poorly expressed gene in the same system, an N-terminal tag significantly enhanced protein production.[9]

Protein Function and Activity

Perhaps the most critical consideration is the effect of the His-tag on the biological activity of the protein. Proximity to active sites, binding interfaces, or allosteric regulatory sites can lead to functional perturbations.

ProteinHis-tag PositionEffect on ActivityQuantitative ChangeReference
Human Serum TransferrinN-terminusNo effect on iron release rate-[6]
Human Serum TransferrinC-terminusReduced iron release rate2-4 fold reduction[6]
Phosphoinositide-3-kinase (catalytic subunit)N-terminusNo effect on Kₘ or Vₘₐₓ-[10]
Phosphoinositide-3-kinase (catalytic subunit)N-terminusIncreased autophosphorylationSignificant increase[10]
Thioesterase IC-terminusAltered substrate specificity5-fold higher catalytic efficiency for shortest chain substrate; 10-36 fold lower for longer chains[11]
CYP119N-terminusAltered electronic structure of active site-[7][8]
CYP119C-terminusAltered electronic structure of active site-[7][8]

Key Findings:

  • A C-terminal His-tag on human serum transferrin significantly impaired its iron release function, suggesting that the C-terminus is crucial for inter-lobe communication.[6]

  • An N-terminal His-tag on the catalytic subunit of PI3K did not affect its lipid kinase activity but did increase its protein kinase (autophosphorylation) activity.[10]

  • The placement of a His-tag can alter enzyme kinetics, as seen with thioesterase I, where a C-terminal tag shifted its substrate preference.[11]

Protein Stability

The addition of a His-tag can also influence the thermal stability of a protein, which is a critical parameter for storage, handling, and downstream applications.

ProteinHis-tag PositionEffect on Thermal Stability (Tₘ)Quantitative Change (°C)Reference
β-lactamaseN-terminusDecreased stabilitySignificant decrease[12]
Bet v 2N-terminusIncreased stability-[12]
VvDapBN-terminusDecreased stability~8°C decrease at pH 5.5[13]
His-VvDxrN-terminusMore stable at lower pH, less stable at higher pH-[13]

Key Findings:

  • The effect of an N-terminal His-tag on protein stability is protein-dependent, with some proteins showing decreased stability and others increased stability.[12]

  • The influence of the His-tag on stability can also be dependent on environmental factors such as pH.[13]

Strategic Workflow for His-tag Placement

The selection of an appropriate His-tag location is a critical step in experimental design. The following workflow, represented as a DOT script, outlines a logical process for making this decision.

HisTag_Workflow Workflow for Optimal His-tag Placement start Start: Define Protein of Interest in_silico In Silico Analysis - Predict termini accessibility - Identify functional domains (active sites, binding interfaces) - Analyze structural models (e.g., AlphaFold) start->in_silico decision1 Are both termini functionally critical or inaccessible? in_silico->decision1 internal_tag Consider Internal His-tag - Identify exposed, non-conserved loops - Design insertion construct decision1->internal_tag Yes terminal_choice Choose Terminal His-tag decision1->terminal_choice No expression Express Protein(s) internal_tag->expression decision2 Is one terminus clearly more accessible and less functionally constrained? terminal_choice->decision2 construct_single Construct Single Terminal His-tag Vector decision2->construct_single Yes construct_both Construct Both N- and C-terminal His-tag Vectors decision2->construct_both No construct_single->expression construct_both->expression purification Purify Protein(s) via IMAC expression->purification characterization Characterize Purified Protein(s) - Yield and Purity (SDS-PAGE, A280) - Functional Assay (e.g., enzyme kinetics) - Stability Assay (e.g., DSF) purification->characterization decision3 Does the tagged protein meet experimental requirements? characterization->decision3 end Proceed with Optimal Construct decision3->end Yes troubleshoot Troubleshoot - Redesign tag placement - Consider tag removal by protease cleavage - Optimize purification conditions decision3->troubleshoot No troubleshoot->in_silico

Caption: A decision-making workflow for selecting the optimal His-tag placement.

Experimental Protocols

Cloning of Terminal and Internal His-tags

4.1.1. Cloning of Terminal His-tags

Standard molecular cloning techniques are used to insert the gene of interest into an expression vector containing an N- or C-terminal His-tag sequence. Many commercial vectors are available for this purpose (e.g., pET series). A rapid cloning strategy for generating both N- and C-terminal tagged constructs from a single PCR product has been described.[2][14]

4.1.2. Insertion of an Internal His-tag via Site-Directed Mutagenesis

This protocol is adapted from standard site-directed mutagenesis procedures.[15][16][17][18]

  • Primer Design:

    • Design two complementary primers that contain the DNA sequence encoding the His-tag (e.g., 5'-CATCACCATCACCATCAC-3' for a 6xHis-tag).

    • The primers should also contain 15-25 nucleotides of homologous sequence on both sides of the insertion site, corresponding to the target loop region in your gene.

    • The melting temperature (Tₘ) of the primers should be ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion or PfuTurbo).

    • Reaction Mix (50 µL):

      • 5 µL of 10x reaction buffer

      • 5-50 ng of template plasmid (containing your gene of interest)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 1 µL of high-fidelity DNA polymerase

      • Nuclease-free water to 50 µL

    • Cycling Conditions:

      • Initial Denaturation: 98°C for 30 seconds

      • 16-18 Cycles:

        • Denaturation: 98°C for 30 seconds

        • Annealing: 55-68°C for 60 seconds

        • Extension: 72°C for 60-75 seconds per kb of plasmid length

      • Final Extension: 72°C for 10 minutes

      • Hold: 4°C

  • Template Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for at least 1 hour (or overnight) to digest the parental, methylated template DNA.

  • Transformation:

    • Transform competent E. coli cells (e.g., DH5α for cloning or BL21(DE3) for expression) with 1-2 µL of the DpnI-treated PCR product.

    • Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic).

  • Verification:

    • Pick several colonies and grow overnight cultures.

    • Isolate the plasmid DNA and verify the insertion of the His-tag by Sanger sequencing.

Immobilized Metal Affinity Chromatography (IMAC)

This protocol provides a general framework for purifying His-tagged proteins under native conditions.[19][20][21][22][23] Buffer compositions may need to be optimized for your specific protein.

Buffer Preparation:

  • Lysis/Binding Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 10-20 mM imidazole (B134444), pH 7.5-8.0.

  • Wash Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 25-50 mM imidazole, pH 7.5-8.0.

  • Elution Buffer: 50 mM sodium phosphate, 300-500 mM NaCl, 250-500 mM imidazole, pH 7.5-8.0.

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet from your protein expression culture in ice-cold Lysis/Binding Buffer.

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Column Equilibration:

    • Equilibrate the IMAC column (e.g., Ni-NTA or Co-Talon resin) with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. For best results, use a low flow rate.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the A₂₈₀ of the flow-through until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and monitor the A₂₈₀ to identify the protein peak.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing your protein of interest.

    • Pool the pure fractions and proceed with buffer exchange (e.g., dialysis or size-exclusion chromatography) to remove imidazole for downstream applications.

IMAC_Workflow IMAC Purification Workflow start Clarified Cell Lysate equilibration Equilibrate IMAC Column (Binding Buffer) start->equilibration binding Load Lysate onto Column equilibration->binding wash Wash Column (Wash Buffer) binding->wash elution Elute Protein (Elution Buffer) wash->elution analysis Analyze Fractions (SDS-PAGE, A280) elution->analysis end Pure His-tagged Protein analysis->end

Caption: A generalized workflow for His-tagged protein purification using IMAC.

Conclusion and Recommendations

The choice between a terminal and an internal His-tag is not trivial and can significantly impact the outcome of recombinant protein studies. While terminal tags are the default choice due to their high success rate in purification, their potential to interfere with protein function and stability necessitates careful consideration. Internal His-tags, though more challenging to design and implement, offer a valuable alternative when the protein's termini are functionally indispensable.

Recommendations for Researchers:

  • Prioritize In Silico Analysis: Before cloning, thoroughly analyze the protein's structure and known functional domains to predict the least disruptive location for a His-tag.

  • Empirical Testing is Key: When possible, create and test multiple constructs (N-terminal, C-terminal, and potentially internal) to empirically determine the optimal tag placement for your specific protein and application.

  • Consider Tag Removal: If the His-tag is found to interfere with function or is undesirable for downstream applications like crystallography, incorporate a protease cleavage site (e.g., TEV or thrombin) between the tag and the protein to allow for its removal after purification.

  • Don't Overlook Internal Tags: For proteins where terminal tagging is problematic, the development of novel internal His-tag designs with flexible linkers presents a promising solution to preserve protein integrity.[4]

By adopting a strategic and data-informed approach to His-tag placement, researchers can enhance the success of their protein expression and purification efforts, ultimately leading to more reliable and reproducible experimental results.

References

The Balancing Act of Purity and Yield: A Technical Guide to the Binding Capacity of Nickel and Cobalt Resins for His-Tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the throes of drug development and protein-based studies, the efficient purification of recombinant proteins is a cornerstone of success. The polyhistidine tag (His-tag) system, coupled with Immobilized Metal Affinity Chromatography (IMAC), stands out as a workhorse technique for its simplicity and robustness. At the heart of this technique lies the choice between nickel (Ni) and cobalt (Co) based resins, a decision that hinges on a critical balance between the desired purity and the final yield of the target protein. This technical guide delves into the core principles governing the binding capacity of these resins, providing a comparative analysis, detailed experimental protocols, and a visual representation of the underlying processes.

Core Principles: The Chemistry of His-Tag Binding

IMAC leverages the natural affinity of the imidazole (B134444) side chains of histidine residues for transition metal ions. In His-tagged protein purification, a resin is functionalized with a chelating ligand that immobilizes either Ni2+ or Co2+ ions. The most common chelating agent for nickel resins is nitrilotriacetic acid (NTA), which features a tetradentate chelation, meaning it uses four coordination sites to bind the nickel ion.[1] This leaves two coordination sites on the nickel ion available to interact with the imidazole rings of the His-tag.[1]

Cobalt-based resins, commercially known as TALON® resins, also utilize a tetradentate chelator.[2] The fundamental difference in performance between Ni-NTA and Co-TALON resins stems from the distinct coordination chemistry of nickel and cobalt ions. Nickel ions generally exhibit a higher affinity for histidine residues compared to cobalt ions.[1] However, this stronger binding can also lead to increased non-specific binding of endogenous host cell proteins that have surface-exposed histidine residues, potentially compromising the purity of the final product.[3] Conversely, the weaker affinity of cobalt results in higher specificity, as it is less likely to bind contaminating proteins.[1][3] This often translates to a purer eluted protein fraction at the expense of a potentially lower overall yield.[4]

Comparative Analysis of Binding Capacities

The binding capacity of an IMAC resin is a measure of the amount of a specific His-tagged protein that can be adsorbed per unit volume of resin, typically expressed in milligrams per milliliter (mg/mL). It is crucial to distinguish between two key metrics:

  • Static Binding Capacity (SBC): This is the maximum amount of protein that can bind to the resin under non-flowing, equilibrium conditions. It is often determined in a batch format where the resin is incubated with an excess of the protein solution.[5]

  • Dynamic Binding Capacity (DBC): This represents the amount of protein that binds to the resin in a packed column under specific flow conditions before a significant amount of the protein begins to elude in the flow-through.[5][6] DBC is a more practical and realistic measure for predicting the performance of a column purification process.[5][7]

The binding capacity is not a single, fixed value but is influenced by a multitude of factors, including:

  • The specific protein: Its size, structure, and the accessibility of the His-tag can significantly impact binding.[8][9][10] Larger proteins may experience steric hindrance, leading to a lower effective binding capacity.[8][9][10]

  • His-tag length: A longer His-tag (e.g., 8xHis or 10xHis) generally results in a stronger binding affinity to the resin, which can be advantageous for purifying low-expressing proteins or when higher purity is desired.[11]

  • Buffer composition: The pH and the presence of additives like imidazole in the binding and wash buffers are critical. A pH below 7.0 can lead to the protonation of histidine residues, reducing their affinity for the metal ions.[12] Low concentrations of imidazole are often included in the binding and wash buffers to minimize non-specific binding.[4]

Below are tables summarizing the manufacturer-stated binding capacities for a selection of commercially available nickel and cobalt resins. It is important to note that these values are typically determined using model proteins like 6xHis-tagged Green Fluorescent Protein (GFP) and may not be directly transferable to all proteins.

Table 1: Manufacturer-Stated Binding Capacities of Selected Nickel (Ni-NTA) Resins

Resin NameManufacturerStated Binding Capacity (mg/mL)Notes
Ni-NTA SuperflowQiagenUp to 20 mg/mL (guaranteed for 6xHis-tagged proteins); 55 mg/mL for 6xHis-GFPProtein-dependent.[13]
Ni-NTA ResinG-Biosciences>50 mg/mL; demonstrated >100 mg/mL for a 50 kDa 6X His-tagged proteinLigand density: 20-40 µmoles Ni2+/mL resin.[12]
SERVA Ni-NTA Agarose (B213101) ResinSERVA50 mg/mL (for 6xHis-GFPuv, ~32 kDa)Binding capacity can be affected by sample concentration and flow rate.[14]
Super Nickel NTA Affinity ResinMolecular DimensionsUp to 70 mg/mL (determined from E. coli cleared lysate)7.5% cross-linked agarose matrix.[15]
NICKEL NTA Agarose ResinABTUp to 50 mg/mL (for 6xHis-GFPuv, ~32 kDa)The yield depends on various protein parameters.[16]

Table 2: Manufacturer-Stated Binding Capacities of Selected Cobalt (TALON®) Resins

Resin NameManufacturerStated Binding Capacity (mg/mL)Notes
TALON® Metal Affinity ResinTakara Bio5-15 mg/mLVaries depending on the type and size of the His-tagged protein.[17]
TALON® Superflow ResinGentaur/CytivaUp to 20 mg/mLHigh-specificity alternative to nickel-charged resins.[18]
TALON™ ResinsThe Wolfson CentreAt least 5 mg/mL1 mL of resin is provided by 2 mL of a 50% slurry.[19]
TALON® Metal Affinity ResinsTakara BioAt least 5 mg/mL2 mL of resuspended slurry provides 1 mL of resin.[20]
TALON Magnetic BeadsTakara Bio750 µg of 6xHN-tagged AcGFP per 1 mL of suspensionSupplied as a 5% suspension.[21]

Experimental Protocols

Accurate determination of binding capacity is essential for optimizing purification protocols and ensuring process scalability. Below are detailed methodologies for determining both static and dynamic binding capacity.

Protocol 1: Determination of Static Binding Capacity (SBC)

Objective: To determine the maximum amount of a specific His-tagged protein that can bind to a given volume of resin under equilibrium conditions.

Materials:

  • IMAC resin (Ni-NTA or Co-TALON)

  • Purified His-tagged protein of known concentration

  • Binding Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10-20 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Microcentrifuge tubes

  • Spectrophotometer

  • Protein assay reagent (e.g., Bradford or BCA)

Methodology:

  • Resin Preparation:

    • Gently resuspend the resin slurry.

    • Pipette a defined volume of the slurry (e.g., 1 mL of a 50% slurry to get 0.5 mL of resin) into a microcentrifuge tube.

    • Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and carefully decant the supernatant.

    • Equilibrate the resin by adding 10 bed volumes of Binding Buffer, gently mixing, and then pelleting and decanting the supernatant. Repeat this step twice.

  • Protein Binding:

    • Prepare a series of microcentrifuge tubes, each containing the equilibrated resin.

    • Add increasing amounts of the purified His-tagged protein to each tube. Ensure the final volume in each tube is the same by adding Binding Buffer. Include a control tube with no protein.

    • Incubate the tubes on a rotator at 4°C for a defined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Washing:

    • Pellet the resin by centrifugation.

    • Carefully collect the supernatant (this is the unbound fraction).

    • Wash the resin with 10 bed volumes of Wash Buffer. Gently mix, pellet, and discard the supernatant. Repeat the wash step.

  • Elution:

    • Add 2-3 bed volumes of Elution Buffer to the washed resin.

    • Incubate for 10-15 minutes with gentle mixing.

    • Pellet the resin and carefully collect the supernatant (this is the eluted fraction).

  • Quantification:

    • Determine the protein concentration in the initial protein solution, the unbound fractions, and the eluted fractions using a spectrophotometer (at A280) or a colorimetric protein assay.

    • Calculate the amount of protein bound to the resin by subtracting the amount of protein in the unbound fraction from the initial amount of protein added.

    • The static binding capacity is the maximum amount of protein bound per mL of resin.

Protocol 2: Determination of Dynamic Binding Capacity (DBC)

Objective: To determine the amount of a specific His-tagged protein that binds to a packed column under defined flow conditions before significant breakthrough occurs.

Materials:

  • Chromatography system (e.g., FPLC or HPLC) with a UV detector

  • Packed column with the IMAC resin of interest

  • Purified His-tagged protein of known concentration in Binding Buffer

  • Binding Buffer

  • Elution Buffer

  • 0.22 µm syringe filters

Methodology:

  • System and Column Preparation:

    • Equilibrate the chromatography system and the column with Binding Buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Loading and Breakthrough Curve Generation:

    • Load the filtered His-tagged protein solution onto the column at a constant, defined flow rate.

    • Continuously monitor the UV absorbance of the column effluent.

    • Initially, the absorbance will be at the baseline as the protein binds to the column. As the resin becomes saturated, the protein will start to appear in the flow-through, causing the UV absorbance to rise. This creates a "breakthrough curve".

  • Data Analysis:

    • The dynamic binding capacity is typically calculated at 10% breakthrough (QB10), which is the point where the UV absorbance of the effluent reaches 10% of the maximum absorbance of the protein solution being loaded.

    • The volume of protein solution loaded until the 10% breakthrough point is reached is recorded.

    • The dynamic binding capacity is calculated using the following formula: DBC (mg/mL) = (Volume loaded at 10% breakthrough (mL) x Concentration of protein solution (mg/mL)) / Column Volume (mL)

  • Elution and Regeneration:

    • After the breakthrough curve is generated, wash the column with Binding Buffer until the UV absorbance returns to baseline.

    • Elute the bound protein using Elution Buffer.

    • Regenerate the column according to the manufacturer's instructions for subsequent use.

Visualizing the Process: Workflows and Relationships

To better understand the logical flow of the purification process and the factors influencing the choice of resin, the following diagrams have been generated using the DOT language.

IMAC_Purification_Workflow cluster_prep Sample Preparation cluster_chromatography IMAC cluster_analysis Analysis & Downstream Cell_Lysate Cell Lysate Clarification Clarification (Centrifugation/Filtration) Cell_Lysate->Clarification Buffer_Exchange Buffer Exchange/ Conditioning Clarification->Buffer_Exchange Column_Equilibration Column Equilibration Buffer_Exchange->Column_Equilibration Sample_Loading Sample Loading Column_Equilibration->Sample_Loading Wash Wash Sample_Loading->Wash Elution Elution Wash->Elution Purity_Analysis Purity Analysis (SDS-PAGE) Elution->Purity_Analysis Quantification Quantification (A280/Bradford) Elution->Quantification Downstream_Applications Downstream Applications Purity_Analysis->Downstream_Applications Quantification->Downstream_Applications

Figure 1. A generalized workflow for His-tagged protein purification using IMAC.

Resin_Choice_Logic cluster_ni High Yield cluster_co High Purity Start Primary Goal? Ni_Resin Choose Nickel (Ni-NTA) Resin Start->Ni_Resin Maximize Yield Co_Resin Choose Cobalt (TALON®) Resin Start->Co_Resin Maximize Purity Ni_Adv Advantages: - Higher Binding Capacity - Generally Higher Yield Ni_Resin->Ni_Adv Ni_Disadv Considerations: - Potential for lower purity - Higher non-specific binding Ni_Resin->Ni_Disadv Co_Adv Advantages: - Higher Specificity - Higher Purity Co_Resin->Co_Adv Co_Disadv Considerations: - Lower Binding Capacity - Potentially Lower Yield Co_Resin->Co_Disadv

Figure 2. Decision logic for selecting between Nickel and Cobalt IMAC resins.

Conclusion

The choice between nickel and cobalt-based resins for His-tagged protein purification is a nuanced one, with the optimal selection being highly dependent on the specific research goals. Nickel resins, with their higher binding capacity, are often the preferred choice when the primary objective is to maximize protein yield. In contrast, cobalt resins offer superior specificity, making them ideal for applications where the utmost purity is paramount, such as in structural biology or functional assays. A thorough understanding of the theoretical principles, coupled with empirical determination of binding capacities for the specific protein of interest, will empower researchers to make informed decisions and achieve robust and reproducible purification outcomes. This technical guide provides the foundational knowledge and practical protocols to navigate this critical step in protein purification, ultimately contributing to the advancement of research and drug development.

References

A Comprehensive Technical Guide to N-terminal and C-terminal His-tag Expression Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the polyhistidine tag (His-tag) system is an indispensable tool for recombinant protein expression and purification. This guide provides an in-depth overview of commercially available expression vectors for both N-terminal and C-terminal His-tagging, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in vector selection and experimental design.

Introduction to His-tagging

The His-tag is a widely used protein tag consisting of a sequence of histidine residues, typically six to ten.[1] This tag facilitates purification by Immobilized Metal Affinity Chromatography (IMAC), a technique based on the affinity of histidine for immobilized transition metal ions like nickel (Ni²⁺) or cobalt (Co²⁺).[2][3] The choice between placing the His-tag at the N-terminus or the C-terminus of a protein can significantly impact its expression, solubility, and function.[3][4][5]

N-terminal His-tags are often preferred as they can sometimes enhance protein expression and solubility.[4] Many vectors with N-terminal tags also include a protease cleavage site, allowing for the removal of the tag after purification to yield a native protein.[6]

C-terminal His-tags can be advantageous as they ensure that only full-length proteins are purified, as any premature termination of translation would result in a protein lacking the tag.[7] However, a C-terminal tag may sometimes interfere with protein folding or function.[5]

Commercially Available Expression Vectors

A wide variety of expression vectors are available for producing His-tagged proteins in different host systems. The choice of vector depends on the specific requirements of the target protein and the desired downstream applications.

Bacterial Expression Systems (E. coli)

The pET system is one of the most powerful and widely used for protein expression in E. coli. These vectors utilize the strong T7 promoter for high-level expression.[8]

Vector SeriesPromoterTag Position(s)Key FeaturesSelectable Marker
pET T7N-terminal, C-terminal, or bothHigh-level expression, tight regulation.[8] Some vectors include fusion partners like GST or MBP to enhance solubility.Ampicillin or Kanamycin
pEcoli -N-terminal, C-terminalOptimized for seamless cloning methods like In-Fusion.[9]-
pAE T7N-terminalHigh copy number plasmid for increased protein yield.[4]-
Mammalian Expression Systems

For proteins requiring post-translational modifications, mammalian expression systems are often necessary. The pcDNA series of vectors are popular choices for high-level expression in mammalian cells.

Vector SeriesPromoterTag Position(s)Key FeaturesSelectable Marker
pcDNA™3.1/His CMVN-terminalThree reading frames (A, B, C) to simplify in-frame cloning.[10][11]Neomycin (G418)
pcDNA™3.1/myc-His CMVC-terminalIncludes a c-myc epitope tag in addition to the His-tag for detection.Neomycin (G418)
pSELECT-His-Tag EF1α/HTLV hybridN-terminal or C-terminalAvailable with Blasticidin or Zeocin resistance for selection.[12]Blasticidin or Zeocin
Insect Expression Systems (Baculovirus)

Baculovirus expression vector systems (BEVS) are well-suited for producing high yields of complex eukaryotic proteins. The Bac-to-Bac system with pFastBac vectors is a widely used example.[13][14]

Vector SeriesPromoterTag Position(s)Key FeaturesSelectable Marker (in E. coli)
pFastBac™ HT PolyhedrinN-terminalIncludes a TEV protease cleavage site for tag removal.[14][15]Ampicillin
pFastBac™1-His-C PolyhedrinC-terminalPart of the Bac-to-Bac system for rapid generation of recombinant baculovirus.[16]Ampicillin
pFastBac™ Dual Polyhedrin and p10-Allows for the simultaneous expression of two different proteins.[14]Ampicillin
pAB-6xHis™ -N-terminalCleavable 6xHis tag.[1]-
pVL-FH -C-terminalC-terminal FLAG-8xHis tag.[1]-
Yeast Expression Systems (Pichia pastoris and Saccharomyces cerevisiae)

Yeast systems offer an economical alternative for producing post-translationally modified proteins.

Vector SeriesExpression HostPromoterTag Position(s)Key Features
pPICZ Pichia pastorisAOX1 (methanol-inducible)N-terminal or C-terminalFor intracellular or secreted expression.
pYES Saccharomyces cerevisiaeGAL1 (galactose-inducible)N-terminal or C-terminalHigh-level inducible expression.

Quantitative Data for His-tagged Protein Purification

The yield and purity of a His-tagged protein can vary significantly depending on the expression system, the properties of the target protein, and the purification resin used.

Protein Yield and Purity
Expression SystemTypical Protein Yield (mg/L of culture)Typical Purity after IMAC
E. coli1 - 100+>80%[2]
Mammalian Cells1 - 50>90%
Insect Cells (Baculovirus)1 - 500>90%
Yeast (Pichia pastoris)10 - 1000+>85%

Note: These are general ranges and can vary widely.

One study reported that for a specific protein, the purity after a single Ni-NTA column was 81% when expressed in BL21(DE3) E. coli and 85% in the NiCo21(DE3) strain. A subsequent purification step increased the purity to 97%.[2] Another study achieved a purity of approximately 96.8% with a polyphosphate purification method following an initial Ni-NTA step.[17]

Binding Capacity of IMAC Resins

The choice of metal ion and chelating ligand in the IMAC resin affects its binding capacity and selectivity.

Resin TypeMetal IonChelating LigandTypical Binding Capacity (mg protein/mL resin)
Ni-NTA Nickel (Ni²⁺)Nitrilotriacetic acid5 - 10
Talon® Cobalt (Co²⁺)Carboxymethylaspartate5 - 15
Profinity™ IMAC Nickel (Ni²⁺)Iminodiacetic acid (IDA)Up to 20

Experimental Protocols

Cloning into His-tag Expression Vectors

This method involves digesting both the vector and the insert DNA with restriction enzymes to create compatible ends for ligation.

Protocol Outline:

  • Vector and Insert Preparation:

    • Digest the expression vector and the PCR-amplified gene of interest with the same restriction enzyme(s).[18]

    • For vectors, perform a dephosphorylation step to prevent self-ligation.

    • Purify the digested vector and insert using gel electrophoresis or a PCR clean-up kit.

  • Ligation:

    • Ligate the purified insert into the prepared vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.[19]

  • Screening:

    • Select colonies grown on antibiotic-containing plates and screen for the correct insert by colony PCR or restriction digest of miniprep DNA.

  • Sequencing:

    • Sequence the plasmid from positive clones to confirm the correct orientation and reading frame of the insert.

LIC is a method that does not require restriction enzymes or ligase, making it a rapid and efficient cloning technique.[20][21][22]

Protocol Outline:

  • Primer Design: Design PCR primers with specific 5' extensions that are complementary to the overhangs of the LIC vector.[21]

  • Vector and Insert Preparation:

    • Linearize the LIC vector with a specific restriction enzyme.[20][21]

    • Amplify the gene of interest using the designed primers.

  • Generation of Single-Stranded Overhangs:

    • Treat the linearized vector and the PCR product with T4 DNA polymerase in the presence of a specific dNTP. This creates complementary single-stranded overhangs.[20][21]

  • Annealing: Mix the treated vector and insert to allow the complementary overhangs to anneal.[21]

  • Transformation: Transform the annealed product into competent E. coli cells. The nicks in the plasmid are repaired by the host cell's machinery.[20][21]

This technique can be used to insert a His-tag into an existing expression vector.[23][24][25][26][27]

Protocol Outline:

  • Primer Design: Design primers that contain the His-tag sequence and are complementary to the target insertion site in the vector.[23][27]

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid with the designed primers.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.[26][27]

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

Protein Expression and Purification

Protocol Outline:

  • Transformation into Expression Host: Transform the confirmed expression vector into an appropriate expression host strain (e.g., BL21(DE3) for pET vectors).

  • Expression Induction: Grow the cells to a suitable optical density and induce protein expression with the appropriate inducer (e.g., IPTG for pET vectors).

  • Cell Lysis: Harvest the cells and lyse them using physical (e.g., sonication) or chemical (e.g., detergents) methods.

  • IMAC Purification:

    • Clarify the cell lysate by centrifugation.

    • Equilibrate the IMAC resin with a binding buffer.

    • Load the clarified lysate onto the resin.

    • Wash the resin with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_cloning Cloning cluster_expression Expression & Purification cloning_strategy Choose Cloning Strategy (Restriction, LIC, etc.) primer_design Primer Design cloning_strategy->primer_design vector_prep Vector Preparation cloning_strategy->vector_prep pcr PCR Amplification of Gene primer_design->pcr ligation_annealing Ligation or Annealing pcr->ligation_annealing vector_prep->ligation_annealing transformation_e_coli Transformation into E. coli ligation_annealing->transformation_e_coli screening Screening and Sequencing transformation_e_coli->screening transformation_host Transformation into Expression Host screening->transformation_host Verified Plasmid induction Induction of Protein Expression transformation_host->induction lysis Cell Lysis induction->lysis imac IMAC Purification lysis->imac analysis Protein Analysis (SDS-PAGE, etc.) imac->analysis vector_selection cluster_considerations Key Considerations cluster_systems Expression System start Target Protein post_translational Post-translational Modifications? start->post_translational yield_solubility Desired Yield & Solubility? start->yield_solubility tag_position N- or C-terminal Tag Preference? start->tag_position bacterial Bacterial (E. coli) e.g., pET vectors post_translational->bacterial No mammalian Mammalian e.g., pcDNA vectors post_translational->mammalian Yes insect Insect (Baculovirus) e.g., pFastBac vectors post_translational->insect Yes yeast Yeast e.g., pPICZ vectors post_translational->yeast Some yield_solubility->bacterial High Yield yield_solubility->insect High Yield, Good Solubility yield_solubility->yeast High Yield tag_position->bacterial tag_position->mammalian tag_position->insect tag_position->yeast

References

A Technical Deep Dive: Unraveling the Fundamental Differences Between 6xHis and 8xHis Tags

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine tag, or His-tag, is a widely utilized tool in protein purification, prized for its simplicity and effectiveness. While the 6xHis tag has long been the industry standard, the use of longer tags, such as the 8xHis tag, has gained traction for specific applications. This in-depth technical guide explores the core differences between these two popular tags, providing a comprehensive overview of their respective advantages and disadvantages to aid researchers in selecting the optimal tag for their protein of interest.

Core Principles of His-Tag Purification

Immobilized Metal Affinity Chromatography (IMAC) is the foundational technique for purifying His-tagged proteins. This method relies on the affinity of the imidazole (B134444) side chains of histidine residues for divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a stationary phase resin. The 6xHis or 8xHis tag, appended to the N- or C-terminus of a recombinant protein, facilitates its selective binding to the IMAC resin, allowing for separation from host cell proteins. Elution of the purified protein is typically achieved by competitive displacement with a high concentration of imidazole or by a decrease in pH.

Quantitative Comparison: 6xHis vs. 8xHis Tags

The addition of two extra histidine residues in the 8xHis tag significantly influences its interaction with the IMAC resin, leading to notable differences in binding affinity, elution conditions, and ultimately, protein purity and yield.

Parameter6xHis Tag8xHis TagKey Considerations
Binding Affinity to Ni-NTA Resin StrongStrongerThe increased number of histidine residues in the 8xHis tag leads to a higher avidity for the Ni-NTA resin.[1]
Typical Binding Capacity (Ni-NTA) 5-10 mg/mL of resin (protein dependent)[2]Expected to be higher than 6xHis due to stronger binding, though specific quantitative data is limited.Binding capacity is influenced by factors such as protein size, conformation, and accessibility of the His-tag.
Wash Conditions (Imidazole) 10-20 mM20-50 mM[3]The stronger binding of the 8xHis tag allows for more stringent wash conditions with higher concentrations of imidazole, which can effectively reduce non-specific binding of contaminating proteins and improve final purity.[1][3]
Elution Conditions (Imidazole) 100-250 mM250-500 mM or higher[4]Due to its higher affinity, the 8xHis tag requires a higher concentration of imidazole for efficient elution.[1] This can be advantageous for achieving a sharp elution peak but may be detrimental to proteins sensitive to high imidazole concentrations.
Protein Purity Good to HighPotentially HigherThe ability to use more stringent wash conditions with the 8xHis tag often results in a purer final protein product.[1]
Protein Yield Generally GoodCan be higher, especially for low-expression proteins.The stronger binding of the 8xHis tag can lead to better capture and recovery of the target protein, particularly when its expression levels are low.[1] However, excessively high imidazole concentrations during elution can sometimes lead to protein precipitation and reduced yield.

Impact on Protein Expression, Structure, and Function

While His-tags are relatively small and generally considered to have a minimal impact on protein structure and function, the length of the tag can be a critical factor.

  • Protein Expression: In some cases, longer His-tags have been associated with lower protein expression levels.[5] This is thought to be due to the increased metabolic burden on the host cells or potential interference with protein folding and stability.

  • Protein Structure and Stability: The addition of any tag can potentially perturb the native structure and stability of a protein. While often benign, there are instances where a His-tag, regardless of length, can interfere with protein folding, leading to aggregation or reduced solubility.[6] Some studies suggest that longer, more flexible tags might have a greater propensity to interact with the protein surface, potentially altering its conformation.[6]

  • Protein Function: The location and length of the His-tag can impact protein function, particularly if the tag is near an active site or binding interface.[5] While a 6xHis tag is less likely to cause steric hindrance, the longer 8xHis tag could have a more pronounced effect. It is often advisable to remove the His-tag after purification, especially for functional or structural studies.

Experimental Protocols

The following are generalized protocols for the purification of 6xHis and 8xHis-tagged proteins under native conditions. Optimization of buffer components, particularly imidazole concentrations, is crucial for achieving the best results for a specific protein.

Protocol 1: Purification of a 6xHis-Tagged Protein (Native Conditions)
  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

  • Binding:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing:

    • Wash the resin with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution:

    • Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE.

Protocol 2: Purification of an 8xHis-Tagged Protein (Native Conditions)
  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Lyse the cells and clarify the lysate as described for the 6xHis-tagged protein.

  • Binding:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate as described above.

  • Washing:

    • Wash the resin with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 40-50 mM imidazole, pH 8.0).

  • Elution:

    • Elute the bound protein with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 300-500 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE.

Visualizing the Workflow and Logic

Diagram 1: IMAC Workflow

IMAC_Workflow cluster_0 Preparation cluster_1 IMAC Purification cluster_2 Analysis Cell_Culture Cell Culture & Expression Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Clarification Clarification Cell_Lysis->Clarification Binding Binding to Ni-NTA Resin Clarification->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Quantification Protein Quantification Elution->Quantification

Caption: A generalized workflow for immobilized metal affinity chromatography (IMAC).

Diagram 2: Decision Tree for His-Tag Selection

His_Tag_Selection Start Start: Choose a His-Tag Protein_Properties Consider Protein Properties: - Expression Level - Sensitivity to Imidazole - Purity Requirement Start->Protein_Properties Six_His 6xHis Tag Protein_Properties->Six_His Default Choice Eight_His 8xHis Tag Protein_Properties->Eight_His Specific Cases Standard_Purification Standard purification, good yield for well-expressed proteins. Six_His->Standard_Purification High_Purity_Low_Expression Higher purity needed, low expression, or persistent contaminants. Eight_His->High_Purity_Low_Expression

Caption: A decision-making guide for selecting between a 6xHis and an 8xHis tag.

Conclusion: Making the Right Choice

The choice between a 6xHis and an 8xHis tag is not a one-size-fits-all decision. The 6xHis tag remains a robust and reliable choice for the routine purification of many recombinant proteins, offering a good balance of yield and purity. However, for challenging proteins that are expressed at low levels or are prone to co-purification with contaminants, the 8xHis tag presents a powerful alternative. The enhanced binding affinity of the 8xHis tag allows for more stringent purification conditions, often leading to a final product of higher purity. Researchers must carefully consider the specific characteristics of their protein of interest and the requirements of their downstream applications to make an informed decision that will optimize their protein purification workflow.

References

Beyond Purification: A Technical Guide to the Versatile Applications of the Histidine-Tag

Author: BenchChem Technical Support Team. Date: December 2025

The polyhistidine-tag, or His-tag, is a widely utilized affinity tag in molecular biology, most recognized for its role in simplifying recombinant protein purification via immobilized metal affinity chromatography (IMAC). Comprising a sequence of six to ten histidine residues, this small, generally non-intrusive tag offers a powerful handle for protein manipulation. However, its utility extends far beyond mere purification, offering a versatile toolkit for researchers and drug development professionals to investigate complex biological processes. This in-depth technical guide explores the diverse applications of His-tags, providing detailed methodologies and insights for their effective implementation in various research contexts.

Elucidating Protein-Protein Interactions

Understanding the intricate web of protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling, regulation, and function. The His-tag provides a robust and efficient means to investigate these interactions through several key techniques.

Pull-Down Assays

His-tag pull-down assays are a cornerstone for identifying and confirming protein binding partners.[1] In this method, a His-tagged "bait" protein is expressed and immobilized on a solid support, typically agarose (B213101) or magnetic beads coated with a chelating agent like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) charged with divalent metal ions such as Nickel (Ni²⁺) or Cobalt (Co²⁺).[1][2] This immobilized bait is then incubated with a "prey" protein source, which can be a purified protein, a complex cell lysate, or an in vitro translation reaction.[3][4] If the prey protein interacts with the bait, it will be "pulled down" from the solution and remain bound to the beads after a series of washes to remove non-specific binders. The interacting proteins are then eluted and can be identified by methods such as Western blotting or mass spectrometry.[1]

Table 1: Comparison of Metal Ions for His-Tag Pull-Down Assays

Metal IonAffinity for His-tagSpecificityTypical Application
Nickel (Ni²⁺) HighModerateGeneral purpose, high yield pull-downs.[2]
Cobalt (Co²⁺) ModerateHighWhen high purity of the pulled-down complex is critical.[2]
Copper (Cu²⁺) Very HighLowLess common for pull-downs due to high non-specific binding.
Zinc (Zn²⁺) ModerateModerateUsed in specific applications where Ni²⁺ or Co²⁺ might interfere.
Far-Western Blotting

Far-Western blotting is a modification of the traditional Western blot technique used to detect protein-protein interactions in vitro. In this assay, a protein mixture is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a purified, labeled His-tagged protein. If the His-tagged protein interacts with a protein on the membrane, it can be detected using an anti-His-tag antibody or a labeled metal chelate.

Surface Immobilization for Biosensing and Protein Arrays

The specific and reversible nature of the His-tag's interaction with metal-chelated surfaces makes it an ideal tool for the oriented immobilization of proteins onto various substrates.[3][5] This has significant implications for the development of biosensors, protein microarrays, and other analytical platforms.[6][7]

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time.[6] His-tagged proteins can be readily immobilized on SPR sensor chips functionalized with NTA. This allows for the precise, oriented capture of the protein, which is crucial for accurate kinetic and affinity measurements of its interaction with an analyte.[6] Different lengths of His-tags can influence the stability of immobilization, with deca-histidine (10xHis) and double-His-tags providing more stable attachment compared to the standard hexa-histidine (6xHis) tag.[6]

Table 2: Influence of His-Tag Length on SPR Immobilization Stability

His-TagImmobilization StabilityRecommended Use
Hexa-His (6xHis) Lower, can dissociate over time.[6]Rapid, reversible capture for initial screening.
Deca-His (10xHis) Higher stability than 6xHis.[6]More reliable kinetic analysis.
Double-His-Tag High stability, comparable to covalent attachment.[6]Applications requiring long-term stability or analysis of tight binders.
Protein Microarrays

Protein microarrays are a high-throughput technology used to analyze the function of thousands of proteins simultaneously. His-tagged proteins can be printed onto NTA-coated glass slides to create these arrays.[7] This method allows for the in situ purification and immobilization of proteins directly from cell lysates, streamlining the microarray fabrication process.[7] These arrays can then be used for a variety of applications, including screening for drug targets, identifying biomarkers, and mapping protein interaction networks.

Cellular Imaging and Protein Labeling

Visualizing the localization and dynamics of proteins within living cells is crucial for understanding their function. The His-tag, in conjunction with specific fluorescent probes, offers a method for targeted protein labeling and imaging.

Fluorescence Microscopy

While the His-tag itself is not fluorescent, it can be targeted by fluorescently labeled probes.[8] For instance, small, membrane-permeable fluorescent probes conjugated to Ni-NTA can be used to label His-tagged proteins inside living cells.[8][9] This allows for the real-time visualization of the protein's subcellular localization and trafficking. Some probes exhibit fluorescence enhancement upon binding to the His-tag, reducing background noise and improving signal detection.[8]

Covalent Protein Labeling

Trifunctional labeling reagents have been developed that first bind to the His-tag and then, upon photoactivation, form a covalent bond with the protein.[10][11] These reagents can carry a variety of functional moieties, such as biotin (B1667282) or oligonucleotides, enabling specific and controlled chemical modification of the His-tagged protein.[10][11]

Investigating Signaling Pathways

His-tagged proteins are valuable tools for dissecting complex cellular signaling pathways. They can be used to identify components of a pathway, reconstitute signaling cascades in vitro, and perform enzymatic assays.

Identifying Signaling Components

Pull-down assays using His-tagged signaling proteins as bait can be used to identify previously unknown interaction partners within a signaling cascade.[1] This approach allows researchers to map the protein interaction networks that govern signal transduction.

In Vitro Kinase Assays

His-tagged kinases can be purified and used in in vitro kinase assays to identify their substrates and to screen for inhibitors. The His-tag facilitates the easy removal of the kinase from the reaction mixture, allowing for the analysis of substrate phosphorylation. Some studies have shown that an N-terminal His-tag can even impact the protein kinase activity of certain enzymes, highlighting the importance of considering the tag's position and potential influence on protein function.

Experimental Protocols

His-Tag Pull-Down Assay Protocol

This protocol provides a general workflow for a His-tag pull-down assay to identify protein-protein interactions.[4]

Materials:

  • His-tagged "bait" protein

  • "Prey" protein source (e.g., cell lysate)

  • Ni-NTA or Co-NTA agarose or magnetic beads

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)

  • Microcentrifuge tubes or spin columns

Procedure:

  • Bead Preparation: Resuspend the Ni-NTA/Co-NTA beads and transfer the desired amount to a microcentrifuge tube. Wash the beads twice with Binding/Wash Buffer.

  • Bait Immobilization: Add the purified His-tagged bait protein to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Prey Incubation: Add the prey protein sample (e.g., cell lysate) to the beads with the immobilized bait. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads five times with Binding/Wash Buffer to remove non-specific binding proteins.

  • Elution: Add Elution Buffer to the beads and incubate for 10-15 minutes at room temperature to release the bait-prey complexes.

  • Analysis: Collect the eluate and analyze the protein content by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry.

Surface Plasmon Resonance (SPR) with His-Tagged Proteins Protocol

This protocol outlines the general steps for immobilizing a His-tagged protein on an NTA-functionalized SPR sensor chip.

Materials:

  • SPR instrument and NTA sensor chip

  • Running buffer (e.g., HBS-EP+)

  • Nickel solution (e.g., 500 µM NiCl₂)

  • His-tagged protein solution

  • Regeneration solution (e.g., 350 mM EDTA)

Procedure:

  • Chip Priming: Prime the sensor chip with running buffer to ensure a stable baseline.

  • Nickel Activation: Inject the nickel solution over the NTA surface to charge it with Ni²⁺ ions.

  • Protein Immobilization: Inject the His-tagged protein solution over the activated surface. The protein will be captured via its His-tag. The amount of immobilized protein can be controlled by adjusting the concentration and contact time.

  • Stabilization: Allow the baseline to stabilize in running buffer.

  • Analyte Injection: Inject the analyte of interest to measure the binding interaction.

  • Regeneration: Inject the regeneration solution to strip the His-tagged protein and bound analyte from the chip, preparing it for the next cycle.

Visualizations

Pull_Down_Assay_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Bait His-tagged Bait Protein Immobilization Immobilize Bait on Beads Bait->Immobilization Beads Ni-NTA/Co-NTA Beads Beads->Immobilization Prey Prey Protein Source (e.g., Cell Lysate) Incubation Incubate with Prey Prey->Incubation Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis SDS-PAGE, Western Blot, or Mass Spectrometry Elution->Analysis

Figure 1: Workflow of a His-tag pull-down assay.

Surface_Immobilization_Biosensor cluster_surface Biosensor Surface cluster_solution Solution Surface Sensor Surface NTA NTA Surface->NTA Functionalization Nickel Ni²⁺ NTA->Nickel Activation HisProtein His-tagged Protein Nickel->HisProtein Immobilization Analyte Analyte HisProtein->Analyte Binding

Figure 2: Principle of His-tag mediated surface immobilization for biosensing.

Kinase_Signaling_Pathway cluster_investigation Investigating a Kinase Cascade cluster_upstream Upstream cluster_kinase Kinase of Interest cluster_downstream Downstream cluster_assay In Vitro Analysis Receptor Receptor Activation Adaptor Adaptor Protein Receptor->Adaptor HisKinase His-tagged Kinase (Bait) Adaptor->HisKinase Interaction Substrate Substrate (Prey) HisKinase->Substrate Phosphorylation PullDown Pull-Down Assay HisKinase->PullDown KinaseAssay Kinase Assay HisKinase->KinaseAssay CellularResponse Cellular Response Substrate->CellularResponse Substrate->PullDown PullDown->KinaseAssay Identifies Substrate

Figure 3: Using a His-tagged kinase to dissect a signaling pathway.

References

The Double-Edged Sword: A Technical Guide to the Potential Immunogenicity of His-tagged Recombinant Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polyhistidine tag (His-tag) is an invaluable tool in recombinant protein expression and purification, prized for its small size and high affinity for immobilized metal ions. While its utility in streamlining laboratory workflows is undisputed, the potential for this seemingly innocuous tag to elicit an immune response is a critical consideration, particularly in the development of therapeutic proteins. This in-depth technical guide explores the multifaceted nature of His-tag immunogenicity, providing quantitative insights, detailed experimental protocols, and visual representations of the underlying immunological pathways.

Core Concepts: Unraveling the Immunogenicity of His-tags

The immunogenicity of a His-tagged protein is not solely attributable to the tag itself but arises from a confluence of factors including the protein's intrinsic properties, the host immune system, and impurities introduced during production and purification. Generally considered to have low immunogenicity, the His-tag can, under certain circumstances, contribute to an unwanted immune response.[1]

Key contributing factors include:

  • The His-tag as a Hapten-like Structure: While small, the His-tag can be recognized by the immune system, particularly when presented in the context of a larger protein carrier. The location of the tag (N-terminus versus C-terminus) can influence its accessibility to immune cells and may mask or reveal immunogenic epitopes on the target protein.[2]

  • Contaminants from Purification: The most common purification method for His-tagged proteins, Immobilized Metal Affinity Chromatography (IMAC), utilizes nickel (Ni²⁺) or cobalt (Co²⁺) ions.[3] Leached metal ions can act as adjuvants, enhancing the immune response to the protein. Furthermore, endotoxins (lipopolysaccharides or LPS) from Gram-negative bacterial expression systems like E. coli are potent pyrogens and can co-purify with the target protein, significantly contributing to its immunogenicity.[4]

  • Protein Aggregation: The purification process and subsequent handling can induce the formation of protein aggregates. These aggregates can be more readily taken up by antigen-presenting cells (APCs) and can activate different immune pathways, leading to a stronger immunogenic response compared to the monomeric protein.[5]

Quantitative Data on His-tag Immunogenicity

Quantifying the precise contribution of a His-tag to the overall immunogenicity of a recombinant protein is complex and protein-dependent. However, studies have demonstrated that the presence and presentation of a His-tag can influence antibody production.

Table 1: Antibody Response to His-tagged Antigens

AntigenFormulationGeometric Mean Titer (GMT) of Serum IgGReference
Ovalbumin (OVA)-His₁₀Admixed with liposomes2.6 x 10⁶[6]
OVA-His₁₀Attached to mono-NTA-liposomes1.4 x 10⁶[6]
OVA-His₁₀Attached to tris-NTA-liposomes1.6 x 10⁶[6]
OVACovalently conjugated to liposomes3.4 x 10⁶[6]
N-MPR-His₆Admixed with liposomesUndetectable[6]
N-MPR-His₆Attached to mono-NTA-liposomes5.5 x 10²[6]
N-MPR-His₆Attached to tris-NTA-liposomes7.6 x 10²[6]
N-MPRCovalently conjugated to liposomes4.4 x 10⁴[6]

N-MPR: a peptide derived from the membrane-proximal region of HIV-1 gp41. NTA: Nitrilotriacetic acid.

Table 2: Influence of His-tag Position on Antibody Response to Recombinant OspC

His-tag PositionAdjuvantRelative Antibody Titer (IgG + IgM + IgA)Reference
N-terminusMPLA in liposomesHigh[7]
C-terminusMPLA in liposomesLow[7]
N-terminusMontanide PET GEL AHigh[7]
C-terminusMontanide PET GEL ALow[7]
N-terminusAlumHigh[7]
C-terminusAlumLow[7]
N-terminusNoneHigh[7]
C-terminusNoneLow[7]

OspC: Outer surface protein C of Borrelia burgdorferi. MPLA: Monophosphoryl lipid A.

Experimental Protocols for Assessing Immunogenicity

A comprehensive assessment of the immunogenicity of a His-tagged protein requires a multi-pronged approach, combining in vitro and in vivo assays.

Endotoxin (B1171834) Level Measurement (Limulus Amebocyte Lysate - LAL Assay)

Objective: To quantify the concentration of endotoxin in the purified protein preparation.

Methodology:

  • Reagent Preparation: Reconstitute the LAL reagent, endotoxin standard, and prepare endotoxin-free water for dilutions according to the manufacturer's instructions (e.g., Thermo Scientific Pierce Chromogenic Endotoxin Quant Kit).

  • Standard Curve Preparation: Prepare a serial dilution of the endotoxin standard to generate a standard curve, typically ranging from 0.01 to 1.0 EU/mL.

  • Sample Preparation: Dilute the His-tagged protein sample with endotoxin-free water to fall within the range of the standard curve. It is crucial to determine if the protein sample inhibits or enhances the LAL reaction and adjust the dilution accordingly.

  • Assay Procedure: a. Add 50 µL of each standard and sample dilution to a pyrogen-free 96-well plate in triplicate. b. Add 50 µL of the LAL reagent to each well. c. Incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Add 100 µL of the chromogenic substrate solution to each well and incubate at 37°C for a further specified time (e.g., 6 minutes). e. Stop the reaction by adding 50 µL of the stop solution (e.g., 25% acetic acid).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Calculate the endotoxin concentration in the samples by comparing their absorbance to the standard curve.

Anti-His-tag and Anti-Protein Antibody Detection (ELISA)

Objective: To detect and quantify antibodies specific to the His-tag and the target protein in the serum of immunized animals.

Methodology:

  • Plate Coating:

    • To detect anti-protein antibodies, coat a 96-well ELISA plate with the untagged recombinant protein (1-10 µg/mL in a suitable coating buffer, e.g., PBS) overnight at 4°C.

    • To detect anti-His-tag antibodies, coat a 96-well ELISA plate with a control His-tagged protein unrelated to the protein of interest or a synthetic His-tag peptide.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add serial dilutions of serum samples from immunized and control animals. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the immunoglobulin isotype of the immunized animal (e.g., anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of pre-immune serum).

T-cell Proliferation Assay

Objective: To assess the ability of the His-tagged protein to induce a T-cell-mediated immune response.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from immunized and control animals.

  • Antigen Stimulation: Plate the PBMCs in a 96-well plate and stimulate them with the His-tagged protein, the untagged protein, or a control antigen (e.g., Concanavalin A as a positive control) at various concentrations.

  • Proliferation Measurement (CFSE Staining): a. Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). b. After 5-7 days of incubation, harvest the cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.

  • Proliferation Measurement (³H-Thymidine Incorporation): a. After 3-5 days of stimulation, pulse the cells with ³H-thymidine for 18-24 hours. b. Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a scintillation counter.

  • Data Analysis: Calculate the stimulation index (SI) as the ratio of proliferation in response to the antigen to the proliferation in the absence of the antigen. An SI greater than 2 is generally considered a positive response.

In Vivo Immunogenicity Study in Animal Models

Objective: To evaluate the overall immunogenicity of the His-tagged protein in a living organism.

Methodology:

  • Animal Model Selection: Choose an appropriate animal model, such as BALB/c or C57BL/6 mice.

  • Immunization Schedule:

    • Divide the animals into groups: a control group (e.g., receiving vehicle only), a group receiving the untagged protein, and a group receiving the His-tagged protein.

    • Administer the proteins (e.g., 10-50 µg per mouse) via a relevant route (e.g., subcutaneous or intraperitoneal) with or without an adjuvant.

    • Perform a primary immunization followed by one or two booster immunizations at 2-3 week intervals.

  • Sample Collection: Collect blood samples before the first immunization (pre-immune serum) and at various time points after each immunization to monitor the antibody response. At the end of the study, collect spleens for T-cell assays.

  • Analysis:

    • Perform ELISA on the serum samples to determine the antibody titers against the protein and the His-tag.

    • Perform T-cell proliferation assays and cytokine analysis on splenocytes.

    • Monitor for any adverse effects in the animals.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways involved in the immune response to His-tagged proteins is crucial for developing strategies to mitigate their immunogenicity.

Endotoxin-Mediated TLR4 Signaling Pathway

Endotoxins, common contaminants in recombinant proteins produced in E. coli, are potent activators of the innate immune system through Toll-like receptor 4 (TLR4).

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS Endotoxin (LPS) LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers to TLR4_MD2 TLR4 MD2 CD14->TLR4_MD2 delivers to MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK IKK Complex TAK1->IKK activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes induces

Caption: Endotoxin (LPS) recognition by TLR4 triggers a signaling cascade leading to the transcription of pro-inflammatory genes.

Antigen Processing and Presentation via MHC Class II Pathway

Antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize extracellular antigens, process them, and present peptide fragments on MHC class II molecules to CD4+ T helper cells, initiating an adaptive immune response.

MHC_II_Pathway cluster_workflow MHC Class II Antigen Presentation Antigen His-tagged Protein (Antigen) Endocytosis Endocytosis Antigen->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome fuses with Peptides Antigenic Peptides (including His-tag fragments) Lysosome->Peptides degrades into Peptide_Loading Peptide Loading (HLA-DM mediated) Peptides->Peptide_Loading ER Endoplasmic Reticulum MHC_II_Ii MHC Class II + Invariant Chain (Ii) ER->MHC_II_Ii Golgi Golgi Apparatus MHC_II_Ii->Golgi MIIC MIIC/Endosome Golgi->MIIC CLIP CLIP Fragment MIIC->CLIP Ii degraded to CLIP->Peptide_Loading exchanged for Peptide_MHC_II Peptide-MHC II Complex Peptide_Loading->Peptide_MHC_II Cell_Surface Cell Surface Presentation Peptide_MHC_II->Cell_Surface CD4_T_Cell CD4+ T Helper Cell Cell_Surface->CD4_T_Cell activates

Caption: The exogenous pathway for processing and presenting His-tagged protein fragments on MHC class II molecules to CD4+ T cells.

Workflow for In Vivo Immunogenicity Assessment

A logical workflow is essential for a comprehensive in vivo study.

InVivo_Workflow cluster_workflow In Vivo Immunogenicity Assessment Workflow cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Grouping Divide into Groups (Control, Untagged, His-tagged) Animal_Model->Grouping Immunization Immunization Schedule (Prime and Boosts) Grouping->Immunization Sample_Collection Serum and Spleen Collection Immunization->Sample_Collection Clinical_Obs Clinical Observation: - Adverse Events Immunization->Clinical_Obs ELISA ELISA: - Anti-protein IgG Titer - Anti-His-tag IgG Titer Sample_Collection->ELISA T_Cell_Assay T-Cell Assays: - Proliferation (CFSE/³H) - Cytokine Profiling Sample_Collection->T_Cell_Assay Interpretation Data Interpretation and Risk Assessment ELISA->Interpretation T_Cell_Assay->Interpretation Clinical_Obs->Interpretation

Caption: A streamlined workflow for conducting an in vivo immunogenicity study of a His-tagged recombinant protein.

Conclusion

While the His-tag remains an indispensable tool for recombinant protein purification, a thorough understanding of its potential immunogenicity is paramount, especially for therapeutic applications. By considering the multifaceted nature of the immune response, including the role of the tag itself, process-related impurities, and protein aggregation, researchers can develop strategies to mitigate these risks. The implementation of a robust immunogenicity assessment, incorporating the quantitative and qualitative assays detailed in this guide, is a critical step in the safe and effective development of novel protein-based drugs. Careful consideration of the His-tag's position, rigorous purification protocols to minimize contaminants, and characterization of the final product for aggregates are all essential for minimizing unwanted immunogenicity.

References

Methodological & Application

Application Notes: High-Purity His-Tagged Protein Purification Under Denaturing Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of His-tagged proteins under denaturing conditions. This method is particularly useful for overexpressed proteins that form insoluble inclusion bodies in prokaryotic systems, or when the His-tag is inaccessible in the protein's native conformation.[1][2][3] Denaturing agents such as urea (B33335) or guanidinium-HCl are used to solubilize these proteins and expose the polyhistidine tag for efficient binding to immobilized metal affinity chromatography (IMAC) resins, such as Nickel-NTA (Ni-NTA).[1][4][5]

Principle

The protocol is a bind-wash-elute procedure.[4] Cells are first lysed in the presence of a strong denaturant (e.g., 8 M urea or 6 M guanidinium-HCl) to solubilize the target protein.[6] The cleared lysate is then incubated with a Ni-NTA affinity resin, allowing the His-tag to bind to the immobilized nickel ions.[4] Non-specific proteins are removed through a series of wash steps. Finally, the purified His-tagged protein is eluted from the resin, typically by reducing the pH or by competition with a high concentration of imidazole (B134444).[7]

Experimental Protocols

This protocol is optimized for a starting culture volume of 10 mL of a well-expressed protein. Reagent volumes may need to be adjusted for different culture volumes or expression levels.[7]

1. Cell Lysis and Lysate Preparation

  • Thaw the E. coli cell pellet on ice for 15 minutes.[7]

  • Resuspend the cell pellet in 1 mL of Denaturing Lysis Buffer.

  • Incubate on a shaker at room temperature for 30 minutes or at 4°C for 1 hour.[7]

  • Centrifuge the lysate at 10,000 x g for 30 minutes to pellet the cellular debris.[7]

  • Carefully collect the supernatant containing the solubilized His-tagged protein.

2. Batch Binding to Ni-NTA Resin

  • Resuspend the Ni-NTA agarose (B213101) resin by inverting the bottle.

  • Add the appropriate amount of resin slurry to the cleared lysate.

  • Incubate at room temperature or 4°C for 1-4 hours on a rocker or end-over-end shaker.[8]

3. Washing

  • Load the lysate-resin mixture into a purification column.

  • Collect the flow-through.

  • Wash the resin twice with 600 µL of Denaturing Wash Buffer.[7]

4. Elution

  • Place a fresh collection tube under the column.

  • Add 50-600 µL of Denaturing Elution Buffer and centrifuge at 10,000 - 14,000 x g for 20 seconds.[7]

  • Repeat the elution step four more times, collecting each fraction separately.[7]

5. Analysis

Analyze the collected fractions by SDS-PAGE to confirm the purity and yield of the target protein.

Buffer Compositions

Proper buffer composition is critical for successful purification. The tables below summarize typical buffer formulations for denaturing purifications using either urea or guanidinium-HCl.

Table 1: Urea-Based Buffer Compositions

Buffer TypeComponentConcentrationpH
Denaturing Lysis Buffer Sodium Phosphate (NaH₂PO₄)100 mM8.0
Tris10 mM
Urea8 M
Sodium Chloride (NaCl)300 mM
Imidazole10 mM
Denaturing Wash Buffer Sodium Phosphate (NaH₂PO₄)100 mM6.3
Tris10 mM
Urea8 M
Sodium Chloride (NaCl)300 mM
Imidazole20 mM
Denaturing Elution Buffer Sodium Phosphate (NaH₂PO₄)100 mM4.5 or 5.9
Tris10 mM
Urea8 M
Sodium Chloride (NaCl)300 mM
Imidazole250 mM

Note: The pH of urea-containing buffers should be adjusted immediately before use as urea can dissociate.[7] The addition of urea to buffered solutions can also cause the pH to drop, so it is essential to adjust the pH with NaOH after adding urea.[6]

Table 2: Guanidinium-HCl-Based Buffer Compositions

Buffer TypeComponentConcentrationpH
Denaturing Lysis Buffer Guanidinium-HCl6 M7.5
Sodium Phosphate (NaH₂PO₄)50 mM
Sodium Chloride (NaCl)300 mM
Imidazole5-10 mM
Denaturing Wash Buffer Guanidinium-HCl6 M6.0
Sodium Phosphate (NaH₂PO₄)50 mM
Sodium Chloride (NaCl)300 mM
Imidazole10-20 mM
Denaturing Elution Buffer Guanidinium-HCl6 M4.5
Sodium Phosphate (NaH₂PO₄)50 mM
Sodium Chloride (NaCl)300 mM
Imidazole250-500 mM

Experimental Workflow

Denaturing_His_Tag_Purification cluster_preparation Sample Preparation cluster_purification IMAC Purification cluster_analysis Analysis CellPellet E. coli Cell Pellet Lysis Cell Lysis in Denaturing Lysis Buffer CellPellet->Lysis Centrifugation1 Centrifugation (10,000 x g, 30 min) Lysis->Centrifugation1 ClearedLysate Cleared Lysate (Supernatant) Centrifugation1->ClearedLysate Binding Batch Binding with Ni-NTA Resin ClearedLysate->Binding ColumnLoading Load Lysate-Resin Mix into Column Binding->ColumnLoading Wash Wash with Denaturing Wash Buffer ColumnLoading->Wash Elution Elute with Denaturing Elution Buffer Wash->Elution PurifiedProtein Purified His-tagged Protein Elution->PurifiedProtein SDSPAGE SDS-PAGE Analysis PurifiedProtein->SDSPAGE

Caption: Workflow for denaturing purification of His-tagged proteins.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Protein does not bind to the resin His-tag is inaccessible or hidden.Use denaturing conditions to unfold the protein and expose the tag.[2][3]
Buffer composition is not optimal.Ensure the pH of the binding buffer is appropriate (typically 7.0-8.0). Avoid reducing agents (like DTT) and chelating agents (like EDTA) in your buffers.[9]
Old or compromised resin.Use fresh Ni-NTA resin for purification.
Protein elutes during wash steps Wash conditions are too stringent.Decrease the imidazole concentration in the wash buffer.
No protein in the eluate Protein expression is low or absent.Verify protein expression by Western blot before purification.[10]
Elution conditions are too mild.Increase the imidazole concentration or decrease the pH of the elution buffer.[11]
Protein has precipitated on the column.Try eluting under more stringent denaturing conditions or increase the ionic strength of the buffers.
Co-elution of non-tagged proteins Non-specific binding of contaminating proteins.Increase the imidazole concentration in the wash buffer. Perform a second round of purification.[11]

References

Application Notes and Protocols for His-tag Protein-Protein Interaction Pulldown Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing polyhistidine-tags (His-tags) for the study of protein-protein interactions through pulldown assays. This powerful in vitro technique is instrumental in confirming predicted interactions, identifying novel binding partners, and elucidating cellular pathways critical for drug development.

Introduction

The His-tag, typically a sequence of six to ten consecutive histidine residues, is one of the most popular affinity tags for recombinant protein purification and interaction studies.[1][2][3] Its small size and low immunogenicity minimize interference with protein structure and function.[2] The principle of a His-tag pulldown assay relies on the strong and specific interaction between the imidazole (B134444) side chains of the histidine residues and immobilized divalent metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), chelated to a solid support like agarose (B213101) or magnetic beads.[1][3]

In a typical workflow, a His-tagged "bait" protein is expressed and purified, then immobilized on the metal-chelated resin. This bait-resin complex is subsequently incubated with a protein source containing the potential "prey" protein(s). If an interaction occurs, the prey protein will be captured by the immobilized bait. After a series of washes to remove non-specific binders, the entire protein complex is eluted and can be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to confirm the interaction and identify the binding partners.[4]

Key Applications in Research and Drug Development

  • Validation of Protein-Protein Interactions: Confirm interactions suggested by other methods like yeast two-hybrid screens.[5]

  • Identification of Novel Binding Partners: Discover new components of protein complexes from cell lysates or tissue extracts.[4][5]

  • Mapping Interaction Domains: By using truncated versions of the bait protein, specific binding domains can be identified.

  • Screening for Inhibitors: Assess the ability of small molecules or peptides to disrupt a known protein-protein interaction, a crucial step in drug discovery.

Experimental Workflow Overview

The general workflow for a His-tag pulldown assay is depicted below. The process involves preparation of the bait and prey proteins, binding of the bait to the affinity resin, incubation with the prey, washing to remove non-specific proteins, and finally, elution of the protein complex for analysis.

His_Tag_Pulldown_Workflow cluster_prep Preparation cluster_assay Pulldown Assay cluster_analysis Analysis Bait His-tagged 'Bait' Protein Incubation Incubate Bait with Resin Bait->Incubation Prey Potential 'Prey' Protein Source Binding Incubate Bait-Resin with Prey Prey->Binding Resin Immobilized Metal Affinity Resin (e.g., Ni-NTA) Resin->Incubation Incubation->Binding Wash Wash to Remove Non-specific Proteins Binding->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Eluate (SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

His-tag pulldown assay experimental workflow.

Quantitative Data Summary

Successful pulldown assays depend on optimized concentrations of reagents and appropriate buffer conditions. The following tables provide a summary of typical quantitative parameters.

Table 1: Typical Resin Binding Capacities

Resin TypeMetal IonTypical Binding Capacity (per mL of settled resin)Notes
Ni-NTA AgaroseNi²⁺25-50 mgHigh capacity, most commonly used.
HisPur™ Ni-NTA Magnetic BeadsNi²⁺Varies by manufacturerSuitable for high-throughput and automated workflows.[6]
Dynabeads™ His-Tag IsolationCo²⁺~40 µg of a 28 kDa protein per mg of beadsHigher specificity than Ni²⁺, may result in lower background.[7]
MagZ™ ParticlesProprietary~1 mg of a 7.5 kDa protein per 20 µl of particlesHigh binding capacity.[5]

Table 2: Recommended Buffer Compositions

Buffer TypeTypical CompositionPurpose
Binding/Wash Buffer 50 mM Tris-HCl or PBS, 300-500 mM NaCl, 10-40 mM Imidazole, pH 7.5-8.0Promotes specific binding of the His-tagged protein to the resin while minimizing non-specific interactions.[5][6]
Elution Buffer 50 mM Tris-HCl or PBS, 300-500 mM NaCl, 250-500 mM Imidazole, pH 7.5-8.0High concentration of imidazole competes with the His-tag for binding to the metal ions, thus eluting the protein complex.[4][8]

Note: The optimal imidazole concentration in the binding/wash buffer should be determined empirically for each protein interaction to maximize the signal-to-noise ratio.[9]

Detailed Experimental Protocols

Protocol 1: Pulldown using Agarose Resin in Spin Columns

This protocol is adapted for a standard laboratory setting using microcentrifuge spin columns.

Materials:

  • His-tagged "bait" protein, purified

  • "Prey" protein source (e.g., cell lysate, purified protein)

  • Ni-NTA Agarose resin slurry

  • Empty spin columns

  • Microcentrifuge tubes (1.5 mL and 2 mL)

  • Binding/Wash Buffer (see Table 2)

  • Elution Buffer (see Table 2)

  • Microcentrifuge

  • End-over-end rotator

Procedure:

  • Resin Preparation:

    • Gently resuspend the Ni-NTA agarose resin slurry.

    • Pipette 50 µL of the 50% slurry (equivalent to 25 µL packed resin) into a spin column.

    • Centrifuge at 700 x g for 2 minutes to pack the resin. Discard the flow-through.

    • Equilibrate the resin by adding 400 µL of Binding/Wash Buffer. Centrifuge at 700 x g for 2 minutes. Repeat this step twice.

  • Bait Protein Immobilization:

    • Dilute the purified His-tagged bait protein in Binding/Wash Buffer to a final volume of 200-500 µL. A typical starting amount is 50-100 µg of bait protein.

    • Add the diluted bait protein to the equilibrated resin in the spin column.

    • Incubate on an end-over-end rotator for 30-60 minutes at 4°C.

    • Centrifuge at 700 x g for 2 minutes and collect the flow-through to assess binding efficiency.

  • Washing:

    • Wash the resin with the immobilized bait protein by adding 400 µL of Binding/Wash Buffer.

    • Centrifuge at 700 x g for 2 minutes. Repeat this wash step at least three times to remove unbound bait protein.

  • Prey Protein Incubation:

    • Add the prey protein sample (e.g., 500 µg - 1 mg of total cell lysate) to the spin column containing the immobilized bait.

    • Incubate on an end-over-end rotator for 1-2 hours at 4°C.

    • Centrifuge at 700 x g for 2 minutes and collect the flow-through (unbound fraction).

  • Washing:

    • Wash the resin complex with 400 µL of Binding/Wash Buffer.

    • Centrifuge at 700 x g for 2 minutes. Repeat this wash step 3-5 times to remove non-specifically bound proteins.

  • Elution:

    • Place the spin column in a fresh 1.5 mL microcentrifuge tube.

    • Add 50-100 µL of Elution Buffer to the resin.

    • Incubate for 5-10 minutes at room temperature.

    • Centrifuge at 1,000 x g for 2 minutes to collect the eluate containing the bait-prey complex.

    • Repeat the elution step to maximize recovery.

  • Analysis:

    • Analyze the eluate, along with samples from the flow-through and wash steps, by SDS-PAGE and Western blotting to confirm the presence of the bait and prey proteins.

Protocol 2: Pulldown using Magnetic Beads

This protocol is ideal for higher throughput applications and is generally faster.[7][10]

Materials:

  • His-tagged "bait" protein, purified

  • "Prey" protein source

  • Magnetic His-tag isolation beads (e.g., Dynabeads™, HisPur™)

  • Microcentrifuge tubes

  • Binding/Wash Buffer (see Table 2)

  • Elution Buffer (see Table 2)

  • Magnetic stand

  • End-over-end rotator

Procedure:

  • Bead Preparation:

    • Resuspend the magnetic beads thoroughly by vortexing.

    • Pipette the desired amount of beads (e.g., 50 µL) into a microcentrifuge tube.

    • Place the tube on a magnetic stand to capture the beads and carefully remove the supernatant.

    • Remove the tube from the magnet and resuspend the beads in 500 µL of Binding/Wash Buffer.

    • Repeat the wash step twice.

  • Bait Protein Immobilization:

    • Resuspend the washed beads in the desired volume of diluted His-tagged bait protein.

    • Incubate with gentle rotation for 10-30 minutes at room temperature.

    • Place the tube on the magnetic stand, allow the beads to capture, and remove the supernatant.

  • Washing:

    • Wash the beads three times with 500 µL of Binding/Wash Buffer, using the magnetic stand to separate the beads between washes.

  • Prey Protein Incubation:

    • Resuspend the bead-bait complex in the prey protein sample.

    • Incubate with gentle rotation for 30-60 minutes at 4°C.

    • Capture the beads with the magnetic stand and collect the unbound fraction.

  • Washing:

    • Wash the beads 3-5 times with 500 µL of Binding/Wash Buffer.

  • Elution:

    • Resuspend the beads in 50-100 µL of Elution Buffer.

    • Incubate for 5-10 minutes at room temperature with occasional vortexing.

    • Place the tube on the magnetic stand and carefully transfer the supernatant (eluate) to a fresh tube.

  • Analysis:

    • Analyze the eluate and other fractions by SDS-PAGE and Western blotting.

Example Signaling Pathway Interaction Study: Ras-Raf Interaction

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in cell proliferation and is often dysregulated in cancer. A His-tag pulldown assay can be used to study the direct interaction between Ras and its effector, Raf.

Ras_Raf_Pathway cluster_pulldown His-tag Pulldown cluster_pathway Signaling Cascade His_Ras His-Ras (Bait) Immobilized on Resin His_Ras_Raf His-Ras-Raf Complex His_Ras->His_Ras_Raf binds Raf Raf (Prey) from Cell Lysate Raf->His_Ras_Raf MEK MEK His_Ras_Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Studying the Ras-Raf interaction via His-tag pulldown.

In this example, His-tagged Ras would be used as the bait to pull down Raf from a cell lysate. This can be used to confirm their direct interaction or to screen for drugs that inhibit this binding.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no prey protein in eluate Weak or no interactionIncrease incubation times; optimize buffer conditions (salt, detergent); confirm protein folding and activity.
His-tag is inaccessiblePurify the bait protein under denaturing conditions and refold, or re-clone with the His-tag at the other terminus.[11]
High background/non-specific binding Insufficient washingIncrease the number of wash steps; increase the stringency of the wash buffer.[9]
Hydrophobic or ionic interactionsIncrease the salt concentration (up to 1 M NaCl) or add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[9]
Sub-optimal imidazole concentrationIncrease the imidazole concentration in the wash buffer in increments (e.g., 10-40 mM) to reduce non-specific binding.[9]
Bait protein not binding to resin Chelating or reducing agents in sampleEnsure buffers are free of EDTA, EGTA, and DTT. Use a resin resistant to these agents if their presence is unavoidable.[12]
Incorrect buffer pHEnsure the pH of the binding buffer is between 7.5 and 8.0.[11]
Bait and/or prey protein degraded Protease activityAdd protease inhibitors to the cell lysate and perform all steps at 4°C.

References

Application Note and Protocol: Efficient Cleavage of His-tags using TEV Protease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the enzymatic cleavage of N-terminal polyhistidine (His-tags) from recombinant fusion proteins using Tobacco Etch Virus (TEV) protease. This method is crucial for obtaining a native protein sequence, which is often necessary for functional and structural studies.

TEV protease is a highly specific cysteine protease that recognizes a seven-amino-acid sequence, most commonly Glu-Asn-Leu-Tyr-Phe-Gln-Gly (ENLYFQG), and cleaves between the glutamine and glycine (B1666218) residues.[1] The high specificity of TEV protease minimizes the risk of non-specific cleavage of the target protein.[1] Many commercially available TEV proteases are engineered with an N-terminal His-tag, facilitating their removal from the reaction mixture along with the cleaved His-tag using immobilized metal affinity chromatography (IMAC).[2][3]

Experimental Workflow

The overall workflow for His-tag cleavage and subsequent purification of the target protein is depicted below. It begins with the purified His-tagged fusion protein, proceeds through the TEV protease cleavage reaction, and ends with the separation of the untagged target protein from the His-tagged components.

TEV_Cleavage_Workflow cluster_purification1 Initial Purification cluster_cleavage Cleavage Reaction cluster_purification2 Secondary Purification (IMAC) His_Protein His-tagged Fusion Protein (Post-IMAC) Reaction_Setup Set up Cleavage Reaction: - His-tagged Protein - His-tagged TEV Protease - Reaction Buffer His_Protein->Reaction_Setup Incubation Incubate (e.g., 4°C overnight or 30°C for 1-4 hours) Reaction_Setup->Incubation IMAC_Column Apply to Ni-NTA Column Incubation->IMAC_Column Reaction Mixture Flowthrough Collect Flow-through: Untagged Target Protein IMAC_Column->Flowthrough Elution Elute Bound Components: - Cleaved His-tag - Uncleaved Fusion Protein - His-tagged TEV Protease IMAC_Column->Elution

Caption: Workflow for His-tag removal using TEV protease.

Quantitative Data Summary

The efficiency of TEV protease cleavage can be influenced by several factors. The following table summarizes key quantitative parameters for setting up and optimizing the cleavage reaction.

ParameterRecommended Range/ValueNotes
Reaction Buffer 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTTThis is a standard, widely effective buffer.[4] TEV protease is also active in phosphate, MES, and acetate (B1210297) buffers.[3][4]
pH 6.0 - 9.0 (Optimal ~8.0)TEV protease maintains activity over a broad pH range.[2][5]
Temperature 4°C to 30°COptimal activity is at 30-34°C.[4][6] For sensitive proteins, cleavage at 4°C is recommended, though it may require longer incubation or more enzyme.[6] Activity at 4°C is about three-fold lower than at room temperature.[4]
Incubation Time 1 hour to overnight (up to 3 days for difficult substrates)A common starting point is 1 hour at 30°C or overnight at 4°C.[7][8] For some proteins, extending the incubation up to 72 hours may be necessary.[9][10]
Enzyme:Substrate Ratio 1:15 to 1:100 (w/w or U/µg)A typical starting ratio is 1 unit of TEV protease per 15 µg of fusion protein.[11] Ratios can be optimized; for difficult cleavages, ratios as high as 1:5 have been used.[4]
NaCl Concentration 0 - 200 mM (up to 500 mM tolerated)Optimal activity is observed in low salt conditions (≤200 mM NaCl).[5][10] However, the enzyme retains some activity in NaCl concentrations as high as 0.5 M.[4][12]
Reducing Agent 1 mM DTTDTT is recommended to maintain the activity of the cysteine protease.[4] If disulfide bonds are present in the target protein, DTT can be replaced with glutathione.[3]
Inhibitors Avoid: >50 mM Imidazole (B134444), >0.5 M Guanidine-HCl, >2 M Urea (B33335), Zn²⁺ (≥5 mM), Cu²⁺ (≥1 mM)If the fusion protein is eluted from an IMAC column with high imidazole, dialysis or buffer exchange is required before cleavage.[9][10]

Detailed Experimental Protocol

This protocol is designed for a small-scale trial reaction. Reactions can be scaled up linearly.[7] It is highly recommended to perform a pilot experiment to determine the optimal conditions for your specific protein.[13]

Preparation of the Fusion Protein
  • Start with your His-tagged fusion protein, purified via IMAC.

  • If the protein was eluted with a high concentration of imidazole (>50 mM), urea (>2 M), or guanidine-HCl (>0.5 M), it must be buffer-exchanged into the TEV cleavage buffer.[10] This can be done by dialysis or using a desalting column.

  • Recommended Cleavage Buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT.

  • Determine the concentration of the fusion protein (e.g., by measuring A280). The protein concentration should ideally be at least 0.5 mg/mL.[14]

Pilot Cleavage Reaction Setup
  • In a microcentrifuge tube, combine the following components for a 50 µL total reaction volume:[7][13]

    • His-tagged fusion protein: 15 µg

    • 10x TEV Protease Reaction Buffer: 5 µL

    • His-tagged TEV Protease (e.g., 10 U/µL): 1 µL (10 units)

    • Nuclease-free water: to a final volume of 50 µL

  • Prepare a negative control reaction without TEV protease to compare against on an SDS-PAGE gel.[13]

  • Mix the components gently by pipetting.

Incubation
  • Incubate the reaction at a chosen temperature. Common conditions are:

    • 30°C for 1-4 hours. [2]

    • Room temperature (~20°C) for several hours. [4]

    • 4°C overnight. [4][7]

  • For optimization, you can remove aliquots at different time points (e.g., 1, 2, 4, and 16 hours) to analyze the extent of cleavage.[2][6]

Analysis of Cleavage
  • To analyze the reaction, take a 10 µL aliquot from the reaction and the negative control.

  • Add SDS-PAGE loading buffer, boil the samples for 5 minutes, and load them onto an SDS-polyacrylamide gel.[6]

  • Analyze the gel to determine the percentage of cleavage by observing the decrease in the band corresponding to the uncleaved fusion protein and the appearance of bands for the cleaved target protein and the His-tag.[6]

Removal of TEV Protease and the His-tag (Post-Cleavage Purification)
  • Once optimal cleavage is achieved, scale up the reaction.

  • After the scaled-up reaction is complete, the His-tagged TEV protease, the cleaved His-tag, and any remaining uncleaved fusion protein can be removed by reapplying the entire reaction mixture to a pre-equilibrated Ni-NTA resin.[15]

  • Load the cleavage reaction onto the column and allow it to flow through slowly.[15]

  • Collect the flow-through fraction. This fraction contains your purified target protein, now free of the His-tag.

  • Wash the column with a low-imidazole buffer to recover any remaining target protein and combine it with the initial flow-through.

  • The His-tagged TEV protease, uncleaved protein, and the cleaved tag will remain bound to the resin.[16] These can be eluted separately if needed or discarded.

  • Verify the purity of the final protein product using SDS-PAGE.

On-Column Cleavage Alternative

As an alternative, the cleavage can be performed while the His-tagged protein is still bound to the IMAC resin.[16] In this procedure, the bound protein is washed, and then the TEV protease in cleavage buffer is passed over the column and incubated. The cleaved, untagged target protein is then collected in the flow-through. This method can simplify the workflow by combining cleavage and removal of the tag/protease into a single chromatographic step.[16]

References

Application Notes and Protocols for Immobilization of His-tagged Proteins for Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time analysis of biomolecular interactions. A critical step in an SPR experiment is the stable immobilization of one of the interacting partners, the ligand, onto the sensor chip surface. The use of polyhistidine-tags (His-tags) on recombinant proteins offers a versatile and widely used method for oriented immobilization, facilitating the study of protein-protein, protein-small molecule, and other interactions. This application note provides detailed protocols and quantitative data for the two primary strategies for immobilizing His-tagged proteins on Nitrilotriacetic acid (NTA) sensor chips: non-covalent capture and covalent coupling.

Principle of His-tag Immobilization for SPR

His-tagged proteins are captured on sensor chips functionalized with NTA groups. These NTA groups are chelated with divalent metal ions, typically Nickel (Ni2+), creating a high-affinity binding site for the imidazole (B134444) side chains of the histidine residues in the His-tag. This interaction allows for the oriented capture of the protein, with the His-tag facing the sensor surface, which can leave the protein's active sites more accessible for interaction with the analyte.

Immobilization Strategies

There are two main strategies for immobilizing His-tagged proteins on NTA sensor chips for SPR analysis:

  • Non-Covalent Capture: This method relies on the reversible, high-affinity interaction between the His-tag and the Ni-NTA surface. It is a straightforward method that allows for the regeneration of the sensor surface by stripping the captured protein and reloading it, making it ideal for screening applications or when working with proteins that have limited stability. However, a drawback can be the slow dissociation of the captured protein from the surface, leading to baseline drift in some cases.[1]

  • Covalent Coupling via His-tag Capture: This "capture-coupling" method combines the specific, oriented capture of the His-tagged protein on the Ni-NTA surface with a subsequent covalent immobilization step.[1] This is typically achieved through amine coupling, where the captured protein is covalently linked to the sensor surface via its primary amine groups. This results in a highly stable surface with minimal ligand dissociation over time, making it suitable for detailed kinetic analysis of high-affinity interactions.[1][2]

Experimental Protocols

Protocol 1: Non-Covalent Capture of His-tagged Proteins on an NTA Sensor Chip

This protocol describes the reversible capture of a His-tagged protein on an NTA sensor chip.

Materials:

  • NTA Sensor Chip

  • SPR instrument

  • Running Buffer (e.g., HBS-P+, PBS-P+ with 50 µM EDTA)

  • Nickel Solution: 0.5 mM NiCl2 in running buffer or water[3]

  • His-tagged protein ligand in running buffer (typically 5-50 µg/mL)[3]

  • Regeneration Solution: 350 mM EDTA, pH 8.3[3]

Workflow:

G cluster_prep Surface Preparation cluster_immobilization Immobilization cluster_analysis Interaction Analysis cluster_regeneration Regeneration p1 Equilibrate Sensor Chip p2 Condition with Regeneration Solution (350 mM EDTA) p1->p2 i1 Load Nickel (0.5 mM NiCl2) p2->i1 Start Immobilization i2 Inject His-tagged Protein i1->i2 a1 Inject Analyte i2->a1 Ready for Analysis a2 Monitor Binding a1->a2 r1 Inject Regeneration Solution (350 mM EDTA) a2->r1 End of Cycle r2 Surface Ready for Recapture r1->r2 r2->i1 Next Cycle

Workflow for non-covalent capture of His-tagged proteins.

Procedure:

  • Surface Preparation:

    • Equilibrate the NTA sensor chip in the SPR instrument with running buffer until a stable baseline is achieved.

    • Condition the sensor surface by injecting the regeneration solution (350 mM EDTA) for 60 seconds at a flow rate of 30 µL/min to ensure a clean and uniform NTA surface.[3]

  • Nickel Loading:

    • Inject the nickel solution (0.5 mM NiCl2) over the sensor surface for 60 seconds at a flow rate of 5-10 µL/min.[3] This will charge the NTA groups with Ni2+ ions, preparing the surface for protein capture. A successful loading should result in a baseline increase of approximately 40 RU.[4]

  • His-tagged Protein Immobilization:

    • Inject the purified His-tagged protein solution over the Ni-NTA surface. The optimal protein concentration and injection time should be determined empirically, but a starting range of 5-50 µg/mL for a contact time of 1-3 minutes at a flow rate of 5-10 µL/min is recommended.[3][5]

  • Interaction Analysis:

    • Inject the analyte over the immobilized ligand to monitor the binding interaction in real-time.

  • Regeneration:

    • To remove the captured ligand and any bound analyte, inject the regeneration solution (350 mM EDTA) for 60 seconds at a flow rate of 30 µL/min.[3] The surface is now ready for a new cycle of nickel loading and protein capture. For some robust interactions, a stronger regeneration solution containing imidazole or NaOH may be required.[6][7]

Protocol 2: Covalent Coupling of His-tagged Proteins via NTA Capture

This protocol describes the permanent immobilization of a His-tagged protein on an NTA sensor chip following initial capture.

Materials:

  • NTA Sensor Chip

  • SPR instrument

  • Running Buffer (e.g., HBS-P+)

  • Nickel Solution: 0.5 mM NiCl2 in running buffer or water

  • Amine Coupling Kit containing:

    • 0.2 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 50 mM N-hydroxysuccinimide (NHS)[8]

    • 1 M Ethanolamine-HCl, pH 8.5

  • His-tagged protein ligand in running buffer (e.g., 200 nM)[8]

  • EDTA Solution: 350 mM EDTA, pH 8.3

Workflow:

G cluster_prep Surface Preparation cluster_activation Activation & Capture cluster_coupling Covalent Coupling & Blocking cluster_finalization Finalization p1 Equilibrate Sensor Chip p2 Load Nickel (0.5 mM NiCl2) p1->p2 a1 Activate with EDC/NHS p2->a1 Start Immobilization a2 Capture His-tagged Protein a1->a2 c1 Covalent Bond Formation a2->c1 Spontaneous c2 Block with Ethanolamine c1->c2 f1 Strip Ni2+ and non-covalently bound protein with EDTA c2->f1 End Coupling f2 Stable Covalently-Coupled Surface f1->f2

Workflow for covalent coupling of His-tagged proteins.

Procedure:

  • Surface Preparation and Nickel Loading:

    • Follow steps 1 and 2 from Protocol 1 to prepare the NTA sensor surface and load it with Ni2+ ions.

  • Surface Activation:

    • Inject a 1:1 mixture of EDC and NHS for 7 minutes at a flow rate of 5-10 µL/min to activate the carboxymethylated dextran (B179266) surface for amine coupling.[3]

  • His-tagged Protein Capture and Coupling:

    • Immediately inject the His-tagged protein solution (e.g., 200 nM) at a flow rate of 5-10 µL/min for a contact time of approximately 7 minutes.[3][8] The protein will be captured via its His-tag and simultaneously react with the activated surface to form covalent bonds.

  • Deactivation:

    • Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes at a flow rate of 5-10 µL/min to deactivate any remaining active esters on the surface.[3]

  • Stripping of Non-covalently Bound Protein:

    • Inject the EDTA solution (350 mM) for 60 seconds at a flow rate of 20-30 µL/min to remove the Ni2+ ions and any protein that is not covalently bound.[3][8]

  • Stable Surface Ready for Analysis:

    • The sensor surface now has a stable, covalently immobilized layer of the His-tagged protein, ready for multiple interaction analyses.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the immobilization of His-tagged proteins for SPR.

Table 1: Typical Immobilization Parameters and Expected Responses

ParameterValueNotesReference
Nickel Loading
NiCl₂ Concentration0.5 mMIn running buffer or water.[3]
Injection Volume/Time60 secondsAt a flow rate of 5-10 µL/min.[3]
Expected Response~40 RUBaseline increase upon Ni2+ loading.[4]
His-tagged Protein Capture
Protein Concentration5 - 50 µg/mLCan be optimized based on desired immobilization level.[3]
Injection Volume/Time1 - 7 minutesAt a flow rate of 5-10 µL/min.[3][4]
Typical Immobilization Level1000 - 3000 RUVaries depending on the protein and application. For a Gα fusion protein, ~1200 RU was achieved.[8]
Covalent Coupling
EDC/NHS Concentration0.2 M EDC / 50 mM NHS1:1 mixture.[8]
Ethanolamine Concentration1 M, pH 8.5For deactivation.[3][8]
Regeneration
EDTA Concentration350 mM, pH 8.3For stripping Ni-NTA captured proteins.[3]
Imidazole Concentration500 mMAlternative for regeneration.[6][7]
NaOH Concentration50 mMCan be used for more stringent regeneration.[6][9]

Table 2: Comparison of Different His-tags for Immobilization Stability

His-tag TypeStability on NTA ChipRecommended UseReference
Hexa-histidine (6xHis) Can exhibit dissociation and baseline drift.Suitable for initial screening and proteins with transient interactions.[10][11]
Deca-histidine (10xHis) More stable than 6xHis, but can still show some drift at high loading levels.Good for generating reliable kinetic data with careful optimization.[10][11]
Double-His-tag High stability, comparable to covalent attachment.Recommended for high-quality kinetic analysis and screening campaigns where surface regeneration is desired.[10][11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Level - Inactive His-tag (e.g., buried within the protein structure).- Low protein concentration.- Inefficient nickel loading.- Ensure the His-tag is accessible.- Increase protein concentration or contact time.- Verify the nickel solution and loading conditions.
Baseline Drift - Dissociation of the captured His-tagged protein from the NTA surface.- Use a longer His-tag (e.g., 10xHis or double-His-tag) for higher stability.[10][11]- Lower the immobilization level.- Switch to the covalent coupling method (Protocol 2).[1]
Poor Regeneration - Strong binding of the analyte.- Incomplete removal of the captured ligand.- Optimize regeneration conditions by testing different solutions (e.g., lower pH, higher salt, or detergents).- For non-covalent capture, try a combination of EDTA and imidazole or a brief pulse of NaOH.[6]
No Analyte Binding - Immobilized protein is inactive.- Incorrect buffer conditions.- Ensure the protein is functional after purification and immobilization.- Optimize buffer pH and ionic strength for the interaction.

Conclusion

The immobilization of His-tagged proteins on NTA sensor chips is a robust and versatile method for a wide range of SPR applications. The choice between non-covalent capture and covalent coupling depends on the specific experimental goals, the stability of the protein, and the nature of the interaction being studied. By following the detailed protocols and considering the quantitative data provided, researchers can successfully immobilize their proteins of interest and obtain high-quality, reproducible SPR data.

References

Application of His-Tag in Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polyhistidine-tag, or His-tag, is a widely utilized amino acid motif consisting of at least six histidine (His) residues, typically appended to the N- or C-terminus of a recombinant protein.[1][2][3] This small, generally unobtrusive tag facilitates the purification and detection of proteins.[3] One of the key applications for His-tagged proteins is in the Enzyme-Linked Immunosorbent Assay (ELISA), a powerful and versatile plate-based technique used for detecting and quantifying proteins and other antigens.[3][4]

His-tag-based ELISAs offer a convenient and efficient method for quantifying His-tagged proteins in various samples, including cell lysates, tissue extracts, and cell culture supernatants.[5][6] This technology is instrumental in optimizing protein expression, monitoring purification processes, and in high-throughput screening of stable cell lines expressing His-tagged proteins.[7][8]

This document provides detailed application notes and protocols for the use of His-tags in different ELISA formats, including direct, indirect, sandwich, and competitive assays.

Principle of the Assay

ELISA techniques rely on the specific interaction between an antibody and its antigen. In the context of His-tagged proteins, this interaction is typically mediated by an anti-His-tag antibody that specifically recognizes the polyhistidine sequence. The assay formats can be adapted for various experimental needs, each with its own advantages and considerations.

  • Direct ELISA: A primary antibody conjugated to an enzyme directly detects the His-tagged protein that is immobilized on the ELISA plate. This method is quick but offers no signal amplification.[9]

  • Indirect ELISA: An unlabeled primary anti-His-tag antibody first binds to the immobilized His-tagged protein. An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added for detection. This method provides signal amplification.[9][10]

  • Sandwich ELISA: This format "sandwiches" the His-tagged protein between a capture antibody coated on the plate and a detection antibody. One of these antibodies is specific for the His-tag, while the other targets an epitope on the protein of interest. This provides high specificity and sensitivity.[11]

  • Competitive ELISA: In this format, the His-tagged protein in the sample competes with a labeled or plate-bound His-tagged protein for binding to a limited amount of anti-His-tag antibody. The resulting signal is inversely proportional to the amount of His-tagged protein in the sample. This is often used for quantifying His-tagged proteins.[1][7][8]

Data Presentation

The performance of commercially available His-tag ELISA kits varies. The following table summarizes key quantitative data for several representative kits.

Kit NameAssay TypeSensitivityDetection RangeSample TypesIntra-Assay CV (%)Inter-Assay CV (%)
His-Tag Protein ELISA Kit (MyBioSource)Competitive1 ng/mL1 ng/mL - 4 µg/mLBody fluids, Tissue homogenatesNot SpecifiedNot Specified
His Tag ELISA Detection Kit (GenScript)CompetitiveNot SpecifiedNot SpecifiedGeneral protein samplesNot SpecifiedNot Specified
His Tag ELISA Kit (ABIN2895503)Competitive1 ng/mL1 ng/mL - 4 µg/mLCell or tissue lysatesNot SpecifiedNot Specified
His-tag SimpleStep ELISA kit (ab322565)Competitive≤ 36.9 ng/mL78.125 - 5000 ng/mLCell culture supernatant, cell extracts, tissue extractsNot SpecifiedNot Specified
His-Tag Detection ELISA Kit (Cayman Chemical)Competitive~100 ng/mLNot SpecifiedCell lysates, Affinity column fractionsNot SpecifiedNot Specified
His-Tag Protein ELISA Kit (Cell Biolabs, Inc.)Competitive1 ng/mL1 ng/mL - 4 µg/mLCell or tissue lysatesNot SpecifiedNot Specified
GST His-tag ELISA Kit (ab302758)Sandwich3.476 pg/mlNot SpecifiedSerum, Lauryl maltoside buffer, Urea buffer, RPMI, Guanidine bufferNot SpecifiedNot Specified

Experimental Protocols

The following are generalized protocols for common His-tag ELISA formats. For specific applications, it is crucial to consult the manual provided with your ELISA kit.

Protocol 1: Direct ELISA for His-Tagged Protein Detection

This protocol outlines the direct detection of an immobilized His-tagged protein.

Materials:

  • 96-well ELISA plate

  • Purified His-tagged protein

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • HRP-conjugated anti-His-tag antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the His-tagged protein to a concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted protein to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of diluted HRP-conjugated anti-His-tag antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Protocol 2: Competitive ELISA for His-Tagged Protein Quantification

This protocol is designed to quantify the amount of His-tagged protein in a sample.

Materials:

  • Polyhistidine-coated 96-well plate[5][12]

  • His-tagged protein standards

  • Samples containing unknown amounts of His-tagged protein

  • Anti-6xHis monoclonal antibody[1][5]

  • HRP-conjugated secondary antibody[1][5]

  • Assay Diluent

  • Wash Buffer

  • TMB Substrate Solution

  • Stop Solution

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the His-tagged protein standard in Assay Diluent. Dilute your unknown samples in Assay Diluent.

  • Competition: Add 50 µL of the standards or samples to the wells of the polyhistidine-coated plate. Incubate for 10 minutes at room temperature on an orbital shaker.[5][12]

  • Primary Antibody Addition: Add 50 µL of diluted anti-6xHis monoclonal antibody to each well. Incubate for 2 hours at room temperature on an orbital shaker.[5][12]

  • Washing: Aspirate the solution and wash the plate 5 times with 250 µL of Wash Buffer per well.[5][12]

  • Secondary Antibody Addition: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[5][12]

  • Washing: Repeat the washing step as in step 4.[5]

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 2-20 minutes at room temperature.[5]

  • Stopping Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of His-tagged protein in the sample.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of the His-tagged protein in your samples.

Visualizations

Direct ELISA Workflow

Direct_ELISA cluster_plate ELISA Plate Well His-Tagged_Protein His-Tagged Protein (Antigen) HRP_Anti-His_Ab HRP-conjugated Anti-His Antibody His-Tagged_Protein->HRP_Anti-His_Ab 2. Add Antibody Substrate Substrate HRP_Anti-His_Ab->Substrate 3. Add Substrate Color_Product Color Product Substrate->Color_Product 4. Enzyme Reaction End Color_Product->End 5. Measure Signal Start Start->His-Tagged_Protein 1. Coat Plate

Caption: Workflow for Direct His-Tag ELISA.

Indirect ELISA Workflow

Indirect_ELISA cluster_plate ELISA Plate Well His-Tagged_Protein His-Tagged Protein (Antigen) Primary_Anti-His_Ab Primary Anti-His Antibody His-Tagged_Protein->Primary_Anti-His_Ab 2. Add Primary Ab HRP_Secondary_Ab HRP-conjugated Secondary Antibody Primary_Anti-His_Ab->HRP_Secondary_Ab 3. Add Secondary Ab Substrate Substrate HRP_Secondary_Ab->Substrate 4. Add Substrate Color_Product Color Product Substrate->Color_Product 5. Enzyme Reaction End Color_Product->End 6. Measure Signal Start Start->His-Tagged_Protein 1. Coat Plate

Caption: Workflow for Indirect His-Tag ELISA.

Sandwich ELISA Workflow (His-Tag Capture)

Sandwich_ELISA cluster_plate ELISA Plate Well Capture_Ab Capture Antibody (Anti-Protein) His-Tagged_Protein His-Tagged Protein Capture_Ab->His-Tagged_Protein 2. Add Sample HRP_Anti-His_Ab HRP-conjugated Anti-His Antibody His-Tagged_Protein->HRP_Anti-His_Ab 3. Add Detection Ab Substrate Substrate HRP_Anti-His_Ab->Substrate 4. Add Substrate Color_Product Color Product Substrate->Color_Product 5. Enzyme Reaction End Color_Product->End 6. Measure Signal Start Start->Capture_Ab 1. Coat Plate

Caption: Workflow for Sandwich His-Tag ELISA.

Competitive ELISA Workflow

Competitive_ELISA cluster_solution Sample + Antibody Mix cluster_plate ELISA Plate Well Free_His_Protein His-Tagged Protein (in Sample) Anti_His_Ab Anti-His Antibody Free_His_Protein->Anti_His_Ab with Antibody Coated_His_Protein Coated His-Tagged Protein Anti_His_Ab->Coated_His_Protein 2. Add to Coated Plate Bound_Ab Bound Antibody Coated_His_Protein->Bound_Ab 3. Competition HRP_Secondary_Ab HRP-conjugated Secondary Antibody Bound_Ab->HRP_Secondary_Ab 4. Add Secondary Ab End HRP_Secondary_Ab->End 5. Detect Signal Start Start->Free_His_Protein 1. Mix Sample

Caption: Workflow for Competitive His-Tag ELISA.

Troubleshooting

Challenges in measuring His-tagged proteins can arise from issues such as limited epitope accessibility, where the His-tag may be partially buried within the protein's structure. Additionally, variations in tag design, like length (e.g., 6x vs. 10x His) or its placement at the N- or C-terminus, can affect antibody binding. If a His-tagged protein is not binding, it may be due to the tag being inaccessible.[13] This can sometimes be addressed by performing the assay under denaturing conditions.[13]

ProblemPossible CauseSolution
No or weak signal Inaccessible His-tagPurify the protein under denaturing conditions and then renature it.[13] Consider adding a flexible linker between the protein and the tag or moving the tag to the other terminus.[13]
Low protein expressionVerify protein expression using another method like Western blotting.
Suboptimal buffer conditionsEnsure the pH of your buffers is correct.[13] Avoid chelating agents (e.g., EDTA) and strong reducing agents (e.g., DTT) in your buffers as they can interfere with some His-tag detection methods.
Inactive enzyme conjugateUse a fresh batch of enzyme-conjugated antibody.
High background Non-specific antibody bindingIncrease the number of washing steps. Optimize the concentration of the blocking agent. Titrate the primary and secondary antibodies to find the optimal concentration.
Cross-reactivity of the secondary antibodyUse a pre-adsorbed secondary antibody to minimize cross-reactivity.[14]
High variability between wells Inconsistent pipettingUse calibrated pipettes and ensure consistent technique.
Incomplete washingEnsure all wells are washed thoroughly and consistently.
Edge effects on the plateAvoid using the outer wells of the plate or ensure proper plate sealing during incubations.

References

Application Note: A Streamlined Protocol for Small-Scale His-Tag Protein Expression and Purification Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The polyhistidine-tag (His-tag) is a widely utilized affinity tag for recombinant protein purification due to its small size and high affinity for immobilized metal ions, a technique known as Immobilized Metal Affinity Chromatography (IMAC).[1][2][3] This application note provides a detailed, streamlined protocol for screening multiple conditions in parallel to identify the optimal parameters for soluble expression and subsequent purification of a target protein from E. coli. The protocol is designed for small-scale cultures, making it ideal for efficiently testing different expression strains, induction conditions, or construct variants.

Principle of His-Tag Purification

The protocol leverages the affinity of the His-tag, a sequence of 6-10 histidine residues engineered onto the N- or C-terminus of a protein, for divalent metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺) that are chelated to a chromatography resin (e.g., Ni-NTA).[2] The target protein binds to the resin under specific buffer conditions, while most host cell proteins do not.[1] After washing away non-specifically bound proteins, the purified His-tagged protein is eluted by competition using a high concentration of imidazole (B134444), which has a similar structure to the histidine side chain.[2][4]

Part 1: Protein Expression Screening

This phase aims to identify the conditions that maximize the yield of soluble target protein. Key parameters to vary include the E. coli expression strain, growth temperature, and the concentration of the inducer (e.g., IPTG).[5]

Protocol 1: Small-Scale Expression

  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3), NiCo21(DE3)[1][6], or Rosetta(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 2-5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Expression Culture: Inoculate 10 mL of LB medium (with antibiotic) with the overnight starter culture to a starting OD₆₀₀ of ~0.05-0.1.

  • Growth: Grow the cultures at 37°C with vigorous shaking.

  • Induction: Monitor the OD₆₀₀. When it reaches 0.6-0.8, induce protein expression by adding IPTG.[5][7] It is recommended to test a range of conditions (see Table 2).

  • Harvest: After the induction period, harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.[8]

  • Storage: Decant the supernatant and store the cell pellets at -80°C until ready for lysis.[8]

Table 1: Example Screening Parameters for a 10 mL Culture

ConditionE. coli StrainInduction TemperatureIPTG ConcentrationInduction Time
1 BL21(DE3)37°C0.5 mM3-4 hours
2 BL21(DE3)25°C0.5 mM4-6 hours
3 BL21(DE3)18°C0.2 mM16-20 hours (Overnight)
4 NiCo21(DE3)18°C0.2 mM16-20 hours (Overnight)

Part 2: Cell Lysis and Purification

This protocol uses a batch-binding method with Ni-NTA resin, which is well-suited for processing multiple small-scale samples simultaneously. All steps should be performed at 4°C to minimize proteolysis.[9]

Protocol 2: Lysis and Batch Purification

  • Resin Preparation:

    • Gently swirl the bottle of Ni-NTA agarose (B213101) resin to create a uniform 50% slurry.

    • For each sample, pipette 100 µL of the 50% slurry (containing 50 µL of beads) into a 1.5 mL microcentrifuge tube.[10]

    • Wash the resin by adding 1 mL of Lysis Buffer (see Table 2), vortexing briefly, centrifuging for 3 minutes at 3,500 rpm, and carefully discarding the supernatant. Repeat this wash step once more.[10]

  • Cell Lysis:

    • Resuspend the cell pellet from a 10 mL culture in 1 mL of ice-cold Lysis Buffer.[8][10] For improved lysis, you can add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[4][11]

    • Sonicate the cell suspension on ice. Use short bursts (e.g., 3 cycles of 10 seconds on, 30 seconds off) to prevent overheating and protein denaturation.[8] Lysis is complete when the suspension is no longer cloudy.

    • To reduce viscosity from released DNA, you may add DNase I to 5-10 µg/mL along with 5 mM MgCl₂.[1][10]

    • Centrifuge the lysate at 13,000 rpm for 10-20 minutes at 4°C to pellet cell debris and insoluble proteins.[8][10]

    • Carefully transfer the supernatant (cleared lysate) to a new, pre-chilled tube. This is the soluble fraction . Save a 20 µL aliquot for SDS-PAGE analysis.

    • Resuspend the pellet in 1 mL of Lysis Buffer. This is the insoluble fraction . Save a 20 µL aliquot for SDS-PAGE analysis.

  • Binding:

    • Add the cleared lysate (soluble fraction) to the tube containing the equilibrated Ni-NTA resin.

    • Incubate on a rotator or shaker at 4°C for 30-60 minutes to allow the His-tagged protein to bind to the resin.[10]

  • Washing:

    • Centrifuge the tube at 3,500 rpm for 3 minutes at 4°C.

    • Carefully collect the supernatant. This is the flow-through fraction . Save a 20 µL aliquot for analysis.

    • Wash the resin by adding 1 mL of Wash Buffer. Resuspend the beads and rotate for 5 minutes at 4°C.

    • Centrifuge as before and discard the supernatant. Repeat this wash step for a total of two washes.

  • Elution:

    • Add 100 µL of Elution Buffer to the washed resin.

    • Resuspend the beads and incubate for 5-10 minutes at room temperature with gentle shaking.

    • Centrifuge at 3,500 rpm for 3 minutes.

    • Carefully transfer the supernatant to a clean tube. This is the elution fraction .

    • Repeat the elution step for a second fraction if desired.

Table 2: Buffer Compositions for His-Tag Purification

Buffer50 mM NaH₂PO₄ (pH 8.0)300-500 mM NaClImidazoleOptional Additives
Lysis Buffer 10-20 mM[4]1 mg/mL Lysozyme, 5-10 µg/mL DNase I, 1x EDTA-free Protease Inhibitor Cocktail[1][10]
Wash Buffer 20-50 mM[1][12]
Elution Buffer 250-500 mM[4][10]

Note: It is critical to adjust the final pH of buffers to 8.0 after all components, including imidazole, have been added.[12]

Part 3: Visualization and Analysis

Diagrams

HisTagPurificationWorkflow cluster_expression 1. Expression cluster_purification 2. Purification cluster_analysis 3. Analysis Transform Transform Plasmid into E. coli Grow_Culture Grow Small-Scale Culture (10 mL) Transform->Grow_Culture Induce Induce Expression (e.g., with IPTG) Grow_Culture->Induce Harvest Harvest Cells by Centrifugation Induce->Harvest Lyse Lyse Cells (Sonication) Harvest->Lyse Centrifuge Clarify Lysate (Centrifugation) Lyse->Centrifuge Bind Bind Soluble Fraction to Ni-NTA Resin Centrifuge->Bind Wash Wash Resin to Remove Impurities Bind->Wash Elute Elute His-Tagged Protein Wash->Elute SDS_PAGE Analyze Fractions by SDS-PAGE Elute->SDS_PAGE

Caption: Workflow for small-scale His-tag protein screening.

IMAC_Principle cluster_binding Binding & Washing Phase cluster_elution Elution Phase Resin Ni-NTA Resin Resin2 Ni-NTA Resin HisProtein His-Tagged Protein HisProtein->Resin High Affinity Binding Contaminant Host Cell Protein Contaminant->Resin Weak / No Binding (Washed Away) Imidazole Imidazole (High Conc.) Imidazole->Resin2 Competes for Binding Site ElutedProtein Purified His-Tagged Protein

Caption: Principle of Immobilized Metal Affinity Chromatography (IMAC).

Protocol 3: Analysis by SDS-PAGE

  • Sample Preparation: Mix 20 µL of each collected sample (soluble fraction, insoluble fraction, flow-through, and elution fraction) with 5 µL of 4x Laemmli sample buffer.

  • Denaturation: Heat the prepared samples at 95°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 12% polyacrylamide) alongside a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[13]

  • Interpretation: Compare the lanes to assess the success of each condition. The ideal condition will show a strong band at the expected molecular weight of the target protein in the soluble fraction and the elution fraction, with minimal presence in the insoluble and flow-through fractions.

Part 4: Troubleshooting

Table 3: Common Issues and Solutions in His-Tag Purification Screening

ProblemPossible CauseSuggested Solution
No/Low Expression Protein is toxic to E. coli.Lower the induction temperature and/or IPTG concentration; try a different expression strain like C41(DE3).[14]
Rare codons in the gene sequence.Use a strain supplemented with rare tRNAs, such as Rosetta(DE3).[14]
Protein is in the Insoluble Fraction Protein is forming inclusion bodies.Lower the expression temperature (e.g., 16-18°C) and reduce the IPTG concentration to slow down expression.[5][15]
Lysis was incomplete.Increase sonication time or intensity; ensure lysozyme is active.[8]
Protein Does Not Bind to Resin The His-tag is inaccessible or "hidden" within the folded protein.[12]Perform a parallel purification under denaturing conditions (e.g., with 6M Guanidine-HCl or 8M Urea) to see if the tag becomes accessible.[12][16]
Buffer composition is incorrect (e.g., contains EDTA or DTT).Ensure buffers are free of chelating agents like EDTA; use fresh buffers with the correct pH.
Contaminants in Elution Fraction Insufficient washing or non-specific binding.Increase the imidazole concentration in the Lysis and Wash buffers (e.g., up to 40-50 mM).[1][10]
Host proteins with histidine clusters are co-purifying.Use an engineered strain like NiCo21(DE3) which is designed to reduce common metal-binding protein contaminants.[6]
Protein is degraded.Work quickly at 4°C and add a fresh protease inhibitor cocktail to the lysis buffer.[9]

References

Application Notes and Protocols for Eluting His-tagged Proteins from Ni-NTA Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of polyhistidine tags (His-tags) in conjunction with Immobilized Metal Affinity Chromatography (IMAC) is a cornerstone of modern protein purification. This powerful technique relies on the specific interaction between the imidazole (B134444) side chains of histidine residues and chelated divalent metal ions, most commonly nickel (Ni²⁺), immobilized on a nitrilotriacetic acid (NTA) agarose (B213101) resin. While binding of the His-tagged protein to the Ni-NTA resin is a critical step, the subsequent elution of the purified protein is equally important for obtaining a high yield of pure, active protein.

This document provides detailed application notes and protocols for the three primary methods of eluting His-tagged proteins from Ni-NTA resin: imidazole competition , pH reduction , and chelation . Each method offers distinct advantages and is suited for different proteins and downstream applications.

Principles of Elution

The interaction between the His-tag and the Ni-NTA resin is a reversible coordination bond. Elution is achieved by disrupting this interaction through one of the following mechanisms:

  • Imidazole Competition: Imidazole, having a similar structure to the histidine side chain, is introduced at a high concentration. It competes with the His-tag for binding to the nickel ions, thereby displacing the tagged protein from the resin.[1][2]

  • pH Reduction: Lowering the pH of the buffer protonates the histidine residues in the His-tag.[3] This protonation prevents the imidazole rings from coordinating with the nickel ions, leading to the release of the protein.[3]

  • Chelation: Strong chelating agents, such as ethylenediaminetetraacetic acid (EDTA), are introduced. These agents have a higher affinity for the nickel ions than the NTA on the resin, effectively stripping the Ni²⁺ from the column and co-eluting it with the His-tagged protein.[3][4]

Comparison of Elution Methods

Choosing the optimal elution method is crucial for maximizing protein yield, purity, and maintaining biological activity. The following table summarizes the key characteristics of each method.

FeatureImidazole CompetitionpH ReductionChelation (EDTA)
Principle Competitive displacement of His-tagProtonation of histidine residuesStripping of Ni²⁺ ions from the resin
Selectivity High, can be optimized with gradient elutionModerate, may co-elute some contaminantsLow, elutes all bound proteins
Protein Stability Generally good, elution at neutral pHProtein-dependent, risk of denaturation at low pHCan be harsh, co-elution with metal ions
Purity High, especially with gradient elutionVariable, depends on protein and contaminantsLower, co-elution of nonspecifically bound proteins
Yield Generally highCan be high, but may be reduced by precipitationHigh, but requires subsequent removal of EDTA-Ni complex
Downstream Compatibility Imidazole may need to be removedpH neutralization and buffer exchange often requiredEDTA and Ni²⁺ must be removed
Resin Regeneration Straightforward washingRequires re-equilibration at binding pHRequires complete stripping and recharging with Ni²⁺

Quantitative Data Summary

The following tables provide a summary of typical quantitative data associated with different elution methods. It is important to note that optimal conditions are protein-dependent and may require empirical optimization.

Table 1: Imidazole Elution Optimization

Imidazole Concentration (mM) in Wash BufferImidazole Concentration (mM) in Elution BufferProtein Purity (%)Relative Protein Yield (%)Reference
10-20250-500>90High[1][5][6]
40-50250-500>95High[7]
100250-500>95Moderate (potential for premature elution)[8]

Table 2: Comparison of Elution Methods (General Observations)

Elution MethodTypical PurityTypical YieldKey Considerations
Imidazole GradientHigh (>95%)HighOptimal for high purity, requires optimization.
pH Step-down (e.g., pH 8.0 to 4.5)Moderate to HighVariableRisk of protein precipitation or denaturation.[9]
EDTA Elution (e.g., 100 mM)ModerateHighRequires removal of EDTA-Ni complex post-elution.

Experimental Protocols

Protocol 1: Imidazole Gradient Elution

This is the most common method for achieving high-purity His-tagged proteins.

Buffers and Reagents:

  • Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0

  • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0

  • High Purity Imidazole: Ensure the imidazole used has low absorbance at 280 nm.[10]

Experimental Workflow:

Caption: Workflow for Imidazole Gradient Elution of His-tagged Proteins.

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove unbound and weakly bound proteins.

  • Elution:

    • Gradient Elution: Apply a linear gradient of increasing imidazole concentration, typically from the concentration in the Wash Buffer up to 500 mM, over 10-20 CV.

    • Step Elution: Alternatively, apply step gradients of increasing imidazole concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM), collecting fractions at each step.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein.

Protocol 2: pH Reduction Elution

This method is useful when imidazole interferes with downstream applications or protein activity.

Buffers and Reagents:

  • Binding Buffer (pH 8.0): 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0

  • Wash Buffer (pH 6.3): 50 mM Sodium Phosphate, 300 mM NaCl, pH 6.3

  • Elution Buffer (pH 4.5): 50 mM Sodium Acetate, 300 mM NaCl, pH 4.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

Experimental Workflow:

Caption: Workflow for pH Reduction Elution of His-tagged Proteins.

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA resin with 5-10 CV of Binding Buffer (pH 8.0).

  • Sample Loading: Load the clarified cell lysate (adjusted to pH 8.0) onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer (pH 6.3) to remove contaminants.

  • Elution: Elute the protein with Elution Buffer (pH 4.5).

  • Fraction Collection and Neutralization: Collect fractions in tubes containing a small volume of Neutralization Buffer to immediately raise the pH and protect the protein from acid denaturation.

  • Analysis: Analyze the collected fractions by SDS-PAGE.

Protocol 3: Chelation Elution with EDTA

This is a harsh elution method, often used as a last resort or for specific applications where the co-eluted metal ion is not a concern.

Buffers and Reagents:

  • Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0

  • Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, pH 8.0

  • Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 100 mM EDTA, pH 8.0

  • Stripping Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 50 mM EDTA, pH 7.0

  • Charging Buffer: 100 mM NiSO₄

Experimental Workflow:

Caption: Workflow for Chelation Elution and Resin Regeneration.

Methodology:

  • Column Equilibration: Equilibrate the Ni-NTA resin with 5-10 CV of Binding Buffer.

  • Sample Loading: Load the clarified cell lysate onto the column.

  • Washing: Wash the column with 10-20 CV of Wash Buffer.

  • Elution: Elute the protein with Elution Buffer containing 100 mM EDTA.

  • Fraction Collection: Collect the eluted fractions.

  • Post-Elution Processing: The eluted protein will be in a complex with Ni²⁺ and EDTA. This complex must be removed, typically by dialysis or gel filtration, for most downstream applications.

  • Resin Regeneration: a. Wash the column with 5 CV of Stripping Buffer to remove all remaining nickel ions. b. Wash with 10 CV of deionized water. c. Recharge the resin by washing with 2-3 CV of Charging Buffer. d. Wash with 5-10 CV of deionized water to remove excess nickel. e. Re-equilibrate the resin with Binding Buffer for the next use.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low protein elution - Elution conditions are too mild.- Protein has precipitated on the column.- His-tag is inaccessible.- Increase imidazole concentration or decrease elution pH.- Add non-ionic detergents (e.g., 0.1% Triton X-100) to buffers.- Perform purification under denaturing conditions (e.g., with 6M Guanidine HCl or 8M Urea).
Protein elutes with many contaminants - Insufficient washing.- Non-specific binding of contaminants.- Increase the wash volume.- Increase the imidazole concentration in the wash buffer.- Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.
Protein precipitates after elution - High protein concentration.- Unfavorable buffer conditions.- Presence of imidazole.- Elute into a larger volume or perform elution in a cold room.- Screen for optimal buffer conditions (pH, salt concentration, additives like glycerol).- Remove imidazole immediately by dialysis or buffer exchange.

Conclusion

The choice of elution method for His-tagged proteins from Ni-NTA resin is a critical parameter that can significantly impact the final purity, yield, and activity of the purified protein. Imidazole competition is the most widely used and often the most effective method, offering high selectivity and preserving protein stability. pH reduction provides a viable alternative when imidazole is undesirable, but requires careful consideration of the protein's stability at low pH. Chelation elution is a robust but less specific method that necessitates downstream processing to remove the chelating agent and metal ions. For any given protein, empirical optimization of the chosen elution strategy is highly recommended to achieve the best possible results.

References

Troubleshooting & Optimization

how to prevent non-specific binding in His-tag purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during His-tag protein purification, with a specific focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in His-tag purification?

Non-specific binding of contaminant proteins during His-tag purification primarily arises from several factors:

  • Ionic Interactions: Host cell proteins with a net negative charge can interact with the positively charged metal ions (e.g., Ni²⁺, Co²⁺) on the affinity resin.

  • Hydrophobic Interactions: Proteins with exposed hydrophobic patches can bind to the resin matrix itself.[1][2]

  • Presence of Metal-Binding Proteins: Some host cell proteins naturally contain histidine clusters or other residues that can chelate metal ions, leading to their co-purification with the His-tagged target protein.[3]

  • Protein-Protein Interactions: Contaminant proteins may bind to the His-tagged protein itself rather than the resin.[1][2]

  • DNA and RNA Contamination: Nucleic acids can interact with both the protein and the resin, leading to co-purification of associated proteins.[4]

Q2: How does imidazole (B134444) concentration impact the purity of my His-tagged protein?

Imidazole is a key reagent for minimizing non-specific binding and for eluting the target protein. Its structural similarity to the histidine side chain allows it to compete for binding to the metal-charged resin.[5][6][7]

  • In Lysis and Wash Buffers: Including a low concentration of imidazole in the lysis and wash buffers helps to prevent weakly bound contaminating proteins from binding to the resin, thereby increasing the purity of the final eluate.[5][6]

  • In Elution Buffer: A high concentration of imidazole is used to outcompete the His-tag for binding to the resin, leading to the elution of the target protein.

Optimizing the imidazole concentration in the wash steps is crucial; too low a concentration may not effectively remove contaminants, while too high a concentration can lead to premature elution and reduced yield of the target protein.[5][8]

Q3: Can the choice of metal ion affect non-specific binding?

Yes, the choice of metal ion can influence the purity and yield of the purified protein.[7][9]

  • Nickel (Ni²⁺): Offers high binding capacity and is the most commonly used metal ion, generally resulting in high protein yields.[7][9] However, it may also lead to higher levels of non-specific binding compared to cobalt.[7]

  • Cobalt (Co²⁺): Generally provides higher purity by exhibiting a more selective binding to His-tags, which can reduce the co-purification of contaminating proteins.[7][9] This increased specificity may, however, result in a lower overall protein yield.[7][9]

  • Other Ions (Cu²⁺, Zn²⁺): These are used less frequently but can be beneficial for specific proteins or applications where Ni²⁺ and Co²⁺ are not optimal.[9]

Troubleshooting Guides

Issue 1: High levels of contaminating proteins in the eluate.

This is one of the most common issues in His-tag purification. The following troubleshooting steps can help improve the purity of your target protein.

start High Contamination in Eluate step1 Optimize Imidazole in Wash Buffer start->step1 step2 Increase Salt Concentration step1->step2 If purity is still low step3 Add Additives to Buffers step2->step3 If purity is still low step4 Perform Additional Wash Steps step3->step4 If purity is still low step5 Consider a Different Metal Ion step4->step5 If purity is still low end Improved Purity step5->end

Caption: Troubleshooting workflow for high contamination.

1. Optimize Imidazole Concentration in Wash Buffer:

  • Objective: To find the highest possible imidazole concentration that does not elute the target protein but effectively removes contaminants.

  • Protocol:

    • Prepare a series of wash buffers with increasing imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM).

    • Perform small-scale purification trials with your lysate.

    • After binding the lysate to the resin, wash each column with one of the prepared wash buffers.

    • Collect the flow-through and wash fractions.

    • Elute the target protein with a high imidazole concentration (e.g., 250-500 mM).

    • Analyze all fractions by SDS-PAGE to determine the optimal wash concentration that removes the most contaminants without significantly reducing the yield of your target protein.[5][8] For many proteins, a starting concentration of 20-40 mM imidazole is effective.[5]

2. Adjust Salt Concentration:

  • Objective: To disrupt non-specific ionic interactions between contaminating proteins and the resin.

  • Recommendation: Increase the NaCl concentration in the lysis, binding, and wash buffers.[8] A concentration of 300-500 mM NaCl is typically recommended to minimize ionic interactions.[10] For highly charged proteins, concentrations up to 1 M may be beneficial.[2]

3. Incorporate Additives:

  • Objective: To reduce hydrophobic interactions and non-specific protein-protein interactions.

  • Recommendations:

    • Detergents: Add non-ionic detergents like Tween-20 or Triton X-100 (0.1% to 2%) to the lysis and wash buffers to disrupt hydrophobic interactions.[1][8][11]

    • Glycerol (B35011): Including 10-20% glycerol can help stabilize the target protein and reduce non-specific binding.[1][2]

    • Reducing Agents: For proteins with exposed cysteine residues that may form disulfide bonds with contaminants, add a low concentration of a reducing agent like β-mercaptoethanol (BME) (up to 20 mM) to the lysis buffer.[11] Note that high concentrations of reducing agents can strip the metal ions from the resin.

Quantitative Data Summary: Recommended Reagent Concentrations

ReagentLysis/Binding BufferWash BufferElution BufferPurpose
Imidazole 10-40 mM[5][11]20-80 mM (empirically determined)250-500 mMCompetes with His-tag for binding
NaCl 300-500 mM[10]300-500 mM (up to 1M)[2]300-500 mMReduces ionic interactions
Detergents 0.1-2%0.1-2%-Reduces hydrophobic interactions
Glycerol 10-20%10-20%-Stabilizes protein, reduces non-specific binding
β-mercaptoethanol up to 20 mM[11]--Reduces disulfide bonds
Issue 2: The His-tagged protein does not bind to the column.

If your target protein is found in the flow-through, it indicates a problem with its binding to the affinity resin.

start Protein in Flow-Through step1 Check for Hidden His-Tag start->step1 step2 Verify Buffer Composition step1->step2 If tag is accessible step3 Ensure Resin Integrity step2->step3 If buffer is correct step4 Confirm Protein Expression step3->step4 If resin is functional end Successful Binding step4->end

Caption: Troubleshooting workflow for protein binding issues.

1. Test for a Hidden His-Tag:

  • Problem: The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible for binding to the resin.[12]

  • Protocol for Denaturing Purification:

    • Perform a small-scale purification under denaturing conditions.

    • Prepare a lysis buffer containing a strong denaturant such as 6 M Guanidinium-HCl or 8 M Urea.[1]

    • Lyse the cells and perform the purification with buffers containing the denaturant.

    • If the protein binds under these conditions, it confirms that the His-tag was hidden.[12]

  • Solutions for Hidden His-Tags:

    • Purify the protein under denaturing conditions and subsequently refold it.[12]

    • Re-engineer the protein to include a flexible linker between the protein and the His-tag.[12]

    • Move the His-tag to the other terminus of the protein.[12]

2. Verify Buffer Composition:

  • Problem: Certain components in your buffers can interfere with binding.

  • Checklist:

    • Chelating Agents: Ensure that your lysis buffer does not contain high concentrations of chelating agents like EDTA or EGTA, as these will strip the metal ions from the resin.[13]

    • pH: The pH of the binding buffer should be optimal for His-tag binding, typically between 7.4 and 8.0.[13] A low pH can protonate the histidine residues, preventing them from coordinating with the metal ions.[13]

    • Imidazole: The imidazole concentration in the lysis and binding buffers may be too high for your specific protein, preventing it from binding effectively.[1][14] Try reducing or removing imidazole from the binding buffer.

3. Ensure Resin Integrity:

  • Problem: The affinity resin may be old, compromised, or have been stripped of its metal ions.

  • Recommendations:

    • Use fresh resin for purifying a new protein.

    • If you suspect the metal ions have been stripped, you can regenerate the column by stripping the old ions and recharging it with a fresh metal salt solution.

Principle of His-Tag Purification

The underlying principle of His-tag purification is based on Immobilized Metal Affinity Chromatography (IMAC).

cluster_binding Binding cluster_wash Washing cluster_elution Elution Resin Resin with Immobilized Ni2+ HisTag His-Tagged Protein HisTag->Resin Specific Binding Contaminant Contaminating Protein WashedResin Resin with Bound Protein WashedContaminant Contaminating Protein (Washed Away) WashedResin->WashedContaminant Non-specific binders removed LowImidazole Low Imidazole LowImidazole->WashedResin ElutionResin Resin ElutedProtein Purified His-Tagged Protein ElutionResin->ElutedProtein Target protein released HighImidazole High Imidazole HighImidazole->ElutionResin Competes for binding

Caption: The three main stages of His-tag purification.

References

Technical Support Center: Troubleshooting Low Yield of His-tagged Protein from E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low yields of His-tagged proteins expressed in E. coli.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the stage of the protein production workflow where you might be encountering problems.

Section 1: Protein Expression Issues

Question 1: My His-tagged protein is not expressing or is expressing at very low levels. What should I do?

Answer: Low or no expression is a common issue that can often be resolved by optimizing the expression conditions. Here are several factors to consider:

  • Codon Usage Bias: The genetic code is redundant, and different organisms have preferences for certain codons for the same amino acid. If your gene of interest contains codons that are rare in E. coli, it can hinder translation efficiency.

    • Solution: Perform codon optimization of your gene sequence to match the codon bias of E. coli. This can significantly enhance protein expression.[1][2][3][4][5] Several online tools and commercial services are available for this purpose.

  • Protein Toxicity: The expressed protein might be toxic to the E. coli host cells, leading to poor cell growth and low protein yield.[6]

    • Solution:

      • Use a tightly regulated promoter: Systems like the T7 promoter are strong but can have basal "leaky" expression.[7] Using strains with tighter regulation (e.g., those containing pLysS or pLysE plasmids) or choosing alternative promoter systems like the rhamnose-based promoter can help.[8]

      • Lower induction temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, which may reduce toxicity and improve proper folding.[6][9][10]

      • Optimize inducer concentration: For very toxic proteins, reducing the IPTG concentration (e.g., to 0.01-0.1 mM) can help control the expression level and reduce toxicity.[6][11]

      • Express in a different cellular compartment: Secretion of the target protein to the periplasm can sometimes mitigate cytoplasmic toxicity.[6]

  • Inefficient Transcription or Translation:

    • Solution:

      • Verify your construct: Ensure your gene is cloned in the correct reading frame and that the promoter and ribosome binding site (RBS) are optimal.

      • Choose a suitable expression vector: High-copy number plasmids generally lead to higher protein yields.[7] The choice of promoter is also critical; strong promoters like T7 are often used for high-level expression.[9][12]

  • Protein Instability and Degradation: The expressed protein may be unstable and rapidly degraded by host cell proteases.[13]

    • Solution:

      • Use protease-deficient E. coli strains: Strains like BL21(DE3) are deficient in lon and ompT proteases, which can minimize protein degradation.[7]

      • Lower induction temperature: Lower temperatures can reduce the activity of proteases.[9]

      • Add protease inhibitors: During cell lysis, always add a protease inhibitor cocktail to protect your protein.[13][14]

      • Fuse to a stabilizing partner: Fusion tags like GST or MBP can sometimes improve the stability and solubility of the target protein.[10]

Question 2: My protein is expressed, but it's insoluble and forms inclusion bodies. How can I obtain my protein in a soluble form?

Answer: Inclusion bodies are dense aggregates of misfolded protein.[15] While this can sometimes be advantageous for initial purification, recovering active protein requires solubilization and refolding.

  • Optimize Expression for Solubility:

    • Lower induction temperature: Inducing expression at lower temperatures (e.g., 16-25°C) is one of the most effective methods to increase the solubility of recombinant proteins.[9][10]

    • Reduce inducer concentration: A lower concentration of the inducer (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding.

    • Use a different E. coli strain: Some strains are engineered to enhance soluble protein expression, for example, by co-expressing chaperones.[10]

    • Add a solubility-enhancing tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.[10]

  • Solubilization and Refolding from Inclusion Bodies: If optimizing expression for solubility is unsuccessful, you will need to purify the protein from inclusion bodies under denaturing conditions.

    • Isolate Inclusion Bodies: After cell lysis, inclusion bodies can be pelleted by centrifugation.

    • Solubilize the Protein: Use strong denaturants like 6-8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gua-HCl) to solubilize the aggregated protein.[16]

    • Purify under Denaturing Conditions: The His-tag is functional under denaturing conditions, allowing you to perform Immobilized Metal Affinity Chromatography (IMAC) with denaturants in all buffers.[16][17]

    • Refold the Protein: After purification, the denaturant must be removed to allow the protein to refold. This can be done through dialysis, dilution, or on-column refolding.[15][17]

Section 2: Cell Lysis and Protein Solubilization Issues

Question 3: I'm not sure if my cell lysis is efficient. How can I optimize it to maximize the recovery of my His-tagged protein?

Answer: Inefficient cell lysis will result in a significant loss of your target protein.

  • Choice of Lysis Method:

    • Enzymatic Lysis: Lysozyme is commonly used to break down the bacterial cell wall. Ensure it is used at an effective concentration (e.g., 0.2 mg/mL) and incubated for a sufficient time.[18]

    • Mechanical Lysis: Sonication, French press, or homogenization are effective methods for mechanical disruption. Ensure you are using sufficient power and duration, while keeping the sample on ice to prevent heating and denaturation.[19]

  • Lysis Buffer Composition: The composition of your lysis buffer is critical for protein stability and recovery.

    • pH: Maintain a pH between 7.5 and 8.0 to ensure the histidine side chains are deprotonated and can bind to the IMAC resin.[18]

    • Salt Concentration: A salt concentration of 300-500 mM NaCl is often used to minimize non-specific protein interactions.[18]

    • Additives:

      • DNase/RNase: Add DNase and/or RNase to the lysis buffer to degrade nucleic acids, which can make the lysate very viscous and interfere with purification.[19][20]

      • Protease Inhibitors: Always include a protease inhibitor cocktail (EDTA-free for IMAC) to prevent protein degradation.[13][14]

      • Reducing Agents: For proteins with cytoplasmic disulfide bonds, a reducing agent like DTT or β-mercaptoethanol may be necessary. However, be cautious as high concentrations can interfere with some IMAC resins.

Section 3: Purification Problems (IMAC)

Question 4: My His-tagged protein is not binding to the IMAC column. What could be the problem?

Answer: Failure to bind to the IMAC resin is a common and frustrating issue. Here are the most likely causes and their solutions:

  • Inaccessible His-tag: The His-tag may be buried within the folded structure of the protein, making it inaccessible to the metal ions on the resin.[17]

    • Solution: Perform the purification under denaturing conditions using urea or guanidine hydrochloride.[17] If the protein binds under these conditions, it confirms that the tag was hidden. You can then attempt to refold the protein after elution. Alternatively, you can try moving the His-tag to the other terminus of the protein or adding a flexible linker sequence between the tag and the protein.[17]

  • Incorrect Buffer Composition:

    • pH: The pH of the binding buffer should be around 7.5-8.0.[18] At lower pH values, the histidine residues become protonated and cannot bind to the metal ions.[17]

    • Imidazole (B134444) Concentration: While a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help reduce non-specific binding of contaminating proteins, too high a concentration will prevent your His-tagged protein from binding.[13][18][21]

    • Presence of Chelating or Reducing Agents: Agents like EDTA or DTT can strip the metal ions (e.g., Ni2+) from the column, leading to a loss of binding capacity.[21][22] Use EDTA-free protease inhibitors and be mindful of the concentration of reducing agents.

  • Problem with the Resin:

    • Resin Capacity: Ensure you are not overloading the column. Check the manufacturer's specifications for the binding capacity of your resin.

    • Old or Improperly Stored Resin: The resin may have lost its binding capacity. Try using fresh resin.

Question 5: My protein elutes from the column, but the yield is low and/or the purity is poor.

Answer: Low yield or purity after elution can be due to several factors during the wash and elution steps.

  • Low Yield:

    • Premature Elution: Your protein might be eluting during the wash steps. This can happen if the imidazole concentration in the wash buffer is too high for your specific protein. Try reducing the imidazole concentration in the wash buffer.

    • Incomplete Elution: The protein may be binding too tightly to the resin. Increase the imidazole concentration in the elution buffer (up to 0.5-1 M) or try a step or gradient elution to find the optimal concentration.[20]

    • Protein Precipitation on the Column: High concentrations of the eluted protein can sometimes lead to precipitation on the column. Eluting with a gradient of imidazole can help mitigate this. Adding non-ionic detergents or glycerol (B35011) to the elution buffer can also improve solubility.[19]

  • Poor Purity:

    • Co-purification of Contaminants: Some E. coli proteins are naturally rich in histidine and can co-purify with your target protein.[23]

      • Optimize Wash Steps: Increase the imidazole concentration in the wash buffer (e.g., 20-50 mM) to remove weakly bound contaminants.[18]

      • Use a Different Metal Ion: Cobalt (Co2+) resins sometimes offer higher specificity and purity compared to nickel (Ni2+) resins, although they may have a lower binding capacity.[21][24]

      • Use an Engineered E. coli Strain: Strains like LOBSTR have been engineered to reduce the expression of common contaminating proteins.[23]

      • Add a Second Purification Step: For very high purity requirements, a second chromatography step, such as size exclusion or ion exchange chromatography, may be necessary.[19]

Data Presentation

Table 1: Common Additives in Lysis and IMAC Buffers

AdditiveTypical ConcentrationPurpose
NaCl300-500 mMReduces non-specific ionic interactions.
Imidazole10-40 mM (Wash), 250-500 mM (Elution)Competes with His-tag for binding to the resin.
Protease InhibitorsVaries (e.g., 1x cocktail)Prevents protein degradation by proteases.[13]
DNase I10-20 µg/mLReduces viscosity from DNA release during lysis.
Lysozyme0.2-1 mg/mLEnzymatic cell wall disruption.
Glycerol5-20% (v/v)Stabilizes protein and can reduce non-specific interactions.[19]
Non-ionic Detergents0.1-2% (v/v) (e.g., Triton X-100, Tween 20)Helps solubilize proteins and reduce non-specific binding.[19]
Reducing Agents1-10 mM (e.g., DTT, β-mercaptoethanol)Prevents oxidation of cysteine residues.
Denaturants6-8 M Urea or 6 M Guanidine-HClSolubilizes inclusion bodies and unfolds proteins.[16]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction Conditions

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain. Grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Split the culture into smaller, equal volumes (e.g., 5 x 10 mL). Induce each sub-culture under different conditions. For example:

    • Culture 1: 1 mM IPTG, 37°C for 3-4 hours.

    • Culture 2: 0.1 mM IPTG, 37°C for 3-4 hours.

    • Culture 3: 1 mM IPTG, 25°C for 6-8 hours.

    • Culture 4: 0.5 mM IPTG, 18°C overnight (12-16 hours).[10]

    • Culture 5: No IPTG (uninduced control).

  • Harvesting: Harvest the cells by centrifugation.

  • Analysis: Resuspend a small, equal amount of cells from each condition in SDS-PAGE loading buffer. Analyze the total cell protein by SDS-PAGE to compare the expression levels under each condition. To check for solubility, perform a small-scale lysis on each cell pellet and analyze both the soluble and insoluble fractions by SDS-PAGE.

Protocol 2: Purification of His-tagged Protein from Inclusion Bodies under Denaturing Conditions

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication or other mechanical means.

  • Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet with the same lysis buffer, optionally containing a low concentration of a mild detergent like Triton X-100, to remove contaminating proteins.[15] Centrifuge again and discard the supernatant.

  • Solubilization: Resuspend the washed inclusion body pellet in a denaturing binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, 8 M urea or 6 M Gua-HCl, pH 8.0).[25] Stir for 1-2 hours at room temperature to completely solubilize the protein.

  • Clarification: Centrifuge the solubilized sample at high speed to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.

  • IMAC Purification:

    • Equilibrate an IMAC column with the denaturing binding buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of denaturing wash buffer (same as binding buffer, but with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the protein with a denaturing elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Refolding (On-column or via Dialysis):

    • On-column: Gradually exchange the denaturing buffer on the column with a native buffer (lacking denaturant) before elution.

    • Dialysis: Dialyze the eluted protein against a series of buffers with decreasing concentrations of the denaturant.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to check for purity and yield.

Visualizations

Troubleshooting_Workflow Start Low Protein Yield CheckExpression Check Protein Expression (SDS-PAGE of total cell lysate) Start->CheckExpression NoExpression No or Very Low Expression CheckExpression->NoExpression Problem GoodExpression Good Expression CheckExpression->GoodExpression OK Opt_Expression Optimize Expression: - Codon Optimization - Lower Temperature - Tighter Promoter - Check Construct NoExpression->Opt_Expression CheckSolubility Check Protein Solubility (SDS-PAGE of soluble/insoluble fractions) GoodExpression->CheckSolubility Insoluble Protein is Insoluble (Inclusion Bodies) CheckSolubility->Insoluble Problem Soluble Protein is Soluble CheckSolubility->Soluble OK Opt_Solubility Optimize for Solubility: - Lower Temperature - Different Strain - Solubility Tag OR Purify from Inclusion Bodies Insoluble->Opt_Solubility CheckBinding Check IMAC Binding Soluble->CheckBinding NoBinding Protein Not Binding to Resin CheckBinding->NoBinding Problem Binds Protein Binds to Resin CheckBinding->Binds OK Opt_Binding Troubleshoot Binding: - Check His-tag accessibility - Check buffer pH & additives - Use fresh resin NoBinding->Opt_Binding CheckElution Check Elution Yield & Purity Binds->CheckElution LowYieldPurity Low Yield or Purity CheckElution->LowYieldPurity Problem Success Successful Purification CheckElution->Success OK Opt_Elution Optimize Wash/Elution: - Adjust imidazole concentration - Try different metal ion (Co2+) - Add second purification step LowYieldPurity->Opt_Elution

Caption: A logical workflow for troubleshooting low His-tagged protein yield.

Inclusion_Body_Purification Start E. coli cells with inclusion bodies Lysis Cell Lysis (Sonication/French Press) Start->Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 Supernatant1 Soluble Proteins (Discard) Centrifuge1->Supernatant1 Supernatant Pellet1 Inclusion Body Pellet Centrifuge1->Pellet1 Pellet Wash Wash Pellet Pellet1->Wash Solubilize Solubilize in Denaturant (8M Urea / 6M Gua-HCl) Wash->Solubilize Centrifuge2 Centrifugation (Clarify) Solubilize->Centrifuge2 Supernatant2 Solubilized Protein Centrifuge2->Supernatant2 Supernatant IMAC Denaturing IMAC Supernatant2->IMAC Refold Refold Protein (e.g., Dialysis) IMAC->Refold End Pure, Refolded Protein Refold->End

Caption: Experimental workflow for purifying proteins from inclusion bodies.

References

Technical Support Center: Optimizing Imidazole Concentration for His-Tag Elution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the imidazole (B134444) concentration for the successful elution of His-tagged proteins during immobilized metal affinity chromatography (IMAC). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of imidazole in His-tag protein purification?

Imidazole is a structural analog of the histidine side chain. In His-tag purification, it is used as a competitive agent. The His-tag on the recombinant protein binds to chelated metal ions (commonly nickel or cobalt) on the chromatography resin.[1][2][3] Imidazole is used at low concentrations in the binding and wash buffers to prevent the binding of contaminating host proteins with exposed histidine residues.[3] For elution, a high concentration of imidazole is used to outcompete the His-tag for binding to the metal ions, thus releasing the His-tagged protein from the resin.[1]

Q2: What are the typical starting concentrations of imidazole for binding, washing, and elution?

The optimal imidazole concentrations can be protein-dependent.[4] However, here are some generally recommended starting concentrations:

  • Binding Buffer: 5-20 mM imidazole can be included to reduce non-specific binding.[5] Some protocols suggest that for certain resins, imidazole may not be necessary in the binding buffer.

  • Wash Buffer: 20-40 mM imidazole is a good starting point for washing away weakly bound contaminants. This may be increased up to 50-75 mM if there is a high level of contaminants.[5]

  • Elution Buffer: A concentration of 250-300 mM imidazole is typically sufficient to elute the His-tagged protein.[5][6][7] This can be increased up to 1M if the protein is difficult to elute.[6]

Q3: Should I use a step or linear gradient for elution?

Both step and linear gradients can be effective.

  • Step Gradient: Involves applying a single, high concentration of imidazole to elute the protein. This is often faster and results in a more concentrated protein sample.

  • Linear Gradient: Involves gradually increasing the imidazole concentration. This can be useful for separating proteins with different binding affinities and can help to minimize protein precipitation that might occur from a sudden high concentration of imidazole. A linear gradient can also help identify the optimal imidazole concentration for eluting your specific protein.

Q4: Can imidazole affect the pH of my buffers?

Yes, adding imidazole to your buffers can alter the pH. It is crucial to re-adjust the pH of your solutions after adding imidazole to ensure optimal binding and elution conditions.[4][5]

Troubleshooting Guide

This guide addresses common problems encountered when optimizing imidazole concentrations for His-tag protein elution.

Problem 1: Low or no yield of the target protein in the eluate.

Possible Cause Suggested Solution
Imidazole concentration in binding/wash buffer is too high. Decrease the imidazole concentration in the binding and wash buffers, or remove it entirely from the binding buffer.[4]
His-tag is inaccessible. The His-tag may be buried within the protein's structure. Try performing the purification under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine-HCl) to expose the tag.[4] You can also consider adding a flexible linker between your protein and the His-tag in a future construct.[1][4]
Elution conditions are too mild. Increase the imidazole concentration in the elution buffer (up to 1M).[6] Alternatively, you can lower the pH of the elution buffer to protonate the histidine residues, which will also cause elution.[1]
Protein has precipitated on the column. Try eluting with a linear imidazole gradient instead of a step gradient. You can also add non-ionic detergents (e.g., 0.2% Tween-20) or change the NaCl concentration in your buffers.

Problem 2: Presence of contaminating proteins in the eluate.

Possible Cause Suggested Solution
Insufficient washing. Increase the wash volume and/or the number of wash steps.[8]
Imidazole concentration in the wash buffer is too low. Gradually increase the imidazole concentration in the wash buffer (e.g., in 10 mM increments) to remove more non-specifically bound proteins.[8] Be aware that this may slightly decrease the yield of your target protein.[8]
Non-specific hydrophobic or ionic interactions. Increase the NaCl concentration (up to 500 mM) in the wash buffer to disrupt ionic interactions. Adding non-ionic detergents or glycerol (B35011) can help to disrupt hydrophobic interactions.
Contaminants are associated with the target protein. Add detergents (e.g., up to 2% Tween 20) or reducing agents to the lysis and wash buffers to disrupt these interactions.

Experimental Protocols

Protocol 1: Determining the Optimal Imidazole Concentration for Elution

This protocol uses a small-scale batch purification approach to quickly determine the optimal imidazole concentrations for washing and eluting your specific His-tagged protein.

Materials:

  • Clarified cell lysate containing your His-tagged protein

  • Ni-NTA or other IMAC resin

  • Binding Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

  • Wash Buffers (Binding buffer with increasing concentrations of imidazole: 20 mM, 40 mM, 60 mM, 80 mM)

  • Elution Buffers (Binding buffer with increasing concentrations of imidazole: 100 mM, 150 mM, 200 mM, 250 mM, 300 mM, 500 mM)

  • Microcentrifuge tubes

  • SDS-PAGE analysis equipment

Procedure:

  • Equilibrate Resin: Add a small amount of resin to several microcentrifuge tubes. Wash the resin with Binding Buffer.

  • Bind Protein: Add your clarified lysate to each tube and incubate with gentle mixing to allow the protein to bind.

  • Wash: Centrifuge the tubes, discard the supernatant (flow-through), and wash the resin with Binding Buffer.

  • Test Wash Conditions: To separate tubes, add Wash Buffers with increasing imidazole concentrations (20, 40, 60, 80 mM). Incubate, centrifuge, and collect the supernatant (wash fractions).

  • Test Elution Conditions: To the washed resin from a low-imidazole wash, add Elution Buffers with increasing imidazole concentrations (100, 150, 200, 250, 300, 500 mM). Incubate, centrifuge, and collect the supernatant (elution fractions).

  • Analyze: Analyze all collected fractions (flow-through, washes, and elutions) by SDS-PAGE to determine the imidazole concentration that provides the best balance of purity and yield.

Data Presentation

Table 1: Example Imidazole Concentrations for His-Tag Purification Buffers

Buffer TypeImidazole Concentration RangePurpose
Binding Buffer 0 - 20 mMTo minimize non-specific binding of contaminating proteins.
Wash Buffer 20 - 80 mMTo remove weakly bound contaminating proteins.
Elution Buffer 100 - 500 mM (or higher)To competitively elute the bound His-tagged protein.

Table 2: Troubleshooting Imidazole Concentration

SymptomPotential ProblemRecommended Action
Target protein in flow-through Imidazole in binding buffer too highDecrease or remove imidazole from binding buffer.
Target protein in wash fractions Imidazole in wash buffer too highDecrease imidazole concentration in wash buffer.
Contaminants in elution Imidazole in wash buffer too lowIncrease imidazole concentration in wash buffer.
No protein in elution Imidazole in elution buffer too lowIncrease imidazole concentration in elution buffer.

Visualizations

Elution_Optimization_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution cluster_analysis Analysis Lysate Clarified Cell Lysate Bind Incubate Lysate with Resin Lysate->Bind Resin Equilibrated IMAC Resin Resin->Bind Wash Wash with Low Imidazole Buffer Bind->Wash Elute_Gradient Elute with Imidazole Gradient (e.g., 100-500 mM) Wash->Elute_Gradient SDS_PAGE Analyze Fractions by SDS-PAGE Elute_Gradient->SDS_PAGE Optimal_Conc Determine Optimal Imidazole Concentration SDS_PAGE->Optimal_Conc

Caption: Workflow for optimizing imidazole elution concentration.

Troubleshooting_His_Tag Start Start Troubleshooting Problem Low/No Protein Yield? Start->Problem Contaminants Contaminants in Eluate? Problem->Contaminants No Check_FT_Wash Protein in Flow-through or Wash? Problem->Check_FT_Wash Yes Increase_Wash_Imidazole Increase Imidazole in Wash Buffer Contaminants->Increase_Wash_Imidazole Yes End_Success Successful Purification Contaminants->End_Success No Decrease_Wash_Imidazole Decrease Imidazole in Binding/Wash Buffer Check_FT_Wash->Decrease_Wash_Imidazole Yes Check_Bound Protein Still Bound to Resin? Check_FT_Wash->Check_Bound No Decrease_Wash_Imidazole->End_Success Increase_Elution_Imidazole Increase Elution Imidazole Concentration Check_Bound->Increase_Elution_Imidazole Yes Denaturing_Conditions Consider Denaturing Conditions (Hidden Tag) Check_Bound->Denaturing_Conditions No Increase_Elution_Imidazole->End_Success Denaturing_Conditions->End_Success Increase_Salt Increase Salt (NaCl) Concentration in Wash Increase_Wash_Imidazole->Increase_Salt Add_Detergent Add Non-ionic Detergent to Wash Buffer Increase_Salt->Add_Detergent Add_Detergent->End_Success

Caption: Troubleshooting decision tree for His-tag purification.

References

why is my His-tagged protein found in the insoluble fraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the purification of His-tagged proteins.

Frequently Asked Questions (FAQs)

Why is my His-tagged protein found in the insoluble fraction?

When a His-tagged protein is found in the insoluble fraction, it is typically due to the formation of aggregates of misfolded proteins, known as inclusion bodies.[1][2] This is a common challenge, particularly when expressing eukaryotic proteins in bacterial systems like E. coli.[1][3] The primary reasons for this issue can be categorized as follows:

  • Expression and Induction Conditions: High-level protein expression, often driven by strong promoters and high concentrations of inducers like IPTG, can overwhelm the cellular machinery responsible for proper protein folding.[4] This rapid rate of protein synthesis can lead to the accumulation of misfolded polypeptides that then aggregate.[2][4] Additionally, high growth temperatures (e.g., 37°C) can accelerate protein synthesis and increase the likelihood of misfolding and aggregation.[5][6]

  • Protein-Specific Properties: The intrinsic properties of the target protein play a significant role. Complex proteins, especially those from eukaryotic organisms, may require specific post-translational modifications or chaperone proteins for correct folding that are absent in bacterial hosts.[1][2] The amino acid sequence itself dictates the folding pathway, and some proteins are inherently prone to aggregation.[6][7] Furthermore, the reducing environment of the E. coli cytoplasm can prevent the formation of essential disulfide bonds, leading to misfolding.[2]

  • Fusion Tag and Construct Design: While the His-tag is small and generally does not interfere with protein function, its placement (N-terminus versus C-terminus) can sometimes impact folding and solubility.[4][8] In some cases, the tag may be buried within the three-dimensional structure of the protein, rendering it inaccessible and potentially contributing to aggregation.[9][10]

  • Cell Lysis and Buffer Conditions: The method of cell lysis and the composition of the lysis buffer can influence protein solubility. Suboptimal buffer conditions, such as pH or ionic strength, can lead to protein precipitation.[11]

Troubleshooting Guide

How can I optimize my expression conditions to improve solubility?

Optimizing expression conditions is often the first and most effective step in increasing the yield of soluble protein. The goal is to slow down the rate of protein synthesis, allowing more time for proper folding.[4][5]

  • Lower the Induction Temperature: Reducing the temperature to a range of 15-25°C after induction can significantly improve the solubility of many proteins.[4][5] Lower temperatures slow down cellular processes, including transcription and translation, which can facilitate correct folding.[4]

  • Reduce Inducer Concentration: Decreasing the concentration of the inducer (e.g., IPTG) can lower the rate of transcription and, consequently, protein synthesis, which may enhance solubility.[4][12]

  • Modify Induction Time and Cell Density: Inducing the culture at a higher cell density for a shorter period can sometimes increase the yield of soluble protein.[12]

  • Change the Growth Medium: Using a richer, buffered medium like Terrific Broth (TB) instead of Luria-Bertani (LB) can sometimes improve protein solubility.[13]

Table 1: Summary of Expression Condition Optimization

ParameterRecommended ChangeRationale
Temperature Decrease to 15-25°CSlows down protein synthesis, allowing more time for proper folding.[4][5]
Inducer (IPTG) Concentration Decrease (e.g., from 1 mM to 0.05-0.1 mM)Reduces the rate of transcription and translation.[4][12]
Induction Time Shorter durationMinimizes the accumulation of misfolded protein.
Cell Density at Induction Higher OD600Can sometimes lead to higher yields of soluble protein.[12]
Growth Medium Switch to a richer medium (e.g., TB)Provides more nutrients and buffering capacity, which can aid in protein expression and solubility.[13]
What should I consider when choosing an expression host?

The choice of expression host can have a significant impact on protein solubility.

  • Different E. coli Strains: Some E. coli strains are better suited for expressing certain types of proteins. For instance, strains that contain extra copies of genes for rare tRNAs (e.g., Rosetta) can be beneficial for expressing proteins with different codon usage. Other strains are engineered to have a more oxidizing cytoplasm to promote disulfide bond formation or to co-express chaperone proteins.

  • Eukaryotic Expression Systems: For many complex eukaryotic proteins, a bacterial expression system may not be suitable.[1] In such cases, switching to a eukaryotic host like yeast, insect cells (baculovirus), or mammalian cells can provide the necessary cellular machinery for proper folding and post-translational modifications, leading to improved solubility.[1][3]

How can I modify my protein construct to enhance solubility?

If optimizing expression conditions is not sufficient, modifying the protein construct itself is the next logical step.

  • Change the His-tag Position: Moving the His-tag from the N-terminus to the C-terminus, or vice versa, can sometimes improve solubility by making the tag more accessible and less disruptive to protein folding.[4][10]

  • Add a Solubility-Enhancing Tag: Fusing a larger, highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to your protein of interest can significantly enhance its solubility.[3] These tags can often be removed by proteolytic cleavage after purification.

  • Introduce a Linker: Adding a flexible linker sequence (e.g., composed of glycine (B1666218) and serine residues) between the His-tag and the protein can provide more spatial separation, potentially preventing the tag from interfering with protein folding.[9]

What lysis buffer components can help with protein solubility?

The composition of the lysis and purification buffers can be optimized to maintain protein solubility.

  • pH and Ionic Strength: Ensure the buffer pH is appropriate for your protein's stability, typically around 7.0-8.0.[9] Adjusting the ionic strength with salts like NaCl (e.g., 300-500 mM) can also help prevent aggregation.[4]

  • Additives: Including additives such as glycerol (B35011) (up to 20%), non-ionic detergents (e.g., Triton X-100, Tween-20), or small amounts of reducing agents like DTT or β-mercaptoethanol can help stabilize the protein and prevent non-specific interactions.

When should I consider purification under denaturing conditions?

If your protein remains in the insoluble fraction despite optimization efforts, purification under denaturing conditions is a viable option.[3]

  • Solubilization with Denaturants: Inclusion bodies can be solubilized using strong denaturing agents like 6 M guanidinium (B1211019) hydrochloride (Gua-HCl) or 8 M urea.[12]

  • Refolding: After purification in the denatured state, the protein must be refolded into its native conformation. This is often achieved by gradually removing the denaturant through methods like dialysis or rapid dilution. This process can be challenging and may require extensive optimization.

Experimental Protocols

Protocol: Small-Scale Solubility Analysis

This protocol allows for a quick assessment of the solubility of your expressed His-tagged protein.

  • Protein Expression: Grow a small-scale culture (e.g., 10 mL) of your expression strain and induce protein expression under the desired conditions.

  • Cell Harvesting: After the induction period, harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. The supernatant contains the soluble protein fraction, and the pellet contains the insoluble fraction, including inclusion bodies.

  • Sample Preparation for SDS-PAGE:

    • Soluble Fraction: Take a sample of the supernatant and mix it with an equal volume of 2x SDS-PAGE loading buffer.

    • Insoluble Fraction: Resuspend the pellet in 1 mL of the same lysis buffer. Take a sample and mix it with an equal volume of 2x SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Run the prepared samples on an SDS-PAGE gel. Visualize the protein bands by Coomassie staining or Western blotting with an anti-His antibody. The relative intensity of the protein band in the soluble and insoluble fractions will indicate the solubility of your protein.

Visualizations

Troubleshooting_Insoluble_Protein start Insoluble His-tagged Protein optimize_expression Optimize Expression Conditions - Lower Temperature (15-25°C) - Reduce Inducer (IPTG) Conc. - Change Growth Medium start->optimize_expression solubility_check1 Check Solubility optimize_expression->solubility_check1 modify_construct Modify Construct - Change Tag Position (N/C-term) - Add Solubility Tag (MBP, GST) - Add Linker solubility_check1->modify_construct Still Insoluble soluble_protein Soluble Protein solubility_check1->soluble_protein Soluble solubility_check2 Check Solubility modify_construct->solubility_check2 change_host Change Expression System - Different E. coli Strain - Eukaryotic Host (Yeast, Insect, Mammalian) solubility_check2->change_host Still Insoluble solubility_check2->soluble_protein Soluble solubility_check3 Check Solubility change_host->solubility_check3 denaturing_purification Denaturing Purification - Solubilize with Urea/Gua-HCl - Refold Protein solubility_check3->denaturing_purification Still Insoluble solubility_check3->soluble_protein Soluble denaturing_purification->soluble_protein

Caption: Troubleshooting workflow for an insoluble His-tagged protein.

References

Technical Support Center: Optimizing His-Tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the binding of His-tagged proteins to affinity resin.

Frequently Asked Questions (FAQs)

Q1: Why is my His-tagged protein not binding to the affinity resin?

There are several potential reasons for poor or no binding of your His-tagged protein to the affinity resin. The most common culprits include issues with the His-tag itself, improper buffer conditions, or a compromised resin.[1]

  • Inaccessible His-tag: The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from interacting with the metal ions on the resin.[1]

  • Incorrect Buffer Composition: The composition of your lysis, binding, and wash buffers is critical. Sub-optimal pH or the presence of interfering substances can inhibit binding.[1][2]

  • High Imidazole (B134444) Concentration: While imidazole is necessary for elution, its presence at high concentrations in the binding or wash buffers can outcompete the His-tag for binding to the resin.[1][3]

  • Presence of Chelating or Reducing Agents: Agents like EDTA and DTT can strip the metal ions (e.g., Ni²⁺) from the resin, rendering it unable to bind the His-tag.[2][4]

  • Compromised Resin: The affinity resin may be old, have reduced binding capacity, or may have been stripped of its metal ions.

Q2: How can I determine if my protein's His-tag is accessible?

A common reason for a His-tagged protein not binding to the affinity resin is that the tag is not accessible.[1] This can happen if the tag is buried within the protein's folded structure.[1]

To test for a hidden His-tag, you can perform a small-scale purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[1] If the protein binds to the resin under these conditions, it suggests that the tag is indeed hidden in the native protein structure.[1]

Q3: What is the optimal concentration of imidazole in the binding and wash buffers?

The optimal imidazole concentration is protein-dependent and requires a balance between achieving high purity and a good yield.[5][6] Adding a low concentration of imidazole to the binding and wash buffers can help to reduce the non-specific binding of contaminating host cell proteins. For many proteins, an imidazole concentration of 20 to 40 mM in the binding and wash buffers is a good starting point. However, it is often necessary to optimize this concentration for each specific protein.[1] For example, one study found that 45 mM imidazole in the sample and binding buffer significantly improved the purity of the target protein.[5][6]

Q4: Can I use additives in my buffers to improve binding and purity?

Yes, certain additives can be included in your buffers to improve the outcome of your purification.

  • Detergents: Non-ionic detergents like Triton X-100 or Tween 20 (up to 2%) can help to reduce non-specific hydrophobic interactions.[3][7]

  • Glycerol (B35011): Adding glycerol (up to 20%) can also help to minimize non-specific interactions.[3]

  • Salt: Increasing the sodium chloride concentration (up to 500 mM) in the buffers can disrupt non-specific ionic interactions.[3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during His-tagged protein purification.

Problem: Low or No Yield of Purified Protein

If you are experiencing low or no yield of your His-tagged protein, follow this troubleshooting workflow.

low_yield_troubleshooting start Low/No Protein Yield check_tag Is the His-tag accessible? start->check_tag denaturing_purification Perform purification under denaturing conditions (urea/Gu-HCl) check_tag->denaturing_purification tag_hidden Protein binds under denaturing conditions? (Tag is likely hidden) denaturing_purification->tag_hidden redesign_construct Redesign construct: - Move tag to other terminus - Add a flexible linker tag_hidden->redesign_construct Yes check_buffer Are buffer conditions optimal? tag_hidden->check_buffer No optimize_imidazole Optimize imidazole concentration in binding/wash buffers check_buffer->optimize_imidazole check_ph Verify buffer pH check_buffer->check_ph remove_interfering Remove chelating/reducing agents (EDTA/DTT) check_buffer->remove_interfering check_resin Is the resin functional? check_buffer->check_resin successful_binding Successful Binding optimize_imidazole->successful_binding check_ph->successful_binding remove_interfering->successful_binding use_fresh_resin Use fresh resin check_resin->use_fresh_resin regenerate_resin Regenerate the resin check_resin->regenerate_resin use_fresh_resin->successful_binding regenerate_resin->successful_binding

Caption: Troubleshooting workflow for low or no protein yield.

Problem: High Levels of Contaminating Proteins

If your purified protein sample contains a high level of contaminants, consider the following optimization strategies.

high_contamination_troubleshooting start High Contamination optimize_wash Optimize Wash Conditions start->optimize_wash increase_imidazole Increase imidazole concentration in wash buffer optimize_wash->increase_imidazole additives Add detergents or glycerol to wash buffer optimize_wash->additives increase_salt Increase NaCl concentration in wash buffer optimize_wash->increase_salt change_metal Try a different metal ion optimize_wash->change_metal pure_protein High Purity Protein increase_imidazole->pure_protein additives->pure_protein increase_salt->pure_protein use_cobalt Use Co²⁺ for higher specificity change_metal->use_cobalt additional_step Consider an additional purification step (e.g., IEX, SEC) change_metal->additional_step use_cobalt->pure_protein additional_step->pure_protein

Caption: Troubleshooting workflow for high contamination.

Data Presentation

Table 1: Recommended Imidazole Concentrations for Binding and Wash Buffers
Buffer ComponentConcentration RangePurpose
Imidazole15-45 mM[2][5][6]To reduce non-specific binding of contaminating proteins.
Table 2: Common Buffer Additives to Improve Purity
AdditiveRecommended ConcentrationPurpose
Non-ionic Detergents (e.g., Triton X-100, Tween 20)Up to 2%[3][7]Reduce non-specific hydrophobic interactions.
GlycerolUp to 20%[3]Minimize non-specific interactions.
Sodium Chloride (NaCl)Up to 500 mM[3]Disrupt non-specific ionic interactions.
Table 3: Comparison of Different Metal Ions for IMAC
Metal IonBinding AffinitySpecificityExpected YieldExpected Purity
Ni²⁺ StrongModerateHighModerate
Co²⁺ Weaker than Ni²⁺Higher than Ni²⁺Lower than Ni²⁺High[8][9]
Zn²⁺ Weaker than Ni²⁺VariableVariableVariable
Cu²⁺ StrongestLowHighLow

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration in Wash Buffer

This protocol describes a method to determine the optimal imidazole concentration for washing your His-tagged protein to remove contaminants while minimizing the elution of your target protein.

  • Prepare a series of wash buffers with increasing concentrations of imidazole (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM). Ensure the pH of each buffer is correctly adjusted after adding imidazole.[1]

  • Equilibrate the affinity resin with your standard binding buffer.

  • Load your protein sample onto the equilibrated resin.

  • Divide the resin into equal aliquots in separate columns or tubes.

  • Wash each aliquot with one of the prepared wash buffers containing a different imidazole concentration.

  • Collect the flow-through from each wash step.

  • Elute the bound protein from each aliquot using a high-concentration imidazole elution buffer (e.g., 250-500 mM).

  • Analyze the wash fractions and the eluted fractions for each imidazole concentration by SDS-PAGE.

  • Identify the highest imidazole concentration that effectively removes contaminants without causing significant loss of your target protein in the wash fraction. This is your optimal wash imidazole concentration.

Protocol 2: Regeneration of Ni-NTA Resin

This protocol outlines the steps to strip and recharge your Ni-NTA resin, which should be performed after every few uses or when a decrease in performance is observed.[10]

  • Wash the resin with 5 column volumes of deionized water.

  • Strip the nickel ions by washing the resin with 5 column volumes of 100 mM EDTA, pH 8.0. The resin should turn white.[11][12]

  • Wash the resin with 10 column volumes of deionized water to remove all traces of EDTA.

  • Recharge the resin by incubating with 5 column volumes of 100 mM NiSO₄. The resin should turn blue again.[11]

  • Wash the resin with 10 column volumes of deionized water to remove excess nickel ions.

  • Equilibrate the resin with your binding buffer before use or store in 20% ethanol.[11][12]

References

Technical Support Center: Troubleshooting His-Tagged Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of His-tagged proteins, with a specific focus on protein degradation.

Frequently Asked Questions (FAQs)

Q1: My His-tagged protein is degrading during purification. What are the common causes?

A1: Protein degradation during His-tag purification is a frequent challenge and can be attributed to several factors:

  • Protease Contamination: The most common cause is the release of endogenous proteases from the host cells upon lysis.[1] These proteases can cleave your target protein at specific or non-specific sites.

  • Inherent Instability of the Target Protein: Some proteins are inherently unstable and prone to degradation once extracted from their native cellular environment.

  • Harsh Purification Conditions: Factors such as suboptimal pH, high temperatures, or the presence of certain chemical reagents can lead to protein denaturation and subsequent degradation.

  • Cleavage of the His-tag: Proteases may specifically cleave the His-tag from your protein, leading to loss of binding to the affinity resin.[2][3]

  • Mechanical Stress: Processes like sonication, if too aggressive, can generate heat and mechanical stress that may damage the protein.

Q2: How can I prevent my His-tagged protein from degrading?

A2: A multi-pronged approach is often necessary to prevent protein degradation:

  • Work at Low Temperatures: Perform all purification steps at 4°C (on ice) to reduce protease activity and maintain protein stability.[2][3][4]

  • Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate a broad range of proteases.[1][4] EDTA-free cocktails are recommended for IMAC to avoid stripping metal ions from the resin.[4][5]

  • Optimize Lysis and Purification Buffers: Adjust the pH, salt concentration, and add stabilizing agents like glycerol (B35011) to your buffers.[6]

  • Minimize Purification Time: A rapid purification process reduces the time your protein is exposed to proteases and potentially destabilizing conditions.[7]

  • Consider the His-tag Position: If an N-terminal tag is being cleaved, consider moving it to the C-terminus, or vice versa.[8]

  • Expression in Protease-Deficient Strains: Utilize E. coli strains engineered to have reduced protease activity.[9]

  • Purification under Denaturing Conditions: If the protein is insoluble or highly susceptible to degradation, purification in the presence of denaturants like urea (B33335) or guanidinium (B1211019) hydrochloride can be effective.[3][10]

Q3: My protein is in inclusion bodies and I need to use denaturing conditions. Will this prevent degradation?

A3: Yes, purification under denaturing conditions is an effective strategy to minimize proteolysis. Denaturants like 6 M guanidinium-HCl or 8 M urea unfold both the target protein and proteases, rendering the proteases inactive.[11] This approach is particularly useful for proteins that are expressed in inclusion bodies.[7] After purification, the protein can often be refolded back into its active conformation.

Q4: Can metal ion leaching from the IMAC resin cause protein degradation?

A4: While metal ion leaching itself doesn't directly cause degradation, the leached metal ions (e.g., Ni²⁺, Co²⁺) can be problematic for downstream applications and may affect the activity of certain enzymes.[12] Some metalloproteases, if not inhibited, could potentially be activated by these ions, indirectly contributing to degradation. The extent of leaching can vary between different IMAC resins.[13]

Troubleshooting Guides

Problem: Degradation products are observed in the eluted fractions.

This is a classic sign of proteolytic activity during the purification process. The following troubleshooting workflow can help identify and resolve the issue.

Degradation_Troubleshooting Start Degradation Observed AddInhibitors Add Protease Inhibitor Cocktail (EDTA-free) Start->AddInhibitors LowTemp Perform all steps at 4°C AddInhibitors->LowTemp If degradation persists Result Degradation Minimized AddInhibitors->Result If successful CheckLysis Optimize Lysis Method (e.g., reduce sonication intensity) LowTemp->CheckLysis If degradation persists LowTemp->Result If successful BufferOptimization Optimize Buffer Composition (pH, salt, glycerol) CheckLysis->BufferOptimization If degradation persists CheckLysis->Result If successful Denaturing Switch to Denaturing Purification BufferOptimization->Denaturing For insoluble or highly sensitive proteins TagPosition Change His-tag Position (N- vs. C-terminus) BufferOptimization->TagPosition If specific cleavage is suspected BufferOptimization->Result If successful Denaturing->Result TagPosition->Result

Caption: Troubleshooting workflow for protein degradation.

Problem: Low yield of the full-length His-tagged protein.

Low recovery of the intact protein can be due to degradation, but also other factors. This guide helps to distinguish and address the root cause.

Low_Yield_Troubleshooting Start Low Yield of Full-Length Protein CheckExpression Analyze Pre-purification Sample (Whole Cell Lysate) Start->CheckExpression Degradation Degradation Issue CheckExpression->Degradation Full-length protein present, but degradation products also visible ExpressionProblem Low Expression or Insolubility CheckExpression->ExpressionProblem Little or no full-length protein visible OptimizePurification Follow Degradation Troubleshooting Guide Degradation->OptimizePurification OptimizeExpression Optimize Expression Conditions (e.g., lower temperature, different strain) ExpressionProblem->OptimizeExpression InclusionBodies Protein in Inclusion Bodies ExpressionProblem->InclusionBodies If protein is in pellet Result Improved Yield OptimizePurification->Result OptimizeExpression->Result DenaturingPurification Use Denaturing Purification and On-Column Refolding InclusionBodies->DenaturingPurification DenaturingPurification->Result

Caption: Troubleshooting workflow for low protein yield.

Data Presentation

Table 1: Illustrative example of the effect of different protease inhibitor cocktails on protein integrity.
Protease Inhibitor CocktailMain ComponentsTarget ProteasesExpected Protein Integrity (%)
None --< 50%
Cocktail A (EDTA-free) AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin ASerine, Cysteine, Aminopeptidases> 85%
Cocktail B (with EDTA) AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A, EDTASerine, Cysteine, Aminopeptidases, Metalloproteases> 95% (Note: EDTA may strip Ni2+ from standard IMAC resins)
Cocktail C (Bacterial) AEBSF, Bestatin, Pepstatin A, E-64, PhosphoramidonBroad spectrum for bacterial proteases> 90%

Note: The expected protein integrity is an illustrative value and can vary significantly depending on the target protein, expression host, and lysis conditions.

Table 2: Illustrative example of the impact of imidazole (B134444) concentration in wash buffer on purity and yield.
Imidazole Concentration (mM)Protein Purity (%)Protein Yield (%)
57095
208580
509560
100>9840

Note: These are example values. The optimal imidazole concentration is protein-dependent and should be determined empirically.[3][7]

Experimental Protocols

Protocol 1: Preparation of Lysis Buffer with Protease Inhibitors (Native Conditions)

This protocol describes the preparation of a standard lysis buffer for the purification of His-tagged proteins under native conditions.

Materials:

  • 50 mM Sodium Phosphate, pH 8.0

  • 300 mM NaCl

  • 10 mM Imidazole

  • 1 mg/mL Lysozyme

  • 250 U/mL Benzonase Nuclease

  • EDTA-free Protease Inhibitor Cocktail (e.g., cOmplete™ Mini, EDTA-free from Roche)

  • Sterile, nuclease-free water

Procedure:

  • Prepare a stock solution of 1 M Sodium Phosphate, pH 8.0, 5 M NaCl, and 1 M Imidazole.

  • In a sterile container, combine the appropriate volumes of the stock solutions to achieve the final concentrations listed above. Add sterile water to the desired final volume.

  • Just before use, add lysozyme, Benzonase, and the protease inhibitor cocktail to the buffer.[14] Keep the lysis buffer on ice.

  • A typical recipe for 100 mL of lysis buffer is:

    • 5 mL of 1 M Sodium Phosphate, pH 8.0

    • 6 mL of 5 M NaCl

    • 1 mL of 1 M Imidazole

    • 88 mL of sterile water

    • Add solids/concentrated stocks of lysozyme, Benzonase, and protease inhibitors immediately before lysing the cells.

Protocol 2: Purification of His-tagged Proteins under Denaturing Conditions

This protocol is suitable for His-tagged proteins that are expressed in inclusion bodies or are highly susceptible to proteolytic degradation.

Materials:

  • Lysis Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 8.0

  • Wash Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 6.3

  • Elution Buffer (Denaturing): 100 mM NaH₂PO₄, 10 mM Tris-Cl, 8 M Urea, pH 4.5 or 5.9

  • Ni-NTA Agarose resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Denaturing Lysis Buffer.

    • Stir or shake at room temperature for 1 hour to solubilize the inclusion bodies.

    • Centrifuge the lysate at 10,000 x g for 30 minutes to pellet the cellular debris.[8]

  • Binding:

    • Add the cleared lysate to the equilibrated Ni-NTA resin and incubate for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Load the resin-lysate mixture into a chromatography column.

    • Wash the resin with 10 column volumes of Denaturing Lysis Buffer (pH 8.0).

    • Wash the resin with 10 column volumes of Denaturing Wash Buffer (pH 6.3) to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Denaturing Elution Buffer (pH 4.5 or 5.9). Collect fractions and analyze by SDS-PAGE.

Protocol 3: On-Column Refolding of His-tagged Proteins

This protocol allows for the purification and refolding of a denatured His-tagged protein on the same column.

Materials:

  • Binding Buffer (Denaturing): 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl, pH 8.0

  • Intermediate Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M Urea, pH 8.0

  • Refolding Buffer (Linear Gradient): A linear gradient from 6 M Urea to 0 M Urea in a buffer containing 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer (Native): 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0

  • IMAC column (e.g., HisTrap™)

Procedure:

  • Solubilization and Binding:

    • Solubilize the inclusion bodies in the Denaturing Binding Buffer.

    • Load the clarified supernatant onto the IMAC column.

    • Wash the column with the Denaturing Binding Buffer.

  • Denaturant Exchange:

    • Wash the column with the Intermediate Buffer to exchange guanidinium-HCl for urea.

  • On-Column Refolding:

    • Apply a linear gradient from 6 M to 0 M urea in the Refolding Buffer over several column volumes (e.g., 20-50 CV) at a low flow rate to allow for gradual refolding of the bound protein.

  • Elution:

    • Wash the column with Refolding Buffer without urea.

    • Elute the refolded protein using the Native Elution Buffer.

On_Column_Refolding cluster_0 Purification Steps Solubilization Solubilize Inclusion Bodies (6M Gua-HCl) Binding Bind to IMAC Column Solubilization->Binding Wash1 Wash 1 (6M Gua-HCl) Binding->Wash1 Wash2 Wash 2 (6M Urea) Wash1->Wash2 Refolding On-Column Refolding (Urea Gradient 6M -> 0M) Wash2->Refolding Wash3 Wash 3 (Native Buffer) Refolding->Wash3 Elution Elute Refolded Protein (Native Buffer + Imidazole) Wash3->Elution

Caption: Experimental workflow for on-column refolding.

References

Technical Support Center: Troubleshooting High Background in Western Blots with Anti-His Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing background in Western blots when using anti-His antibodies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help you achieve clean and specific results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in Western blots using anti-His antibodies?

High background in Western blots can obscure the specific signal of your His-tagged protein of interest, making data interpretation difficult.[1] The most common culprits include:

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the membrane is a primary cause of high background.[1][2]

  • Inappropriate Antibody Concentration: Using too high a concentration of either the primary anti-His antibody or the secondary antibody can lead to non-specific binding.[2][3]

  • Inadequate Washing: Insufficient washing steps fail to remove unbound or weakly bound antibodies, contributing to background noise.[1][3]

  • Membrane Issues: The choice of membrane and improper handling, such as allowing it to dry out, can increase background.[2][3][4] Some anti-His antibodies may bind non-specifically to charged membranes.[4]

  • Contaminated Buffers: Bacterial growth or other contaminants in buffers can lead to a uniformly high background.[3]

  • Cross-reactivity: Anti-His antibodies may cross-react with endogenous proteins in the lysate that contain histidine-rich regions.[5][6] For instance, a non-specific band of about 60 kD has been identified as the human transcription regulator YY1 in HeLa and HEK293T cells.[5][6]

Q2: I'm observing a general, uniform background across my entire blot. What should I troubleshoot first?

A uniform, dark haze across the membrane often points to issues with the blocking step or antibody concentrations.[1] Here’s a troubleshooting workflow to address this:

A High Uniform Background B Optimize Blocking A->B Start Here C Titrate Antibodies B->C If background persists D Improve Washing C->D If background persists E Check Reagents & Membrane D->E Final Check cluster_0 Antibody Titration Workflow A Prepare Primary Antibody Dilutions B Incubate Membrane Strips A->B C Wash B->C D Incubate with Secondary Antibody C->D E Wash D->E F Develop and Analyze E->F

References

Technical Support Center: Optimizing Wash Buffer Composition for His-tag Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the wash buffer composition for His-tag protein purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the wash buffer in His-tag purification?

The primary purpose of the wash buffer is to remove non-specifically bound contaminant proteins from the affinity resin while ensuring the His-tagged target protein remains bound. An optimized wash buffer is crucial for achieving high purity without significantly compromising the yield of the target protein.

Q2: What are the most critical components of a wash buffer to optimize?

The most critical components to optimize are the concentration of imidazole (B134444) and salt (commonly NaCl). Additives such as non-ionic detergents, reducing agents, and glycerol (B35011) can also be included to address specific issues like protein aggregation and non-specific hydrophobic interactions.

Q3: How does imidazole in the wash buffer improve purity?

Imidazole is structurally similar to the histidine side chain and acts as a competitive agent.[1] At low concentrations, it competes with weakly bound, non-specific proteins for binding to the nickel or cobalt resin, causing them to dissociate and wash away. The His-tagged protein, having a higher affinity for the resin, remains bound.

Q4: Can the imidazole concentration be too high?

Yes. While increasing imidazole concentration generally improves purity, excessively high concentrations can lead to the premature elution of the His-tagged target protein, resulting in a lower yield.[1] The optimal concentration is a balance between achieving high purity and maintaining a good yield.[1]

Q5: What is a good starting concentration for imidazole in the wash buffer?

A common starting point for imidazole concentration in the wash buffer is between 20 mM and 40 mM.[1][2] However, the optimal concentration is protein-dependent and may require empirical determination.[1][3] For some systems, a range of 25-50 mM in the wash buffer can yield high purity with minimal impact on the target protein yield.[4]

Troubleshooting Guides

Issue 1: Low Purity of the Eluted His-tagged Protein

Symptoms:

  • Multiple bands are visible on an SDS-PAGE gel of the eluted fractions.

  • The final protein purity is below 80%.[5]

Possible Causes & Solutions:

  • Insufficiently stringent wash buffer: The concentration of imidazole or salt in the wash buffer may be too low to effectively remove non-specifically bound proteins.

    • Solution: Gradually increase the imidazole concentration in the wash buffer in increments of 10 mM.[6] Be mindful that excessively high concentrations can reduce the yield of the target protein.[1] Increasing the NaCl concentration up to 500 mM can also help to disrupt non-specific ionic interactions.[4][7]

  • Non-specific binding of host cell proteins: Some host proteins have surface-exposed histidines or metal-binding motifs that can interact with the resin.[1]

    • Solution: Optimize the imidazole concentration as described above. Consider using a different metal ion, such as cobalt (Co²⁺), which can offer higher specificity and purity than nickel (Ni²⁺), although it may result in a lower yield.[5][8]

  • Protein aggregation and co-purification of chaperones: The target protein may be aggregating or interacting with host cell chaperones.

    • Solution: Add non-ionic detergents like Triton X-100 or Tween 20 (typically 0.05-0.1%) to the wash buffer to disrupt hydrophobic interactions.[6] Including glycerol (up to 20%) can also help to reduce non-specific interactions and stabilize the protein.[7][9]

Issue 2: Low Yield of the Eluted His-tagged Protein

Symptoms:

  • The amount of purified protein is significantly lower than expected.

  • A significant amount of the target protein is found in the flow-through or wash fractions.

Possible Causes & Solutions:

  • Wash buffer is too stringent: The imidazole concentration in the wash buffer may be too high, causing the target protein to elute prematurely.

    • Solution: Decrease the imidazole concentration in the wash buffer. If the protein is eluting during the wash step, try reducing the imidazole concentration or performing the wash with a buffer that does not contain imidazole.[5]

  • The His-tag is not accessible: The His-tag may be buried within the folded structure of the protein, preventing it from binding effectively to the resin.[3]

    • Solution: Consider performing the purification under denaturing conditions using urea (B33335) or guanidine-HCl to expose the His-tag.[3]

  • Sub-optimal buffer pH: The pH of the buffer can affect the charge of the histidine residues.

    • Solution: Ensure the pH of all buffers is between 7.5 and 8.0 to maintain the deprotonated state of the histidine side chains, which is necessary for binding.[4] Note that adding imidazole can lower the pH of the buffer, so it's important to re-adjust the pH after its addition.[3]

Data Presentation: Wash Buffer Component Concentrations

The following tables summarize recommended starting concentrations and ranges for key components in the wash buffer for His-tag purification.

Table 1: Imidazole Concentration

PurposeStarting ConcentrationOptimal RangeReference
Reduce non-specific binding20 mM20 - 50 mM[1][4]
Balance purity and yield20 - 40 mM10 - 100 mM (protein-dependent)[1][10]

Table 2: NaCl Concentration

PurposeStarting ConcentrationOptimal RangeReference
Minimize non-specific ionic interactions300 mM300 - 500 mM[4]
Address highly charged contaminants500 mMup to 1 M[6][9]

Table 3: Common Wash Buffer Additives

AdditivePurposeTypical ConcentrationReference
Non-ionic detergents (e.g., Triton X-100, Tween 20)Reduce non-specific hydrophobic interactions0.05 - 0.1%[6]
GlycerolReduce non-specific interactions and stabilize proteinup to 20%[7][9]
Reducing agents (e.g., β-mercaptoethanol, DTT)Prevent co-purification via disulfide bonds1 - 10 mM[7]

Experimental Protocols

Protocol: Optimizing Imidazole Concentration in the Wash Buffer

This protocol outlines a general method for determining the optimal imidazole concentration for your specific His-tagged protein.

  • Prepare a series of wash buffers: Prepare several wash buffers with varying imidazole concentrations (e.g., 10 mM, 20 mM, 40 mM, 60 mM, 80 mM, 100 mM). Keep all other buffer components (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 8.0) constant.

  • Equilibrate the resin: Equilibrate the IMAC resin with a binding buffer containing a low concentration of imidazole (e.g., 10-20 mM).

  • Load the protein sample: Apply your clarified cell lysate containing the His-tagged protein to the equilibrated resin.

  • Wash with different imidazole concentrations: Divide the resin into equal aliquots. Wash each aliquot with one of the prepared wash buffers. Collect the wash fractions for analysis.

  • Elute the target protein: Elute the bound protein from each aliquot using a high-concentration imidazole elution buffer (e.g., 250-500 mM). Collect the elution fractions.

  • Analyze the fractions: Analyze the wash and elution fractions from each condition by SDS-PAGE to determine the imidazole concentration that provides the best balance between removing contaminants and retaining the target protein.

Visualizations

Troubleshooting_Workflow Start Start His-tag Purification Problem Problem Encountered Start->Problem LowPurity Low Purity Problem->LowPurity Contaminants Present LowYield Low Yield Problem->LowYield Low Protein Amount IncImidazole Increase Imidazole in Wash (10 mM steps) LowPurity->IncImidazole IncSalt Increase NaCl in Wash (up to 500 mM) LowPurity->IncSalt AddDetergent Add Non-ionic Detergent (0.05-0.1%) LowPurity->AddDetergent DecImidazole Decrease Imidazole in Wash LowYield->DecImidazole CheckTag Check His-tag Accessibility (Consider denaturing conditions) LowYield->CheckTag CheckpH Verify Buffer pH (7.5-8.0) LowYield->CheckpH CheckPurity Analyze Purity IncImidazole->CheckPurity IncSalt->CheckPurity AddDetergent->CheckPurity Success Successful Purification CheckPurity->Success Purity Improved Failure Further Optimization Needed CheckPurity->Failure Purity Not Improved CheckYield Analyze Yield DecImidazole->CheckYield CheckTag->CheckYield CheckpH->CheckYield CheckYield->Success Yield Improved CheckYield->Failure Yield Not Improved

Caption: Troubleshooting workflow for common His-tag purification issues.

Optimization_Workflow Start Start: Prepare Wash Buffers (Varying Imidazole) Equilibrate Equilibrate Resin Start->Equilibrate Load Load Lysate Equilibrate->Load Wash Wash Aliquots with Different Buffers Load->Wash Elute Elute Protein Wash->Elute Analyze Analyze Fractions by SDS-PAGE Elute->Analyze Decision Optimal Imidazole Concentration? Analyze->Decision End End: Optimized Protocol Decision->End Yes Refine Refine Concentration Range and Repeat Decision->Refine No Refine->Start

Caption: Experimental workflow for optimizing wash buffer imidazole concentration.

References

Technical Support Center: Ni-NTA Agarose Regeneration and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating Nickel-NTA (Ni-NTA) agarose (B213101) resin for reuse. Find detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the longevity and performance of your affinity chromatography media.

Frequently Asked Questions (FAQs)

Q1: When should I regenerate my Ni-NTA agarose resin?

A1: It is recommended to regenerate your Ni-NTA resin after each use, especially if it has been exposed to reducing agents.[1] Most manufacturers suggest that the resin can be reused up to five times for the same protein before a full regeneration is necessary.[2][3] However, if you observe a brownish-gray discoloration of the resin, it indicates that the nickel ions have been stripped or their oxidation state has changed, and immediate regeneration is required. A significant decrease in protein yield or an increase in back pressure are also indicators that regeneration is needed.[4]

Q2: Can I reuse Ni-NTA resin without a full regeneration process?

A2: For repeated purifications of the same protein, a full regeneration may not be necessary after every run. A simple wash with 0.5 M NaOH for 30 minutes followed by equilibration with binding buffer can be sufficient.[2][5] If you are purifying the same protein repeatedly, you can often just wash out the imidazole (B134444) with 10-20 column volumes of buffer and reuse the column.[6]

Q3: What are the main steps in regenerating Ni-NTA agarose?

A3: The regeneration process for Ni-NTA agarose typically involves three key stages:

  • Stripping: This step removes the bound His-tagged protein and the chelated nickel ions from the agarose matrix.

  • Cleaning: This optional but recommended step involves washing the resin with harsh reagents to remove any precipitated proteins, lipids, or other contaminants that can affect performance.

  • Recharging: The final step involves reloading the clean agarose matrix with fresh nickel ions.

Q4: What common reagents should be avoided when using Ni-NTA resin?

A4: To maintain the integrity and functionality of your Ni-NTA resin, avoid using strong reducing agents like DTT, as they can reduce the nickel ions.[5] Also, strong chelating agents such as EDTA or EGTA should not be present in your buffers, as they will strip the nickel from the column.[5][7]

Troubleshooting Guide

Issue: Low Protein Yield After Regeneration

  • Possible Cause: Incomplete removal of precipitated proteins or lipids from the previous run.

    • Solution: Incorporate a more rigorous cleaning step in your regeneration protocol. This can include washing with 1 M NaOH for at least two hours to remove precipitated proteins, or with 30% isopropanol (B130326) for 20 minutes to eliminate strong hydrophobic interactions.[8][9]

  • Possible Cause: Incomplete recharging of the resin with nickel ions.

    • Solution: Ensure that the recharging solution (e.g., 0.1 M NiSO₄) is fresh and that the incubation time is sufficient for complete reloading of the nickel ions.

Issue: Column Clogging or Slow Flow Rate

  • Possible Cause: Presence of fine particles or cell debris in the loaded sample.

    • Solution: Before loading your sample onto the column, ensure it is properly clarified by centrifugation at 10,000 x g for 20-30 minutes or by passing it through a 0.22 µm or 0.45 µm filter.[10]

  • Possible Cause: Column was overloaded.

    • Solution: Reduce the amount of protein extract loaded onto the column.[11]

Issue: Resin Turns Brown

  • Possible Cause: The nickel ions on the resin have been reduced.

    • Solution: Avoid using reducing agents like DTT in your buffers. If a reducing agent is necessary, consider using up to 20 mM β-mercaptoethanol. To fix the brown resin, you will need to strip the column, potentially with 1M HCl, and then recharge it with Ni²⁺.[12]

Issue: Non-specific Protein Binding

  • Possible Cause: Ionic interactions between proteins and the resin.

    • Solution: A wash step with a high salt concentration, such as 1.5 M NaCl, can help to eliminate these non-specific ionic interactions.[8]

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number of column volume washes or adjust the imidazole concentration and pH of the wash buffer.[11]

Experimental Protocols

Standard Regeneration Protocol

This protocol is suitable for routine regeneration of Ni-NTA agarose. Volumes are given in bed volumes (BV).

StepReagentVolume (BV)Purpose
120 mM Sodium Phosphate, 0.5 M NaCl, 50 mM EDTA, pH 7.05Strip nickel ions
2Deionized Water5Remove EDTA
30.1 M NiSO₄5Recharge with nickel ions
4Deionized Water5Remove excess nickel ions
5Binding Buffer5Equilibrate for next use
620% Ethanol10Storage
Intensive Cleaning and Regeneration Protocol

This protocol is recommended when a significant decrease in performance is observed or when switching to purify a different protein.

StepReagentVolume (BV)Purpose
16 M Guanidine HCl, 0.2 M Acetic Acid2Denature and strip proteins
2Deionized Water5Wash
32% SDS3Remove strongly bound proteins
4Deionized Water5Wash
525%, 50%, 75%, 100% Ethanol1 eachGradual solvent exchange
675%, 50%, 25% Ethanol1 eachGradual solvent exchange
7Deionized Water5Wash
8100 mM EDTA, pH 8.05Strip nickel ions
9Deionized Water5Remove EDTA
10100 mM NiSO₄5Recharge with nickel ions
11Deionized Water5Remove excess nickel ions
1220% Ethanol10Storage

Note: The exact volumes and incubation times may vary depending on the specific resin and manufacturer. Always consult the product manual for specific recommendations.

Visual Guides

Ni_NTA_Regeneration_Workflow cluster_stripping Stripping cluster_cleaning Cleaning (Optional) cluster_recharging Recharging cluster_storage Storage strip_resin Strip Resin (e.g., 50 mM EDTA) wash_harsh Harsh Wash (e.g., 1M NaOH) strip_resin->wash_harsh wash_organic Organic Wash (e.g., 30% Isopropanol) wash_harsh->wash_organic recharge_ni Recharge with NiSO4 wash_organic->recharge_ni wash_water Wash with Water recharge_ni->wash_water equilibrate Equilibrate with Binding Buffer wash_water->equilibrate store_resin Store in 20% Ethanol equilibrate->store_resin start Used Ni-NTA Resin start->strip_resin

Caption: Workflow for Ni-NTA agarose regeneration.

Troubleshooting_Decision_Tree start Problem with Regenerated Resin low_yield Low Protein Yield? start->low_yield Check Performance slow_flow Slow Flow Rate? start->slow_flow Check Physical State low_yield->slow_flow No solution_yield Perform Intensive Cleaning: - 1M NaOH wash - 30% Isopropanol wash low_yield->solution_yield Yes solution_flow Clarify Lysate: - Centrifuge at >10,000g - Filter with 0.45µm filter slow_flow->solution_flow Yes brown_resin Resin Brown? slow_flow->brown_resin No solution_brown Strip with 1M HCl and Recharge brown_resin->solution_brown Yes end Consult Manufacturer's Protocol brown_resin->end No

Caption: Troubleshooting decision tree for Ni-NTA regeneration.

References

Validation & Comparative

A Researcher's Guide to Validating His-Tagged Protein Purity: Mass Spectrometry vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of recombinant proteins is a critical, non-negotiable step. The widely used polyhistidine-tag (His-tag) system simplifies purification, but rigorous validation of the final product's purity is paramount for reliable downstream applications. This guide provides a comprehensive comparison of mass spectrometry with traditional methods like SDS-PAGE and Western blotting for validating His-tagged protein purity, supported by representative experimental data and detailed protocols.

At a Glance: Comparing Purity Validation Techniques

The choice of a purity validation method depends on the required level of detail, sensitivity, and the specific questions being asked about the protein sample. While traditional methods offer a quick overview, mass spectrometry provides unparalleled accuracy and depth of information.

FeatureMass Spectrometry (LC-MS/MS)SDS-PAGE with DensitometryWestern Blotting
Principle Measures the mass-to-charge ratio of ionized proteins or peptides.Separates proteins based on molecular weight.Detects specific proteins using antibodies.
Purity Assessment Quantitative, based on the relative abundance of the target protein's signal to contaminants.Semi-quantitative, by measuring the intensity of protein bands.Primarily qualitative, confirms the presence of the His-tag. Can be semi-quantitative.
Representative Purity (%) *>99%90-95%Not a primary method for purity assessment.
Detection of Contaminants High sensitivity, can identify and quantify low-level impurities.Moderate sensitivity, may not detect low-abundance contaminants.[1]Specific to the His-tag; does not detect untagged contaminants.
Information Provided Precise molecular weight, sequence confirmation, post-translational modifications, and identification of contaminants.[2]Apparent molecular weight and presence of major impurities.[1][3]Confirmation of His-tag presence and apparent molecular weight.
Throughput LowerHighHigh
Cost & Complexity HighLowModerate

*Representative data is based on typical outcomes for a His-tagged protein after a single-step affinity purification. Actual results may vary depending on the protein, expression system, and purification protocol.

In-Depth Analysis of Purity Validation Methods

Mass Spectrometry: The Gold Standard

Mass spectrometry (MS) offers the most definitive and comprehensive analysis of protein purity.[2] By precisely measuring the mass-to-charge ratio of a protein or its constituent peptides, MS can unambiguously confirm the protein's identity and provide a highly accurate measure of its purity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful approach where the protein sample is first digested into peptides, which are then separated by liquid chromatography before being analyzed by the mass spectrometer.[4]

Advantages:

  • High Accuracy and Sensitivity: Can detect and identify even minor impurities that are often missed by other methods.[2]

  • Rich Data: Provides precise molecular weight, confirmation of the amino acid sequence, and can identify post-translational modifications.[2]

  • Quantitative Power: Modern MS techniques allow for accurate quantification of the target protein relative to contaminants.

Limitations:

  • Cost and Accessibility: The instrumentation and expertise required can be a significant investment.

  • Lower Throughput: Sample preparation and data analysis can be more time-consuming compared to gel-based methods.

SDS-PAGE: The Workhorse of Protein Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous technique in molecular biology for separating proteins based on their molecular weight.[1][3] When stained, the resulting gel provides a visual representation of the proteins in a sample, allowing for a semi-quantitative assessment of purity through densitometry, which measures the intensity of the protein bands.[3]

Advantages:

  • Simplicity and Low Cost: The technique is relatively simple to perform and requires standard laboratory equipment.[1]

  • Visual Assessment: Provides a quick and intuitive snapshot of the major protein species in a sample.

Limitations:

  • Semi-Quantitative: Densitometry provides an estimation of purity, but it can be influenced by staining inconsistencies and saturation of the signal for highly abundant proteins.[5]

  • Limited Resolution and Sensitivity: It may not resolve proteins of similar molecular weight, and low-abundance impurities may not be detectable.[1]

  • No Identity Confirmation: While it provides an apparent molecular weight, it does not confirm the identity of the protein bands.

Western Blotting: Specificity in Detection

Western blotting is an antibody-based technique used to detect specific proteins in a sample.[6] For His-tagged proteins, an antibody that specifically recognizes the His-tag is used. This method is excellent for confirming the presence of the His-tagged protein of interest.

Advantages:

  • High Specificity: The use of a specific anti-His-tag antibody allows for the unambiguous detection of the target protein.

  • Confirmation of Tag Integrity: A positive signal confirms that the His-tag is present and accessible.

Limitations:

  • Not a True Purity Assay: Western blotting only detects the His-tagged protein and will not reveal the presence of any contaminating proteins that lack the tag.

  • Semi-Quantitative at Best: While quantitative Western blotting is possible, it requires careful optimization and normalization to provide reliable quantitative data.[5]

Experimental Workflows and Protocols

To achieve reliable and reproducible results, it is essential to follow standardized protocols. Below are the detailed workflows and methodologies for His-tagged protein purification and subsequent purity validation.

His-Tagged Protein Purification and Analysis Workflow

The overall process begins with the expression of the His-tagged protein, followed by cell lysis and purification using immobilized metal affinity chromatography (IMAC). The purified protein is then subjected to various analytical techniques to assess its purity.

His-tagged Protein Workflow cluster_purification Purification cluster_analysis Purity Validation Expression Expression Cell_Lysis Cell_Lysis Expression->Cell_Lysis Harvest Cells IMAC IMAC Purification (e.g., Ni-NTA) Cell_Lysis->IMAC Clarified Lysate Elution Elution IMAC->Elution Imidazole Gradient SDS_PAGE SDS-PAGE & Densitometry Elution->SDS_PAGE Purity Estimation Western_Blot Western Blot (Anti-His Antibody) Elution->Western_Blot Tag Confirmation Mass_Spec Mass Spectrometry (LC-MS/MS) Elution->Mass_Spec Definitive Purity & Identity

A typical workflow for His-tagged protein purification and subsequent purity analysis.
Experimental Protocols

This protocol describes the purification of a His-tagged protein from a clarified E. coli lysate under native conditions.

Materials:

  • Ni-NTA agarose (B213101) resin

  • Binding Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Clarified cell lysate containing the His-tagged protein

Procedure:

  • Resin Equilibration:

    • Add an appropriate volume of Ni-NTA resin slurry to a chromatography column.

    • Allow the resin to settle and wash with 3-5 column volumes (CV) of deionized water.

    • Equilibrate the resin with 5-10 CV of Binding Buffer.

  • Protein Binding:

    • Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding.

    • Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

  • Washing:

    • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

    • Collect wash fractions for SDS-PAGE analysis.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions (lysate, flow-through, washes, and elution fractions) by SDS-PAGE to determine the success of the purification.

Materials:

  • Polyacrylamide gels (appropriate percentage for the target protein)

  • SDS-PAGE running buffer

  • Protein loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Gel imaging system and densitometry software

Procedure:

  • Sample Preparation: Mix protein samples with loading buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples and molecular weight standards onto the gel and run at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue for 1-2 hours and then destain until the background is clear and protein bands are visible.

  • Imaging: Acquire a high-resolution image of the gel using a gel documentation system.

  • Densitometry:

    • Using densitometry software, define the lanes and identify the bands.

    • Calculate the intensity of the band corresponding to the His-tagged protein and the total intensity of all bands in the lane.

    • Purity (%) = (Intensity of target protein band / Total intensity of all bands in the lane) x 100.

Materials:

  • SDS-PAGE setup

  • Transfer apparatus and buffers

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-His-tag)

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • SDS-PAGE and Transfer: Run the protein samples on an SDS-PAGE gel as described above. Transfer the separated proteins to a membrane.

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-His-tag primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and acquire the signal using an imaging system.

This protocol outlines a general "bottom-up" proteomics approach for protein purity analysis.

Materials:

Procedure:

  • Sample Preparation (In-Solution Digestion):

    • Denature the protein sample in a buffer containing urea.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with IAA.

    • Dilute the sample to reduce the urea concentration and add trypsin to digest the protein overnight.

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto a reverse-phase liquid chromatography column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration.

    • The eluting peptides are ionized and introduced into the mass spectrometer.

    • The mass spectrometer acquires MS1 spectra to measure the mass-to-charge ratio of the peptides and then fragments selected peptides to generate MS2 spectra, which provide sequence information.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein database containing the sequence of the target His-tagged protein and potential contaminants (e.g., the proteome of the expression host).

    • The relative abundance of the target protein is quantified by comparing the signal intensity of its identified peptides to the signal intensities of peptides from contaminating proteins.

Logical Flow for Purity Assessment

The decision-making process for choosing a purity validation method often follows a tiered approach, starting with simpler, more rapid techniques and progressing to more comprehensive methods as required.

Purity Assessment Logic start Purified His-tagged Protein sds_page SDS-PAGE Analysis start->sds_page decision1 Single band at expected MW? sds_page->decision1 western_blot Western Blot (Anti-His) decision1->western_blot Yes repurify Further Purification Required decision1->repurify No (Multiple bands) decision2 Positive signal? western_blot->decision2 decision3 High purity required? decision2->decision3 Yes decision2->repurify No (No signal) mass_spec Mass Spectrometry (LC-MS/MS) final_product Characterized Pure Protein mass_spec->final_product decision3->mass_spec Yes decision3->final_product No

Decision-making workflow for assessing His-tagged protein purity.

Conclusion

Validating the purity of His-tagged proteins is a multi-faceted process that can be tailored to the specific needs of a research project or drug development pipeline. While SDS-PAGE and Western blotting are invaluable for initial screening and confirmation of tag presence, mass spectrometry stands out as the definitive method for accurate and comprehensive purity assessment. By providing not just a percentage of purity but also the identities of any contaminants, mass spectrometry empowers researchers with the highest level of confidence in their protein samples, ensuring the integrity and reproducibility of their subsequent experiments. The integration of these techniques into a logical workflow allows for an efficient and thorough characterization of His-tagged proteins.

References

A Comparative Analysis of His-tag Removal Strategies for Purified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient removal of purification tags, such as the polyhistidine (His-tag), is a critical step to obtain a native protein for functional and structural studies. The choice of tag removal strategy can significantly impact the final yield, purity, and integrity of the target protein. This guide provides a comprehensive comparison of the most common His-tag removal methods: enzymatic cleavage, chemical cleavage, and self-cleaving intein systems.

Executive Summary

The selection of an appropriate His-tag removal strategy is a trade-off between specificity, efficiency, cost, and the nature of the target protein. Enzymatic methods offer high specificity, with TEV and HRV 3C proteases being the most reliable for their stringent recognition sequences and high efficiency at low temperatures. Chemical cleavage with cyanogen (B1215507) bromide is a cost-effective alternative but is limited by the presence of internal methionine residues and the use of harsh reagents. Self-cleaving intein systems provide an elegant single-step purification and cleavage solution, though they can be affected by premature cleavage and context-dependent efficiency.

Data Presentation: Comparison of His-tag Removal Strategies

FeatureTEV ProteaseHRV 3C ProteaseThrombinFactor XaCyanogen Bromide (CNBr)Self-cleaving Inteins
Recognition Site ENLYFQ/(G/S)LEVLFQ/GPLVPR/GSI(E/D)GR/XMethionineN/A (Intein sequence)
Cleavage Efficiency >95%>95%>90%>90%>90%Variable (can be >95%)[1]
Typical Incubation Time 1-16 hours1-4 hours2-16 hours[2]2-16 hours[2]4-24 hoursMinutes to hours[3]
Optimal Temperature 4-30°C4-30°CRoom Temperature20-37°CRoom Temperature4-37°C (Intein dependent)
Specificity Very HighVery HighModerate (potential for off-target cleavage)[4]Moderate (potential for off-target cleavage)[5]High (cleaves at methionine)Very High
Cost ModerateModerate to HighHighHighLowModerate to High (vector cost)
Key Advantages High specificity, active at low temperatures.High specificity, active at low temperatures, efficient in various buffers.[6]Well-established method.Well-established method.Inexpensive, complete removal of the tag.Single-step purification and cleavage, no protease contamination.[7]
Key Disadvantages Slower than HRV 3C at 4°C.[8]More expensive than TEV.Lower specificity, requires removal of the protease.[4]Calcium-dependent, sensitive to reducing agents, requires protease removal.[9]Harsh chemicals can denature proteins, cleaves internal methionines.[10][11]Premature cleavage can occur, efficiency is protein-dependent.[12]

I. Enzymatic Cleavage Strategies

Enzymatic cleavage is the most widely used method for His-tag removal due to its high specificity under mild reaction conditions.[10] This approach involves the use of a specific protease that recognizes a short amino acid sequence engineered between the His-tag and the target protein.

A. TEV Protease

Tobacco Etch Virus (TEV) protease is a highly specific cysteine protease that recognizes the consensus sequence ENLYFQ and cleaves between the glutamine and the following glycine (B1666218) or serine residue.[13] Its stringent specificity and activity at low temperatures make it a popular choice to minimize non-specific degradation of the target protein.[14]

  • Buffer Exchange: Dialyze the purified His-tagged protein against a TEV cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 mM EDTA, 1 mM DTT).

  • Protein Concentration: Adjust the protein concentration to 1-2 mg/mL.

  • Protease Addition: Add TEV protease to the protein solution. A common starting ratio is 1:100 to 1:50 (w/w) of TEV protease to target protein.

  • Incubation: Incubate the reaction mixture at 4°C for 16 hours or at 30°C for 1-4 hours. Optimal time and temperature should be determined empirically.

  • Protease Removal: After cleavage, the His-tagged TEV protease, the cleaved His-tag, and any uncleaved fusion protein can be removed by passing the reaction mixture through a Ni-NTA affinity column. The tagless target protein will be collected in the flow-through.

B. HRV 3C Protease

Human Rhinovirus (HRV) 3C protease is another highly specific cysteine protease that recognizes the sequence LEVLFQ/GP and cleaves between the glutamine and glycine residues.[15] It is known for its high activity at low temperatures and in a wide range of buffers, making it a versatile tool for tag removal.[6] Studies have shown that HRV 3C protease can be more efficient than TEV protease at 4°C.[8]

  • Buffer Exchange: Dialyze the purified His-tagged protein against an HRV 3C cleavage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Protein Concentration: Adjust the protein concentration to 1-2 mg/mL.

  • Protease Addition: Add HRV 3C protease to the protein solution at a ratio of approximately 1:50 to 1:100 (w/w) of protease to target protein.

  • Incubation: Incubate the reaction at 4°C for 4-16 hours. Complete cleavage is often achieved within 4 hours.[6]

  • Protease Removal: If using a His-tagged HRV 3C protease, it can be removed along with the cleaved His-tag and uncleaved protein using a Ni-NTA column.

C. Thrombin

Thrombin is a serine protease that recognizes the sequence LVPR/GS and cleaves after the arginine residue.[4] It is a well-established protease for tag removal, but it can exhibit lower specificity compared to viral proteases, potentially leading to off-target cleavage of the target protein.[5]

  • Buffer Exchange: Dialyze the purified His-tagged protein against a thrombin cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2.5 mM CaCl2).

  • Protein Concentration: Adjust the protein concentration to 1 mg/mL.

  • Protease Addition: Add thrombin at a concentration of 1-10 units per mg of fusion protein.[4]

  • Incubation: Incubate at room temperature for 2-16 hours.[16]

  • Protease Removal: Thrombin can be removed using a benzamidine (B55565) resin, which specifically binds to serine proteases.

D. Factor Xa

Factor Xa is a serine protease that recognizes the sequence I(E/D)GR and cleaves after the arginine residue.[9] Similar to thrombin, it can have issues with non-specific cleavage.[5] Factor Xa activity is calcium-dependent and sensitive to reducing agents.[9]

  • Buffer Exchange: Dialyze the purified His-tagged protein against a Factor Xa cleavage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM CaCl2).

  • Protein Concentration: Adjust the protein concentration to 1 mg/mL.

  • Protease Addition: Add Factor Xa at a ratio of 1:100 to 1:20 (w/w) of protease to target protein.

  • Incubation: Incubate at room temperature or 37°C for 2-16 hours.[2]

  • Protease Removal: Factor Xa can be removed using affinity resins specifically designed to bind it.

II. Chemical Cleavage Strategy

Chemical cleavage offers a cost-effective alternative to enzymatic methods, but its application is limited by the harsh reaction conditions and the requirement for a specific amino acid at the cleavage site.

A. Cyanogen Bromide (CNBr)

Cyanogen Bromide (CNBr) is a chemical reagent that specifically cleaves the peptide bond C-terminal to a methionine residue. This method is highly efficient and results in the complete removal of the His-tag without any residual amino acids. However, its use is restricted to target proteins that do not contain internal methionine residues. The harsh acidic conditions required for cleavage can also lead to protein denaturation.[10][11]

  • Protein Preparation: The purified His-tagged protein should be lyophilized.

  • Reaction Setup: Dissolve the lyophilized protein in 70% formic acid or 6 M guanidinium-HCl in 0.2 M HCl.

  • CNBr Addition: Add a 100-fold molar excess of CNBr to the protein solution. The reaction should be performed in a fume hood with appropriate safety precautions.

  • Incubation: Incubate the reaction in the dark at room temperature for 4-24 hours.

  • Reaction Quenching and Removal of Reagents: Dilute the reaction mixture with water and lyophilize to remove the CNBr and formic acid.

  • Purification: The cleaved protein can be separated from the tag and any uncleaved protein by a second round of Ni-NTA chromatography.

III. Self-Cleaving Intein Systems

Self-cleaving intein systems offer an innovative approach that combines purification and tag removal into a single step.[7] Inteins are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences.[7] Engineered inteins can be induced to undergo controlled cleavage at their N- or C-terminus.

This system involves fusing the target protein to an intein that is, in turn, fused to an affinity tag (e.g., a chitin-binding domain). The fusion protein is bound to an affinity resin, and then cleavage is induced by a change in pH, temperature, or the addition of a thiol reagent, releasing the tag-free target protein.[3] A key advantage is that no exogenous protease is added, eliminating a potential source of contamination. However, a notable challenge with some intein systems is the potential for premature cleavage during protein expression, which can reduce the final yield.[12] Split-intein systems have been developed to address this issue.[12]

  • Protein Expression and Lysis: Express the fusion protein (target protein-intein-affinity tag) and prepare a clarified cell lysate.

  • Affinity Chromatography: Load the lysate onto an affinity column (e.g., chitin (B13524) resin).

  • Column Washing: Wash the column extensively to remove unbound proteins.

  • On-Column Cleavage: Induce cleavage by flowing a cleavage buffer through the column. The cleavage buffer composition depends on the specific intein system and may involve a pH shift (e.g., from pH 8.5 to 6.2) or the addition of a thiol reagent like DTT.[12]

  • Elution: The tag-free target protein is eluted from the column, while the intein-affinity tag remains bound.

Mandatory Visualizations

Enzymatic_Cleavage_Workflow cluster_purification IMAC Purification cluster_cleavage Enzymatic Cleavage cluster_removal Protease & Tag Removal His-tagged_Fusion_Protein His-tagged_Fusion_Protein Ni-NTA_Resin Ni-NTA_Resin His-tagged_Fusion_Protein->Ni-NTA_Resin Binding Purified_Fusion_Protein Purified_Fusion_Protein Ni-NTA_Resin->Purified_Fusion_Protein Elution Protease Protease Purified_Fusion_Protein->Protease Incubation Cleaved_Protein Cleaved_Protein Protease->Cleaved_Protein His-tag His-tag Protease->His-tag Second_Ni-NTA Second_Ni-NTA Cleaved_Protein->Second_Ni-NTA His-tag->Second_Ni-NTA Tag-free_Target_Protein Tag-free_Target_Protein Second_Ni-NTA->Tag-free_Target_Protein Flow-through Chemical_Cleavage_Workflow cluster_purification IMAC Purification cluster_cleavage Chemical Cleavage cluster_separation Separation His-tagged_Fusion_Protein His-tagged_Fusion_Protein Ni-NTA_Resin Ni-NTA_Resin His-tagged_Fusion_Protein->Ni-NTA_Resin Binding Purified_Fusion_Protein Purified_Fusion_Protein Ni-NTA_Resin->Purified_Fusion_Protein Elution CNBr CNBr Purified_Fusion_Protein->CNBr Incubation in Acid Cleaved_Fragments Cleaved_Fragments CNBr->Cleaved_Fragments Second_Ni-NTA Second_Ni-NTA Cleaved_Fragments->Second_Ni-NTA Tag-free_Target_Protein Tag-free_Target_Protein Second_Ni-NTA->Tag-free_Target_Protein Flow-through Intein_Cleavage_Workflow cluster_purification_cleavage One-Step Purification & Cleavage Fusion_Protein_Lysate Target-Intein-Tag Fusion Protein Lysate Affinity_Resin Affinity_Resin Fusion_Protein_Lysate->Affinity_Resin Binding Bound_Fusion_Protein Bound_Fusion_Protein Cleavage_Induction Induce Cleavage (pH, Temp, or Thiol) Bound_Fusion_Protein->Cleavage_Induction Tag-free_Target_Protein Tag-free_Target_Protein Cleavage_Induction->Tag-free_Target_Protein Elution

References

A Guide to His-Tag Alternatives for Protein Purification in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic fields of molecular biology and drug development, the purification of recombinant proteins from mammalian cells is a cornerstone of their work. While the polyhistidine-tag (His-tag) has long been a workhorse for immobilized metal affinity chromatography (IMAC), its limitations, such as the co-purification of endogenous metal-binding proteins and the potential for interference with protein structure and function, have spurred the development of robust alternatives. This guide provides an objective comparison of prominent alternatives to the His-tag—FLAG-tag, Strep-tag® II, HaloTag®, and Maltose-Binding Protein (MBP)-tag—supported by experimental data and detailed protocols to inform your protein purification strategy.

Performance Comparison of Affinity Tags

The selection of an affinity tag is a critical decision that can significantly impact the purity, yield, and biological activity of the purified protein. The following table summarizes quantitative data from various sources to facilitate a direct comparison of the performance of different affinity tags in mammalian expression systems.

Affinity TagPrinciplePurityYieldBinding CapacityElution Conditions
FLAG-tag Antibody-basedHigh (>90%)[1][2]0.6-1 mg/mL resin[2]Low to moderateCompetitive elution with FLAG peptide or low pH[3]
Strep-tag® II Streptavidin-biotin affinityVery High (>95%)Good50–100 nmol/mL resinGentle, competitive elution with desthiobiotin
HaloTag® Covalent ligand bindingVery High (≥95%)[4][5]High (≥86%)[4][5]>7 mg/mL resin[6]Proteolytic cleavage (e.g., TEV protease)[7]
MBP-tag Amylose (B160209) bindingVariable, may require additional stepsCan enhance solubility and yield[8]~3.2 mg/mL resin[9]Competitive elution with maltose[8]

In-Depth Look at His-Tag Alternatives

FLAG-tag: The Antibody-Based Standard

The FLAG-tag is a small, hydrophilic octapeptide (DYKDDDDK) that is well-established for its high specificity in immunoprecipitation and protein purification.[1][3] Its reliance on a highly specific monoclonal antibody (M2) for capture results in very pure protein preparations with low nonspecific background.[1]

Experimental Workflow:

FLAG_Purification cluster_CellCulture Cell Culture & Lysis cluster_AffinityChromatography Affinity Chromatography cluster_Elution Elution & Analysis MammalianCells Mammalian Cells expressing FLAG-tagged protein CellLysis Cell Lysis MammalianCells->CellLysis ClarifiedLysate Clarified Lysate CellLysis->ClarifiedLysate Binding Binding ClarifiedLysate->Binding AntiFLAG_Resin Anti-FLAG M2 Affinity Resin Wash Washing Binding->Wash Elution Elution Wash->Elution PurifiedProtein Purified FLAG-tagged Protein Elution->PurifiedProtein FLAG_Peptide 3xFLAG Peptide FLAG_Peptide->Elution

Caption: FLAG-tag protein purification workflow.

Strep-tag® II: Gentle and Specific Purification

The Strep-tag® II is a short peptide (WSHPQFEK) that binds with high affinity and specificity to a specially engineered streptavidin, called Strep-Tactin®.[10][11] This system is renowned for its gentle elution conditions using desthiobiotin, a biotin (B1667282) analog, which preserves the biological activity of the purified protein. The Twin-Strep-tag®, a sequential arrangement of two Strep-tag® II motifs, provides even higher affinity, making it suitable for purifying low-abundance proteins.[12]

Experimental Workflow:

StrepTag_Purification cluster_CellCulture Cell Culture & Lysis cluster_AffinityChromatography Affinity Chromatography cluster_Elution Elution & Analysis MammalianCells Mammalian Cells expressing Strep-tagged protein CellLysis Cell Lysis MammalianCells->CellLysis ClarifiedLysate Clarified Lysate CellLysis->ClarifiedLysate Binding Binding ClarifiedLysate->Binding StrepTactin_Resin Strep-Tactin® Resin Wash Washing Binding->Wash Elution Elution Wash->Elution PurifiedProtein Purified Strep-tagged Protein Elution->PurifiedProtein Desthiobiotin Desthiobiotin Desthiobiotin->Elution

Caption: Strep-tag® II protein purification workflow.

HaloTag®: Covalent Binding for High Purity and Yield

The HaloTag® is a 34 kDa protein tag derived from a bacterial dehalogenase that forms a highly specific and irreversible covalent bond with a synthetic ligand (HaloLink™ Resin).[7][13] This covalent capture overcomes equilibrium-based binding limitations, enabling efficient purification even at low expression levels and allowing for extensive washing to remove contaminants.[7][14] The target protein is typically released by proteolytic cleavage, leaving the tag bound to the resin and resulting in a highly pure, tag-free protein.[7] Studies have shown that HaloTag® can outperform traditional tags like His-tag and FLAG-tag in terms of yield and purity.[4][5]

Experimental Workflow:

HaloTag_Purification cluster_CellCulture Cell Culture & Lysis cluster_AffinityChromatography Covalent Capture cluster_Elution Elution & Analysis MammalianCells Mammalian Cells expressing HaloTag-fused protein CellLysis Cell Lysis MammalianCells->CellLysis ClarifiedLysate Clarified Lysate CellLysis->ClarifiedLysate Binding Covalent Binding ClarifiedLysate->Binding HaloLink_Resin HaloLink™ Resin Wash Extensive Washing Binding->Wash Cleavage On-column Cleavage Wash->Cleavage PurifiedProtein Tag-free Purified Protein Cleavage->PurifiedProtein TEV_Protease TEV Protease TEV_Protease->Cleavage

Caption: HaloTag® protein purification workflow.

Maltose-Binding Protein (MBP)-tag: Enhancing Solubility and Aiding Purification

The Maltose-Binding Protein (MBP) is a large tag (~42 kDa) that can significantly enhance the solubility of its fusion partners, a major advantage when dealing with proteins prone to aggregation.[8] Purification is achieved through the affinity of MBP for amylose resin, and the target protein is eluted with maltose.[8] While MBP is an excellent solubility enhancer, the purity of the eluted protein may be lower compared to other systems, and a protease cleavage step followed by further purification may be necessary to remove the tag and any co-purified contaminants.

Experimental Workflow:

MBP_Purification cluster_CellCulture Cell Culture & Lysis cluster_AffinityChromatography Affinity Chromatography cluster_Elution Elution & Analysis MammalianCells Mammalian Cells expressing MBP-fused protein CellLysis Cell Lysis MammalianCells->CellLysis ClarifiedLysate Clarified Lysate CellLysis->ClarifiedLysate Binding Binding ClarifiedLysate->Binding Amylose_Resin Amylose Resin Wash Washing Binding->Wash Elution Elution Wash->Elution PurifiedProtein Purified MBP-fused Protein Elution->PurifiedProtein Maltose Maltose Maltose->Elution

Caption: MBP-tag protein purification workflow.

Detailed Experimental Protocols

FLAG-tag Protein Purification Protocol[16][17]
  • Cell Lysis:

    • Harvest mammalian cells expressing the FLAG-tagged protein and resuspend the cell pellet in a suitable lysis buffer (e.g., TBS with 1% Triton X-100 and protease inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate anti-FLAG M2 affinity gel with lysis buffer.

    • Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 2 hours to overnight at 4°C.

    • Wash the resin three times with wash buffer (e.g., TBS).

  • Elution:

    • Elute the bound protein by incubating the resin with a solution containing 3xFLAG peptide (100-200 µg/mL) for 30-60 minutes at 4°C.

    • Alternatively, for applications where the tag can be removed, elution can be performed with a low pH buffer (e.g., 0.1 M glycine-HCl, pH 3.5) followed by immediate neutralization.

Strep-tag® II Protein Purification Protocol[11][12]
  • Cell Lysis:

    • Harvest cells and resuspend in Buffer W (100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) containing protease inhibitors.

    • Lyse the cells by sonication or using a suitable lysis reagent.

    • Clarify the lysate by centrifugation.

  • Affinity Purification:

    • Equilibrate a Strep-Tactin® column with Buffer W.

    • Apply the clarified lysate to the column.

    • Wash the column with 5-10 column volumes of Buffer W.

  • Elution:

    • Elute the Strep-tagged protein with Buffer E (Buffer W containing 2.5 mM desthiobiotin).

    • Collect fractions and analyze for the presence of the purified protein.

HaloTag® Protein Purification Protocol[18]
  • Cell Lysis:

    • Harvest cells and resuspend in HaloTag® Protein Purification Buffer.

    • Lyse the cells and clarify the lysate by centrifugation.

  • Covalent Capture:

    • Add the clarified lysate to equilibrated HaloLink™ Resin.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for covalent binding.

    • Wash the resin extensively with a high-salt buffer to remove non-specifically bound proteins.

  • On-column Cleavage and Elution:

    • Add TEV protease to the resin and incubate to cleave the target protein from the HaloTag®.

    • Collect the eluate containing the tag-free purified protein.

MBP-tag Protein Purification Protocol[19]
  • Cell Lysis:

    • Harvest cells and resuspend in a suitable column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4).

    • Lyse the cells and clarify the lysate.

  • Affinity Purification:

    • Equilibrate an amylose resin column with column buffer.

    • Apply the clarified lysate to the column.

    • Wash the column with several column volumes of column buffer to remove unbound proteins.

  • Elution:

    • Elute the MBP-fusion protein with column buffer containing 10 mM maltose.

    • Collect fractions and monitor protein elution.

Conclusion

The choice of an affinity tag for protein purification from mammalian cells is a multifaceted decision that depends on the specific requirements of the downstream application, the properties of the protein of interest, and the desired balance between purity, yield, and cost. While the His-tag remains a popular choice, the alternatives presented in this guide offer distinct advantages. The FLAG-tag provides high specificity for applications requiring stringent purity. The Strep-tag® II system excels in providing highly pure, biologically active proteins under gentle elution conditions. The HaloTag® system offers a powerful solution for achieving high purity and yield, especially for challenging or low-abundance proteins, by leveraging covalent capture. Finally, the MBP-tag is an invaluable tool for enhancing the solubility of difficult-to-express proteins. By carefully considering the comparative data and protocols provided, researchers can select the most appropriate affinity tag to streamline their protein purification workflows and advance their scientific discoveries.

References

His-tag vs. Strep-tag: A Head-to-Head Comparison for Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and professionals in drug development, the choice of an affinity tag for protein purification is a critical decision that can significantly impact the purity, yield, and functionality of the final protein product. Among the most widely used are the polyhistidine-tag (His-tag) and the Strep-tag. This guide provides an objective, data-driven comparison of these two systems to aid in selecting the optimal tag for your specific application.

Principle of Affinity Chromatography

Both His-tag and Strep-tag systems operate on the principle of affinity chromatography, where a recombinant protein is fused with a specific peptide sequence (the tag) that has a high affinity for a ligand immobilized on a chromatography matrix.[1] This allows for the selective capture of the tagged protein from a crude cell lysate, while untagged proteins are washed away.[1] The purified protein is then released from the matrix by disrupting the tag-ligand interaction.

The His-tag system, typically composed of six or more consecutive histidine residues, relies on the ability of these residues to bind to transition metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺), which are chelated to a resin.[1][2] Elution is achieved by decreasing the pH, adding a chelating agent like EDTA, or, most commonly, by competing with a high concentration of imidazole (B134444).[1]

The Strep-tag technology is based on the high-affinity interaction between the Strep-tag II peptide (WSHPQFEK) or the Twin-Strep-tag® and a specially engineered streptavidin protein called Strep-Tactin®.[1][3] Elution is gentle and specific, accomplished by competition with a biotin (B1667282) analog, such as desthiobiotin.[1][3]

Performance Comparison: Purity, Yield, and Affinity

The choice between His-tag and Strep-tag often comes down to a trade-off between yield and purity. While the His-tag system is known for its high binding capacity and potentially higher yields, it can suffer from lower purity due to non-specific binding of endogenous proteins with histidine-rich regions.[4][5][6] Conversely, the Strep-tag system is lauded for its high specificity, often resulting in exceptionally pure protein in a single step.[4][7]

ParameterHis-tagStrep-tagReference
Purity Typically ~80% in one step; may require further purification steps.>95% in a single step.[1][1][4][5]
Yield High (5–40 mg/ml resin).[1]Moderate (up to 16 mg/ml resin).[1][1][8]
Binding Affinity (Kd) nM–µM range.[1]µM–pM range (Strep-tag II to Twin-Strep-tag®).[1][1]
Elution Conditions Harsh: low pH (4.5–6), chelating agents (EDTA), or high imidazole concentrations (20–250 mM).[1]Gentle and specific: competitive elution with desthiobiotin (2.5 mM).[3][1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for protein purification using both His-tag and Strep-tag systems.

His-tag Purification Protocol (IMAC)

This protocol outlines the general steps for purifying a His-tagged protein using Immobilized Metal Affinity Chromatography (IMAC).

Buffers:

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Procedure:

  • Cell Lysis: Resuspend the cell pellet expressing the His-tagged protein in Lysis Buffer and lyse the cells using sonication or other appropriate methods.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

  • Resin Equilibration: Wash the Ni-NTA resin with Lysis Buffer.

  • Binding: Incubate the clarified lysate with the equilibrated resin to allow the His-tagged protein to bind. This can be done in a batch format or by loading the lysate onto a column.[9][10]

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins. A general rule is to wash with 10-20 column volumes.[9]

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and analyze for the presence of the target protein. Elution is typically done in 5-10 column volumes.[9]

Strep-tag Purification Protocol

This protocol describes the general steps for purifying a Strep-tagged protein using Strep-Tactin® resin.

Buffers:

  • Buffer W (Wash): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Buffer E (Elution): Buffer W containing 2.5 mM desthiobiotin.

  • Buffer R (Regeneration): 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1 mM HABA, pH 8.0.

Procedure:

  • Cell Lysis and Clarification: Prepare the cell lysate as described for the His-tag protocol, using Buffer W for resuspension.

  • Resin Equilibration: Equilibrate the Strep-Tactin® column with 2 column volumes of Buffer W.[11]

  • Loading: Apply the clarified cell extract to the column.[11]

  • Washing: Wash the column with 5 column volumes of Buffer W to remove unbound proteins.[11]

  • Elution: Elute the Strep-tagged protein by applying 6 portions of 0.5 column volumes of Buffer E.[11]

  • Regeneration: Regenerate the column by washing with Buffer R followed by Buffer W.[11]

Visualizing the Workflow

The following diagrams illustrate the purification workflows for both His-tag and Strep-tag systems.

HisTagWorkflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_result Result Lysate Clarified Cell Lysate (containing His-tagged protein) Bind Bind Protein to Resin Lysate->Bind Equilibrate Equilibrate Ni-NTA Resin (Lysis Buffer) Equilibrate->Bind Wash Wash Resin (Wash Buffer with 20mM Imidazole) Bind->Wash Elute Elute Protein (Elution Buffer with 250mM Imidazole) Wash->Elute Impurities Non-specifically bound proteins Wash->Impurities Washed away PureProtein Purified His-tagged Protein Elute->PureProtein

His-tag purification workflow.

StrepTagWorkflow cluster_prep Sample Preparation cluster_purification Purification Steps cluster_result Result Lysate Clarified Cell Lysate (containing Strep-tagged protein) Bind Bind Protein to Resin Lysate->Bind Equilibrate Equilibrate Strep-Tactin® Resin (Buffer W) Equilibrate->Bind Wash Wash Resin (Buffer W) Bind->Wash Elute Elute Protein (Buffer E with Desthiobiotin) Wash->Elute Impurities Unbound proteins Wash->Impurities Washed away PureProtein Highly Pure Strep-tagged Protein Elute->PureProtein

Strep-tag purification workflow.

Key Considerations for Your Application

The choice between His-tag and Strep-tag depends heavily on the specific requirements of your downstream application.

Choose His-tag if:

  • High yield is the primary concern. The His-tag system generally offers a higher binding capacity.[1]

  • Cost is a major factor. Ni-NTA resins are typically less expensive than Strep-Tactin® resins.[5]

  • Denaturing conditions are required. The His-tag interaction is maintained under denaturing conditions, allowing for the purification of proteins from inclusion bodies.[10]

  • The protein of interest is not a metalloprotein and is stable at a lower pH.[1]

Choose Strep-tag if:

  • High purity is critical. The specificity of the Strep-tag/Strep-Tactin® interaction often yields >95% pure protein in a single step, which can be crucial for structural biology, functional assays, and drug development.[1][7]

  • Protein activity must be preserved. The gentle elution conditions under physiological pH help maintain the native conformation and function of the protein.[3][7] This is particularly important for enzymes and protein complexes.[7]

  • The protein is sensitive to pH changes or metal ions. The Strep-tag system avoids the harsh elution conditions of the His-tag system.[1]

  • You are working with mammalian or insect cell expression systems. Media components from these systems can interfere with His-tag binding, a problem that is less pronounced with the Strep-tag system.[4][7]

  • The application involves pull-down assays. The high specificity of the Strep-tag reduces background binding, making it a better choice for studying protein-protein interactions.[12]

Conclusion

Both His-tag and Strep-tag are powerful tools for protein purification. The His-tag system is a cost-effective and high-yield option suitable for many applications, especially when subsequent purification steps are planned. However, for applications demanding the highest purity and preservation of protein function in a single step, the Strep-tag system often proves to be the superior choice due to its high specificity and gentle elution conditions. Careful consideration of your experimental goals and the nature of your target protein will guide you to the most appropriate tagging strategy for your research.

References

A Researcher's Guide to Validating the Oligomeric State of His-tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the native oligomeric state of a purified His-tagged protein is a critical step to ensure its structural and functional integrity. The addition of a polyhistidine tag (His-tag), while invaluable for purification, can sometimes induce non-physiological oligomerization, leading to misleading results in downstream applications.[1][2][3][4] This guide provides a comparative overview of common analytical techniques used to validate the oligomeric state of proteins, complete with experimental data and detailed protocols.

Comparison of Key Analytical Techniques

Choosing the right method to assess protein oligomerization depends on the specific protein, available equipment, and the level of detail required. The following table summarizes and compares the most widely used techniques.

Technique Principle Information Provided Advantages Limitations Typical Sample Requirement
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius as they pass through a porous column matrix.[5]Estimation of molecular weight, assessment of sample homogeneity, and separation of different oligomeric species.[5][6]Simple, robust, widely available, and can be used as a final polishing step in purification.[5]Provides an estimated molecular weight based on standards; results can be skewed by non-globular protein shapes.[7][8]50-100 µL at 1-5 mg/mL
SEC with Multi-Angle Light Scattering (SEC-MALS) Combines SEC with MALS and refractive index (RI) detectors to directly measure the molar mass of eluting species.[8][9]Absolute molecular weight, oligomeric state, and degree of glycosylation or detergent binding, independent of elution time.[7][8][10]Highly accurate and provides absolute measurements without relying on calibration standards.[7][8]Higher equipment cost and more complex data analysis compared to standard SEC.50-100 µL at 1-5 mg/mL
Analytical Ultracentrifugation (AUC) Measures the rate at which molecules sediment in a strong centrifugal field, providing information about their size, shape, and interactions.[11]Absolute molecular weight, sedimentation coefficient, stoichiometry, and association/dissociation constants.[11][12]Gold-standard for studying protein interactions in solution without a matrix; provides thermodynamic data.[12][13]Requires specialized equipment, larger sample volumes, and longer experiment times.[14]400-500 µL at 0.1-1.0 mg/mL
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) Separates proteins in their folded state based on their net charge, size, and shape.[15]Visual assessment of oligomeric species and sample purity under non-denaturing conditions.[16][17]Inexpensive, widely accessible, and provides a good qualitative overview of the sample.Migration is not solely dependent on molecular weight, making accurate size determination difficult without proper standards.[16]10-20 µL at 0.5-2 mg/mL
Chemical Cross-linking Covalently links interacting amino acid residues that are in close proximity using chemical reagents, followed by analysis (e.g., SDS-PAGE).[18][19][20]Captures and stabilizes transient or stable interactions, confirming the presence of oligomers.[18][21]Useful for identifying interacting partners and trapping transient complexes.[19][21]Can produce artifacts if not carefully optimized; provides limited information on the stoichiometry of the native state.[22]20-50 µL at 1-2 mg/mL

The Influence of the His-tag on Oligomerization

The His-tag is a popular choice for affinity purification due to its small size and high affinity for immobilized metal ions.[1][23] However, several studies have shown that His-tags can sometimes lead to the formation of non-physiological oligomers.[1][2][3] This can occur through interactions between His-tags on different protein molecules, particularly in the presence of residual metal ions that may leach from the purification column.[23]

For example, a study on two different His-tagged membrane proteins, a dimeric antiporter and a pentameric proton pump, revealed the formation of higher-order oligomers (tetramers and decamers/pentadecamers, respectively) due to His-tag interactions.[1] This artifactual oligomerization was confirmed through size exclusion chromatography and visualized using cryo-electron microscopy.[1] In another case, a protein variant that is typically monomeric was observed to form dimers when a His-tag was present.[3]

Mitigation Strategies:

  • Tag Cleavage: Whenever possible, cleave the His-tag after purification and before characterization.

  • EDTA Treatment: Including a brief incubation with a chelating agent like EDTA can help disrupt metal-ion-mediated oligomerization.[23]

  • Tag Placement: The location of the tag (N-terminus vs. C-terminus) can influence its potential for interference. If issues arise, consider re-cloning with the tag at the opposite end.

  • Varying Tag Length: Shorter His-tags (e.g., 6xHis) may have a lower propensity to induce oligomerization compared to longer tags (e.g., 10xHis).[23]

Experimental Workflows & Protocols

Visualizing the workflow for each technique can help in planning experiments. The following diagrams illustrate the general steps involved in each method.

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_analysis Data Analysis P1 Purified His-tagged Protein P2 Buffer Exchange & Concentration P1->P2 P3 Filtration (0.22 µm) P2->P3 S1 Equilibrate SEC Column P3->S1 S2 Inject Sample S1->S2 S3 Isocratic Elution S2->S3 S4 Detect (UV 280nm) S3->S4 A1 Generate Chromatogram S4->A1 A2 Compare to MW Standards A1->A2 A3 Determine Oligomeric State A2->A3

Caption: Workflow for Size Exclusion Chromatography (SEC).

SECMALS_Workflow cluster_prep Sample Preparation cluster_sec_mals SEC-MALS Analysis cluster_analysis Data Analysis P1 Purified His-tagged Protein P2 Buffer Exchange & Concentration P1->P2 P3 Filtration (0.22 µm) P2->P3 SM1 Equilibrate SEC Column P3->SM1 SM2 Inject Sample SM1->SM2 SM3 Elute & Detect (UV, MALS, RI) SM2->SM3 A1 Process Data from All Detectors SM3->A1 A2 Calculate Absolute Molar Mass A1->A2 A3 Determine Precise Oligomeric State A2->A3

Caption: Workflow for SEC-Multi-Angle Light Scattering (SEC-MALS).
Detailed Experimental Protocols

  • Column and Buffer Preparation:

    • Select a SEC column with a fractionation range appropriate for the expected size of your protein monomer and potential oligomers.

    • Prepare a running buffer that is optimal for your protein's stability. This buffer should contain at least 150 mM NaCl to prevent ionic interactions with the column matrix.[24]

    • Degas the buffer thoroughly and equilibrate the column with at least two column volumes at the intended flow rate (e.g., 0.5 mL/min).[24][25]

  • Sample Preparation:

    • Concentrate the purified protein to 1-5 mg/mL.

    • Ensure the sample is in the same buffer used for column equilibration.

    • Centrifuge the sample at >14,000 x g for 10 minutes at 4°C to remove any aggregates, then filter through a 0.22 µm syringe filter.[24]

  • Calibration (Optional but Recommended):

    • Prepare a set of molecular weight standards (e.g., gel filtration standard mix) and run them under the same conditions as your sample to create a calibration curve of elution volume versus log(MW).

  • Sample Run and Analysis:

    • Inject 50-100 µL of the prepared sample onto the equilibrated column.[25]

    • Collect elution data by monitoring absorbance at 280 nm.

    • Analyze the resulting chromatogram. Compare the elution volume of your protein peak(s) to the calibration curve to estimate the molecular weight and infer the oligomeric state.[5]

  • Gel Preparation:

    • Prepare or purchase a native polyacrylamide gel. Gradient gels (e.g., 4-16%) are often used to separate a wider range of molecular weights.[26] For Blue Native PAGE (BN-PAGE), Coomassie G-250 dye is included in the sample and cathode buffer to impart a negative charge on the proteins.[26]

  • Sample Preparation:

    • Prepare the protein sample in a non-denaturing, non-reducing sample buffer.[15] Do not heat the sample.

    • The final protein concentration should be approximately 0.5-2 mg/mL.

  • Electrophoresis:

    • Load 10-20 µL of the sample into the wells, alongside a lane with native molecular weight markers.

    • Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system to prevent denaturation due to heat.[26]

  • Staining and Analysis:

    • After electrophoresis, stain the gel with a suitable stain like Coomassie Brilliant Blue to visualize the protein bands.

    • Analyze the migration pattern. The presence of multiple bands can indicate different oligomeric states. The apparent molecular weight can be estimated by comparing the migration of the protein bands to the native markers.

  • Reaction Setup:

    • Prepare the purified protein in a buffer free of primary amines (e.g., phosphate (B84403) or HEPES buffer instead of Tris).

    • The protein concentration should typically be between 1-2 mg/mL.

  • Cross-linking Reaction:

    • Add glutaraldehyde (B144438) to the protein sample to a final concentration of 0.5% to 2% (v/v).[18] The optimal concentration should be determined empirically.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[18]

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any excess glutaraldehyde.

  • Analysis by SDS-PAGE:

    • Mix the quenched reaction product with SDS-PAGE loading buffer.

    • Run the sample on an SDS-PAGE gel.

    • Analyze the resulting gel. The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates that the protein exists as an oligomer in solution.[18] A non-cross-linked sample should be run as a control.

References

Safety Operating Guide

Proper Disposal Procedures for His-Tag Protein Purification Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of waste generated during His-tag protein purification. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals.

Waste Stream Identification and Segregation

The first crucial step is the careful segregation of different waste streams at the point of generation. Mixing incompatible waste types can lead to hazardous reactions and complicates disposal. The primary waste streams from His-tag protein purification include:

  • Nickel-Containing Waste: This includes used Nickel-NTA (nitrilotriacetic acid) resin, contaminated buffers, and any solutions that have come into contact with the nickel resin.

  • Imidazole-Containing Waste: Buffers with varying concentrations of imidazole (B134444), primarily the wash and elution buffers.

  • Bacterial Waste: E. coli cell pellets and lysates.

  • Contaminated Labware: Pipette tips, tubes, columns, and other disposable items that have been in contact with the aforementioned chemical and biological materials.

Disposal of Nickel-Containing Waste

Nickel compounds are classified as hazardous due to their toxicity and potential carcinogenicity.[1][2] Therefore, all nickel-containing waste must be handled as hazardous waste.

Procedure:

  • Collection: Collect all solid nickel waste (e.g., used resin) and liquid nickel waste (e.g., stripping and regeneration solutions) in a designated, leak-proof, and clearly labeled hazardous waste container.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("Nickel-NTA resin" or "Nickel-containing solutions"), and the accumulation start date.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[1]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Do not pour any nickel-containing solutions down the drain.[1]

Quantitative Data for Nickel Waste:

Waste TypeDisposal MethodKey Considerations
Solid Nickel-NTA ResinCollect as solid hazardous waste.Do not dispose of in regular trash.
Aqueous Nickel SolutionsCollect as liquid hazardous waste.A common permissible limit for nickel in wastewater is <0.5 mg/L, but it's best to avoid drain disposal altogether.[3]

Experimental Protocol: Nickel Precipitation from Aqueous Waste

For large volumes of aqueous nickel waste, precipitation can reduce the volume of hazardous waste.

Materials:

  • Aqueous nickel waste solution

  • 1 M Sodium Hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus

Procedure:

  • In a fume hood, place the aqueous nickel waste in a beaker on a stir plate.[3]

  • Slowly add 1 M NaOH solution while stirring and monitoring the pH.[3]

  • Continue adding NaOH until the pH is maintained between 8 and 10.5, which will cause nickel hydroxide to precipitate.[3]

  • Allow the mixture to stir for an additional 15-30 minutes.[3]

  • Turn off the stirrer and let the precipitate settle.[3]

  • Filter the solution to separate the solid nickel hydroxide precipitate.[3]

  • Collect the solid precipitate as hazardous nickel waste.[3]

  • Test the remaining liquid to ensure the nickel concentration is below your institution's wastewater discharge limit before considering drain disposal. If still above the limit, collect it as hazardous aqueous waste.[3]

HisTag_Waste_Disposal cluster_nickel Nickel Waste Disposal Workflow Ni_Waste Nickel-Containing Waste (Resin, Buffers) Collect_Ni Collect in Labeled Hazardous Waste Container Ni_Waste->Collect_Ni Store_Ni Store in Satellite Accumulation Area Collect_Ni->Store_Ni EHS_Ni Arrange for EHS Pickup Store_Ni->EHS_Ni

Nickel Waste Disposal Workflow

Disposal of Imidazole-Containing Waste

Imidazole is a corrosive and potentially toxic chemical.[4][5] Therefore, all solutions containing imidazole should be treated as hazardous chemical waste.

Procedure:

  • Collection: Collect all imidazole-containing solutions in a sealable, airtight, and compatible waste container.[4]

  • Labeling: Label the container with "Hazardous Waste," "Imidazole Solution," and the approximate concentration.

  • Storage: Store the container in a designated area away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4]

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not empty into drains.[6]

Imidazole_Waste_Disposal cluster_imidazole Imidazole Waste Disposal Workflow Imidazole_Waste Imidazole-Containing Solutions Collect_Imidazole Collect in Sealed, Labeled Container Imidazole_Waste->Collect_Imidazole Store_Imidazole Store Safely Away from Incompatible Chemicals Collect_Imidazole->Store_Imidazole EHS_Imidazole Arrange for EHS Pickup Store_Imidazole->EHS_Imidazole Ecoli_Waste_Disposal Ecoli_Waste E. coli Waste (Pellets, Lysate) Is_GMM Genetically Modified? Ecoli_Waste->Is_GMM Autoclave_GMM Autoclave (121°C, 30-60 min) Is_GMM->Autoclave_GMM Yes Decontaminate_NonGMM Decontaminate Is_GMM->Decontaminate_NonGMM No Dispose_GMM_Solid Dispose Solid Waste (Offensive Waste) Autoclave_GMM->Dispose_GMM_Solid Dispose_GMM_Liquid Dispose Liquid Waste (Sanitary Sewer) Autoclave_GMM->Dispose_GMM_Liquid Bleach_NonGMM Bleach (<50ml liquid) Decontaminate_NonGMM->Bleach_NonGMM Autoclave_NonGMM Autoclave (>50ml liquid/solid) Decontaminate_NonGMM->Autoclave_NonGMM Dispose_NonGMM Dispose as per local guidelines Bleach_NonGMM->Dispose_NonGMM Autoclave_NonGMM->Dispose_NonGMM

References

Comprehensive Safety Protocol for Handling "His 11," a Potent Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are provided for a hypothetical substance, "His 11," and are based on general best practices for handling potent or hazardous novel chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must always conduct a thorough risk assessment and consult the specific Safety Data Sheet (SDS) for any new compound to ensure appropriate safety measures are in place.[1][2] Adherence to institutional and national safety regulations is mandatory.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling "this compound."

Risk Assessment and Preparation

Before handling "this compound," a comprehensive risk assessment is crucial.[1][2] Since the hazards of a novel chemical are often unknown, it should be treated as a particularly hazardous substance.[3][4] Key preparatory steps include:

  • Information Review: If available, thoroughly review any existing data on "this compound" or structurally similar compounds to anticipate potential hazards.[4]

  • Designated Area: Establish a designated area for handling "this compound," clearly marked with appropriate hazard signs. Access to this area should be restricted.[3]

  • Spill Kit: Ensure a chemical spill kit appropriate for the scale of work is readily accessible.[5][6] The kit should contain absorbent materials, neutralizers (if applicable), and personal protective equipment (PPE).[5]

  • Emergency Plan: All personnel must be familiar with emergency procedures, including the location of safety showers, eyewash stations, and emergency contact information.[6][7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure through inhalation, skin contact, or splashing.[8] The selection of PPE should be based on a thorough risk assessment of the planned procedures.[3]

PPE ComponentSpecificationPurpose
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Protects against skin contact. Double-gloving provides an extra barrier in case of a tear or contamination of the outer glove.
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[4]Protects eyes from splashes and aerosols.[4] A face shield offers broader facial protection.[9]
Body Protection A disposable, long-sleeved, solid-front gown with tight-fitting cuffs.[9] For highly potent materials, coveralls ("bunny suits") may be necessary.[9]Prevents contamination of personal clothing and skin.[9]
Respiratory Protection An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be required, especially when handling powders or volatile substances.[9][10]Prevents inhalation of aerosols or fine powders. Surgical masks do not provide adequate respiratory protection.[9]
Foot Protection Closed-toe shoes and disposable shoe covers.[9]Protects feet from spills and prevents the tracking of contaminants out of the lab.

Handling Procedures

Adherence to strict protocols during handling is critical to prevent exposure and contamination.

Experimental Protocol: Weighing and Solubilizing "this compound" Powder

  • Preparation: Before starting, ensure all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) is inside a chemical fume hood or other ventilated enclosure.[3]

  • Don PPE: Put on all required PPE in the correct sequence (e.g., shoe covers, gown, mask/respirator, eye protection, inner gloves, outer gloves).

  • Weighing:

    • Carefully weigh the desired amount of "this compound" powder inside the ventilated enclosure.

    • Use a spatula to transfer the powder to a tared container.

    • Avoid creating dust. If possible, use pre-mixed solutions to avoid handling powders.[3]

  • Solubilization:

    • Add the desired solvent to the container with the "this compound" powder.

    • Securely cap the container before removing it from the ventilated enclosure for vortexing or sonication.

  • Cleanup:

    • Wipe down the work surface and any equipment used with an appropriate deactivating solution or solvent.

    • Dispose of all contaminated disposables (e.g., weigh paper, pipette tips, gloves) in a designated hazardous waste container.[11]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

Emergency ScenarioImmediate Action Steps
Skin Exposure 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower if the exposure is extensive.[7] 3. Seek immediate medical attention.[4][7]
Eye Exposure 1. Immediately flush the eyes with water for a minimum of 15 minutes at an eyewash station.[5] 2. Hold eyelids open to ensure thorough rinsing.[5] 3. Seek immediate medical attention.[4]
Minor Spill 1. Alert personnel in the immediate area.[6] 2. Wearing appropriate PPE, confine the spill to a small area.[6] 3. Use an appropriate absorbent material to clean up the spill.[6] 4. Collect the residue, place it in a sealed container, and dispose of it as hazardous chemical waste.[5][7]
Major Spill 1. Evacuate the area immediately and alert others. 2. If the substance is flammable, turn off all ignition sources if it is safe to do so.[6][7] 3. Close the doors to the affected area.[6] 4. Report the spill to your institution's Environmental Health & Safety (EHS) department or emergency response team.

Disposal Plan

All waste contaminated with "this compound" must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[11][12][13]

Waste TypeDisposal ContainerProcedure
Contaminated Sharps (needles, scalpels) Puncture-resistant, leak-proof sharps container labeled "Hazardous Waste."[14][15]Do not recap or bend needles.[14] Seal the container when it is three-quarters full and place it in the designated hazardous waste accumulation area.
Contaminated Solid Waste (gloves, gowns, pipette tips) Labeled hazardous waste bag within a covered, leak-proof container.[14]Collect all contaminated solid waste in the designated bag. Seal the bag when full and place it in the accumulation area.
Liquid Waste (solvents, reaction mixtures) Chemically compatible, sealed container labeled "Hazardous Waste" with a full list of contents.Never dispose of hazardous liquid waste down the sink.[11] Keep the container closed except when adding waste.[11]
Empty "this compound" Containers Dispose of as hazardous waste unless triple-rinsed.The first rinseate must be collected and disposed of as hazardous liquid waste.[11] After triple-rinsing, deface the label and dispose of the container according to institutional policy.[11]

Diagrams

His11_Safety_Workflow cluster_prep 1. Preparation Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment & Review SDS PrepWorkspace Prepare Designated Area & Spill Kit RiskAssessment->PrepWorkspace DonPPE Don Appropriate PPE PrepWorkspace->DonPPE Weighing Weigh Compound in Ventilated Enclosure DonPPE->Weighing Solubilizing Prepare Solution Weighing->Solubilizing Experiment Perform Experiment Solubilizing->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Emergency Emergency Event (Spill or Exposure) Experiment->Emergency If incident occurs SegregateWaste Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste Store Waste in Accumulation Area SegregateWaste->StoreWaste WashHands Wash Hands Thoroughly DoffPPE->WashHands ArrangePickup Arrange EHS Waste Pickup StoreWaste->ArrangePickup Emergency->Experiment After resolution

Caption: Workflow for safely handling, using, and disposing of the potent compound "this compound".

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。